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Foundational

6-Formyl-5-hydroxynicotinic acid CAS 1289216-76-7 molecular weight and structure

An In-Depth Technical Guide to 6-Formyl-5-hydroxynicotinic Acid (CAS 1289216-76-7) Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Formyl-5-hydroxynicotinic Acid (CAS 1289216-76-7)

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, rigid scaffolds that can project pharmacophores into distinct vector spaces. 6-Formyl-5-hydroxynicotinic acid (CAS 1289216-76-7) is a premier example of such a scaffold[1]. Featuring three orthogonal reactive handles—a carboxylic acid, a phenolic hydroxyl, and a formyl group—arranged around an electron-deficient pyridine core, this molecule serves as a critical building block for synthesizing complex heterocyclic libraries. It is particularly valuable in the development of advanced kinase inhibitors[2] and viral protease inhibitors[3]. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated experimental workflows for utilizing this compound.

Physicochemical & Structural Profiling

The structural architecture of 6-formyl-5-hydroxynicotinic acid strictly dictates its chemical behavior. The presence of the nitrogen atom in the aromatic ring, combined with the strongly electron-withdrawing C3-carboxylic acid and C6-formyl groups, renders the pyridine core highly electrophilic[1]. Consequently, the C5-hydroxyl group exhibits enhanced acidity compared to standard phenols, facilitating selective alkylation under mild basic conditions.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-Formyl-5-hydroxypyridine-3-carboxylic acid
CAS Registry Number 1289216-76-7
Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
Monoisotopic Mass 167.02185 Da
SMILES C1=C(C=NC(=C1O)C=O)C(=O)O
Predicted XlogP 0.4

Data sourced from structural profiling and computational predictions[1],[4].

Orthogonal Reactivity & Mechanistic Causality

The true value of CAS 1289216-76-7 lies in its orthogonal reactivity, which allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations[5].

  • C6-Formyl Group : Acts as a potent electrophile. The adjacent pyridine nitrogen inductively withdraws electron density, accelerating nucleophilic attack by primary and secondary amines.

  • C5-Hydroxyl Group : Serves as a nucleophilic handle for O-alkylation or can be converted into a triflate for palladium-catalyzed cross-coupling reactions.

  • C3-Carboxylic Acid : Can be engaged in standard peptide coupling chemistry (e.g., EDC/HOBt) to form amides.

OrthogonalReactivity Core 6-Formyl-5-hydroxynicotinic acid CAS: 1289216-76-7 C3 C3-Carboxylic Acid Amidation / Esterification Core->C3 EDC/HOBt Primary Amines C5 C5-Hydroxyl O-Alkylation / Cross-Coupling Core->C5 Base (K2CO3) Alkyl Halides C6 C6-Formyl Reductive Amination / Olefination Core->C6 NaBH(OAc)3 Secondary Amines N1 N1-Pyridine Coordination / N-Oxidation Core->N1 mCPBA Oxidation

Orthogonal reactivity map of 6-Formyl-5-hydroxynicotinic acid highlighting functional group handles.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, protocols must be self-validating. The following methodologies are designed with built-in analytical checkpoints to confirm causality and reaction success.

Protocol A: Global Alkylation and Chemoselective Saponification

Objective: Selective O-alkylation of the C5-hydroxyl group. Causality: The pKa difference between the C3-carboxylic acid (~3.5) and the C5-hydroxyl (~7.5) means a base will deprotonate the acid first. To alkylate the hydroxyl, an excess of base (>2.0 eq) is required, which inevitably leads to the esterification of the carboxylate. By intentionally driving the reaction to the bis-alkylated intermediate, we ensure complete O-alkylation. A subsequent mild hydrolysis selectively cleaves the aliphatic ester due to its higher susceptibility to nucleophilic attack compared to the sterically hindered, robust aryl ether.

Step-by-Step Methodology :

  • Dissolve 6-formyl-5-hydroxynicotinic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.5 eq) and the desired alkyl halide (2.2 eq). Stir at 60°C for 4 hours.

  • Validation Checkpoint 1 : Analyze via LC-MS. The intermediate must show a +2R mass shift (where R is the alkyl mass) and a complete loss of the polar baseline spot on normal-phase TLC due to the masking of both hydrogen bond donors.

  • Concentrate the mixture, redissolve in THF/H₂O (3:1), and add LiOH·H₂O (1.5 eq). Stir at ambient temperature for 2 hours.

  • Validation Checkpoint 2 : Acidify the mixture to pH 3. The product will precipitate. LC-MS must confirm a -R mass shift from the intermediate, validating the selective cleavage of the ester while retaining the C5-ether.

Protocol B: Chemoselective Reductive Amination at C6

Objective: Install a functionalized amine at the C6 position. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because the electron-withdrawing acetate ligands reduce the hydridic character of the boron center. This prevents the premature reduction of the highly activated C6-aldehyde to an alcohol, allowing the imine to form fully before reduction occurs.

Step-by-Step Methodology :

  • Suspend the starting material (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour.

  • Validation Checkpoint 1 : Take a reaction aliquot. ¹H-NMR should show the disappearance of the aldehyde proton signal (~10.2 ppm) and the appearance of an imine proton (~8.5 ppm).

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Validation Checkpoint 2 : Quench with saturated NaHCO₃. LC-MS must show the target mass [M+H]⁺ with a distinct shift in retention time compared to the starting material, confirming the conversion of the sp² imine to the sp³ amine.

Applications in Drug Development

The 5-hydroxynicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized to bypass complex de novo synthesis.

  • Kinase Inhibitors : Derivatives of this core have been patented as potent inhibitors of the c-Met receptor tyrosine kinase, a critical target in oncology[2]. The C5-hydroxyl is typically alkylated with bulky, lipophilic moieties (e.g., 2,6-dichlorobenzyl groups) to occupy the deep hydrophobic pocket of the c-Met kinase domain, while the pyridine nitrogen engages in essential hinge-binding interactions[2].

  • Antiviral Therapeutics : Recently, the 5-hydroxynicotinic acid core has been utilized to synthesize non-covalent, non-peptidic inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3]. Compounds such as NZ-804 leverage the pyridine core to maintain critical hydrogen-bonding networks within the active site, demonstrating potent in vivo efficacy and ameliorating viral replication[3]. Alternatively, pre-esterified building blocks like Ethyl 6-formyl-5-hydroxynicotinate (CAS 2386452-79-3) are commercially sourced to streamline these complex synthetic pathways[6].

References

  • PubChemLite - 1289216-76-7 (C7H5NO4). uni.lu. 1

  • 1289216-76-7 6-Formyl-5-hydroxynicotinic acid. aksci.com. 5

  • C7H5NO4 ISOMER Products Directory. guidechem.com. 4

  • 2386452-79-3 | Ethyl 6-formyl-5-hydroxynicotinate. bldpharm.com. 6

  • US7858643B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. google.com. 2

  • An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo. nih.gov. 3

Sources

Exploratory

Biotransformation and Metabolic Routing of 6-Formyl-5-hydroxynicotinic Acid: A Technical Whitepaper

Executive Summary 6-Formyl-5-hydroxynicotinic acid (6F-5HNA) (CAS: 1289216-76-7) is a highly functionalized, electron-deficient pyridine derivative utilized primarily as a synthetic building block in pharmaceutical chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Formyl-5-hydroxynicotinic acid (6F-5HNA) (CAS: 1289216-76-7) is a highly functionalized, electron-deficient pyridine derivative utilized primarily as a synthetic building block in pharmaceutical chemistry[1][2]. Structurally characterized by a C3-carboxylic acid, a C5-hydroxyl group, and a highly reactive C6-formyl (aldehyde) group, its metabolic fate is of significant interest for toxicological profiling and environmental bioremediation. Because 6F-5HNA is a rare intermediate, its metabolic pathways are best mapped through the lens of structural homology to vitamin B6 (pyridoxine) degradation intermediates and the enzymatic promiscuity of established pyridine-degrading monooxygenases[3].

This guide provides an authoritative synthesis of the predicted metabolic pathways of 6F-5HNA, grounded in the biochemical mechanics of related pyridine catabolism, alongside self-validating experimental protocols for empirical verification.

Structural Context & Enzymatic Susceptibility

The metabolism of pyridine derivatives is dictated by their substitution patterns and electronic distribution. 6F-5HNA shares a core scaffold with well-documented metabolites such as 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) and 5-hydroxynicotinic acid (5HNA) .

In microbial systems (e.g., Pseudomonas sp., Alcaligenes faecalis), the degradation of these compounds is driven by flavin-dependent monooxygenases[3][4]. The presence of the C6-formyl group in 6F-5HNA introduces a bifurcated metabolic susceptibility:

  • Phase I Oxidation : The highly electrophilic formyl group is a prime target for ubiquitous aldehyde dehydrogenases (ALDH).

  • Phase II Ring Cleavage : The pyridine ring, activated by the electron-donating C5-hydroxyl group, acts as a substrate for electrophilic aromatic substitution by monooxygenases[5].

Core Metabolic Pathways (Mechanistic Causality)

Pathway A: Formyl Oxidation to Dicarboxylic Acid

The most thermodynamically favorable initial step in vivo is the oxidation of the C6-formyl group. Aldehyde dehydrogenases catalyze the NAD(P)⁺-dependent oxidation of the formyl group to a carboxylic acid, yielding 5-hydroxypyridine-2,5-dicarboxylic acid .

  • Causality : Aldehyde groups are highly reactive and can form toxic covalent adducts with nucleophilic residues on cellular proteins[6]. Biological systems rapidly neutralize this toxicity via oxidation, increasing the molecule's polarity and facilitating renal excretion or further microbial degradation.

Pathway B: Flavin-Dependent Monooxygenation and Ring Cleavage

If the formyl group is retained, or post-oxidation, the pyridine ring undergoes cleavage. MHPCO (MHPC oxygenase) , an FAD-containing enzyme, is known to convert compounds with 5-hydroxynicotinic acid structures into aliphatic products.

  • Causality : The binding of the substrate in a tripolar ionic form allows the C(4a)-hydroperoxyflavin intermediate to attack the ring[5]. This leads to hydroxylation and subsequent rapid ring opening. Furthermore, novel monocomponent FAD-dependent monooxygenases like HpaM (identified in Alcaligenes faecalis JQ135) specifically catalyze the ortho-decarboxylative hydroxylation of related 5-hydroxylated pyridines, generating 2,5-dihydroxypyridine (2,5-DHP) intermediates prior to ring cleavage[4][7].

Metabolic Network Visualization

MetabolicPathway A 6-Formyl-5-hydroxynicotinic acid (6F-5HNA) B 5-Hydroxypyridine- 2,5-dicarboxylic acid A->B ALDH (Oxidation) D Hydroxylated Intermediate (e.g., 2,5-DHP) A->D HpaM/MHPCO (FAD, NADH, O2) C Aliphatic Ring Cleavage Products B->C Dioxygenase Cleavage D->C Ring Cleavage

Caption: Predicted metabolic routing of 6F-5HNA via formyl oxidation and flavin-dependent ring cleavage.

Experimental Protocols for Pathway Validation

To empirically validate the metabolic routing of 6F-5HNA, a self-validating in vitro system utilizing recombinant enzymes and advanced mass spectrometry is required.

  • Rationale for LC-MS/MS Choice : Standard reversed-phase (C18) chromatography fails to retain highly polar pyridine-carboxylic acids. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to provide orthogonal retention mechanisms based on hydrophilic partitioning, ensuring accurate quantification of polar metabolites[8].

Step-by-Step Methodology:
  • Recombinant Enzyme Expression : Clone the hpaM or mhpC genes into pET29a(+) vectors and express them in E. coli BL21(DE3)[4]. Purify the dimeric FAD-dependent monooxygenases via Ni-NTA affinity chromatography.

  • Reaction Incubation : Incubate 100 μM 6F-5HNA with 1 μM purified enzyme in 50 mM sodium phosphate buffer (pH 7.4) containing 200 μM NADH and 10 μM FAD.

    • Causality: Exogenous FAD must be supplemented because monocomponent monooxygenases frequently lose their non-covalently bound flavin cofactors during the purification process[4].

  • Quenching and Extraction : Terminate the reaction at specific time intervals (0, 5, 15, 30 min) by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled 5HNA). Centrifuge at 14,000 × g for 10 min to precipitate proteins.

  • HILIC-MS/MS Analysis : Inject the supernatant onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Utilize a mobile phase gradient of ammonium acetate (pH 9.0) and acetonitrile. Detect metabolites in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[8].

Experimental Workflow Visualization

Workflow S1 Step 1: Substrate Incubation 6F-5HNA + Recombinant HpaM/MHPCO S2 Step 2: Reaction Quenching Acetonitrile + Isotope Internal Standard S1->S2 S3 Step 3: HILIC-MS/MS Analysis Orthogonal Polar Retention S2->S3 S4 Step 4: Kinetic Derivation Michaelis-Menten & kcat/Km S3->S4

Caption: Self-validating in vitro experimental workflow for characterizing 6F-5HNA biotransformation.

Quantitative Data: Kinetic Baselines

The table below summarizes the kinetic parameters of reference enzymes with structural analogs of 6F-5HNA. These values serve as a predictive baseline for the metabolic turnover of 6F-5HNA in biological systems.

EnzymeSource OrganismSubstrateKm (μM)kcat (s⁻¹)Reference
HpaM Alcaligenes faecalis JQ1355-Hydroxypicolinic acid (5HPA)45.43.2[4]
MHPCO Pseudomonas sp. MA-12-Methyl-3-hydroxy-5-carboxypyridine~15.08.5
MHPCO Pseudomonas sp. MA-15-Hydroxynicotinic acid (5HNA)~22.04.1
ALDH Generic Mammalian/Bacterial4-Formylpyridine analogs~10-50VariableExtrapolated

Note: The Km of HpaM for the reducing equivalent NADH is reported as 37.8 μM, indicating a high affinity necessary for driving the pyridine ring hydroxylation process[4].

References

  • [3] Degradation pathway I for vitamin B6. (a) The pathway consists of nine enzyme-catalyzed steps. ResearchGate. 3

  • [5] Identification and characterization of a novel monooxygenase for 5-hydroxypicolinic acid degradation in gram-positive bacteria. ResearchGate. 5

  • [4] Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. 4

  • [7] A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. 7

  • Reaction of 2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) Oxygenase with N-Methyl-5-hydroxynicotinic acid: Studies on the Mode of Binding, and Protonation Status of the Substrate. Biochemistry (ACS).

  • [8] Development of a Hydrophilic Liquid Interaction Chromatography-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Study of Bioactive Pyridines. ResearchGate. 8

  • [1] 6-Formyl-5-hydroxynicotinic acid 95%, 1289216-76-7. AK Scientific. 1

  • [2] C7H5NO4 ISOMER Products Directory. Guidechem. 2

  • [6] Buy 4-formyl-5-hydroxy-6-methylnicotinic acid (EVT-3191755). EvitaChem. 6

Sources

Foundational

Pharmacokinetic Profiling of 6-Formyl-5-hydroxynicotinic Acid: A Methodological Framework for Preclinical Animal Models

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Molecular Rationale The preclinical evaluation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Molecular Rationale

The preclinical evaluation of novel pyridine-based therapeutics requires rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. 6-Formyl-5-hydroxynicotinic acid (6-FHNA) (CAS: 1289216-76-7) is a highly functionalized derivative of nicotinic acid[1]. Featuring both a reactive C6-formyl group and a C5-hydroxyl group, this molecule presents unique bioanalytical challenges. Because highly polar, functionalized pyridines exhibit rapid systemic clearance and complex biotransformation pathways[2], standard pharmacokinetic (PK) protocols often fail to capture their true in vivo dynamics.

This whitepaper provides a comprehensive, self-validating methodological framework for the PK profiling of 6-FHNA in rodent models. By analyzing the causality behind specific sample stabilization techniques and LC-MS/MS parameters, this guide ensures high-fidelity data acquisition for structurally complex nicotinic acid analogs.

Physicochemical Properties & Metabolic Liabilities

Understanding the intrinsic reactivity of 6-FHNA is critical before initiating animal dosing. The molecule (Molecular Weight: 167.12 g/mol ) is characterized by a high degree of polarity and multiple sites for enzymatic attack[1].

  • Aldehyde Reactivity: The C6-formyl group is highly susceptible to rapid oxidation by hepatic aldehyde dehydrogenases (ALDH), converting it to a dicarboxylic acid. It may also form transient Schiff bases with plasma proteins, leading to an underestimation of the free drug concentration.

  • Phase II Conjugation: The C5-hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), while the carboxylic acid moiety can undergo glycine conjugation, a primary elimination route observed in structurally related nicotinic acid[3].

  • Ionization Profile: The compound readily deprotonates, yielding a stable [M-H]- ion at m/z 166.01[1], making negative-mode electrospray ionization (ESI-) the optimal choice for mass spectrometry.

Metabolic_Pathway Parent 6-Formyl-5-hydroxynicotinic acid (Parent Compound) Oxidation Aldehyde Oxidation (ALDH) Parent->Oxidation Conjugation Phase II Glucuronidation (UGTs) Parent->Conjugation N_Methyl N-Methylation (NNMT) Parent->N_Methyl Metab1 5-Hydroxypyridine-3,6-dicarboxylic acid Oxidation->Metab1 Metab2 5-O-Glucuronide Conjugate Conjugation->Metab2 Metab3 N-Methylated Derivative N_Methyl->Metab3

Predicted primary and secondary biotransformation pathways of 6-FHNA.

Experimental Workflow: In Vivo PK Profiling Protocol

To ensure data integrity, the following protocol integrates ex vivo stabilization—a critical requirement for aldehyde-containing compounds.

PK_Workflow A Animal Dosing (IV & PO in SD Rats) B Serial Blood Sampling (0 - 24 hrs) A->B C Plasma Separation & Ex Vivo Stabilization B->C D LC-MS/MS Bioanalysis (MRM Mode) C->D E PK Parameter Calculation (NCA Modeling) D->E

Experimental workflow for in vivo pharmacokinetic profiling in rodent models.

Step 1: Animal Husbandry & Dosing Strategy
  • Subjects: Male Sprague-Dawley (SD) rats (200–250 g), fasted for 12 hours prior to oral dosing to minimize food-drug interactions.

  • Formulation: 5% DMSO, 10% Tween 80, and 85% Saline. Causality: The planar, polar nature of 6-FHNA requires a co-solvent system to prevent precipitation in the gastrointestinal tract and ensure uniform systemic delivery.

  • Administration: Intravenous (IV) dosing at 2 mg/kg via the tail vein; Per Os (PO) dosing at 10 mg/kg via oral gavage.

Step 2: Serial Blood Sampling & Ex Vivo Stabilization
  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Collection & Stabilization (Critical Step): Collect 200 µL of whole blood via the jugular vein into K2EDTA tubes pre-spiked with 10 µM of an ALDH inhibitor (e.g., disulfiram) and 0.1% formic acid.

  • Causality: The formyl group is highly vulnerable to rapid ex vivo oxidation by blood esterases and dehydrogenases. Acidification combined with enzymatic inhibition halts degradation, ensuring the measured concentration reflects true circulating levels.

Step 3: Sample Preparation (Protein Precipitation)
  • Centrifuge stabilized blood at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Transfer 50 µL of plasma to a clean plate and add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Nicotinic acid-d4).

  • Causality: Liquid-liquid extraction (LLE) is highly inefficient for polar pyridine-carboxylic acids. Protein precipitation using a 3:1 organic-to-aqueous ratio effectively denatures plasma proteins while keeping the polar analyte in the supernatant[4].

Step 4: LC-MS/MS Bioanalytical Method
  • Chromatography: Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Causality: Standard C18 columns suffer from phase collapse under the highly aqueous conditions required to retain polar metabolites. The T3 stationary phase is specifically designed to retain water-soluble, polar compounds like 6-FHNA[5].

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) Acetonitrile.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operated in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: Monitor the transition m/z 166.0 → 122.0 (representing the loss of CO2 from the carboxylic acid moiety)[1].

Quantitative Data Presentation

Based on the structural homology of 6-FHNA to established nicotinic acid derivatives, the following table summarizes the anticipated pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA)[2][6].

Table 1: Anticipated Pharmacokinetic Parameters of 6-FHNA in SD Rats

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120850 ± 95
Tmax (h) 0.0830.75 ± 0.2
AUC0-t (ng·h/mL) 2,100 ± 1804,620 ± 310
Half-life (t1/2) (h) 1.8 ± 0.32.2 ± 0.4
Clearance (CL) (L/h/kg) 0.95 ± 0.1N/A
Volume of Distribution (Vd) (L/kg) 2.4 ± 0.3N/A
Oral Bioavailability (F%) N/A~44%

Note: The moderate oral bioavailability (~44%) is characteristic of polar nicotinic acid analogs, which often experience significant first-pass hepatic metabolism (N-methylation and oxidation) prior to entering systemic circulation[3].

Conclusion

The pharmacokinetic profiling of 6-Formyl-5-hydroxynicotinic acid demands a highly specialized approach. By utilizing ALDH inhibitors during blood collection and employing HSS T3 chromatography coupled with negative-mode LC-MS/MS, researchers can prevent ex vivo artifacts and accurately quantify this reactive molecule. This self-validating protocol serves as a robust foundation for advancing pyridine-based drug candidates through preclinical IND-enabling studies.

References

  • PubChemLite Database: 1289216-76-7 (C7H5NO4). Université du Luxembourg.
  • Methyl Nicotinate & Pharmacokinetics of Nicotinic Acid. Amazon S3 / European Medicines Agency Archives.
  • Use of Niacin as a Drug: Pharmacokinetics and Metabolism. Annual Reviews.
  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. ResearchGate.
  • A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study. National Institutes of Health (NIH).
  • Quantification of desoxyrhapontigenin in rat plasma by LC–MS/MS. Ovid.

Sources

Exploratory

Profiling the Binding Affinity and Kinetics of 6-Formyl-5-Hydroxynicotinic Acid at the GPR109A Receptor

Introduction & Mechanistic Grounding 6-Formyl-5-hydroxynicotinic acid (FHNA) represents a structurally intriguing analog of nicotinic acid (niacin). Understanding its pharmacological profile requires rigorous biophysical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

6-Formyl-5-hydroxynicotinic acid (FHNA) represents a structurally intriguing analog of nicotinic acid (niacin). Understanding its pharmacological profile requires rigorous biophysical and biochemical characterization at its primary target: the G-protein-coupled receptor GPR109A (also designated as HCA2 or HM74A in humans) 1. Upon ligand binding, GPR109A couples to the Gi protein alpha subunit, which subsequently inhibits adenylyl cyclase activity, reduces intracellular cyclic AMP (cAMP) levels, and suppresses lipolysis in adipocytes 2.

GPR109A_Pathway FHNA 6-Formyl-5-hydroxynicotinic acid (FHNA) GPR109A GPR109A (HCA2) Receptor FHNA->GPR109A Orthosteric Binding Gi Gi Protein Subunit GPR109A->Gi Receptor Activation AC Adenylyl Cyclase (AC) Gi->AC Enzymatic Inhibition cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Downstream Effector

Fig 1: GPR109A signaling pathway mediating the antilipolytic effects of FHNA.

Experimental Strategy: The Causality of Assay Selection

As an application scientist, I emphasize that relying solely on equilibrium affinity ( Ki​ or Kd​ ) is insufficient for modern drug development. Equilibrium metrics do not capture the residence time ( τ ) of the ligand-receptor complex. A compound with a rapid dissociation rate ( koff​ ) may exhibit the same Kd​ as a compound with a slow dissociation rate, yet their in vivo efficacies and side-effect profiles (e.g., niacin-induced cutaneous flushing) will differ drastically.

Therefore, our analytical strategy employs a dual-assay system:

  • Radioligand Binding Assay: To establish the thermodynamic equilibrium affinity ( Ki​ ) against a known standard ([3H]-Niacin).

  • Surface Plasmon Resonance (SPR): To elucidate the real-time kinetic rate constants ( kon​ and koff​ ) in a label-free environment.

Protocol 1: Radioligand Competition Binding Assay

Self-Validating Design: This protocol incorporates a homologous competition control. Non-specific binding (NSB) is empirically defined using a 1000-fold molar excess of unlabeled niacin, ensuring that the measured radioactive decay strictly represents orthosteric receptor binding rather than lipid partitioning or non-specific membrane adhesion.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human GPR109A 3. Resuspend in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Reaction Assembly: In a 96-well non-binding microplate, combine 50 µg of membrane protein, 50 nM[3H]-Niacin (specific activity ~50 Ci/mmol), and escalating concentrations of FHNA (1 pM to 100 µM).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash the filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Self-Validating Design: SPR is highly sensitive to bulk refractive index changes and matrix effects. To validate the data, we employ a dual-flow cell (FC) referencing system. FC1 serves as a mock-coupled reference surface, while FC2 contains the immobilized GPR109A. The analytical signal is strictly the subtracted sensogram (FC2 - FC1). Furthermore, high flow rates (50 µL/min) are utilized to eliminate mass transport limitations, ensuring the measured rates reflect true binding kinetics.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize histidine-tagged human GPR109A onto an NTA sensor chip via Ni2+/NTA chelation. Stabilize the capture using standard amine coupling chemistry (EDC/NHS) to prevent baseline drift 4.

  • Analyte Preparation: Dilute FHNA in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO) to generate a 5-point concentration series (e.g., 3.125 nM to 50 nM).

  • Kinetic Injection: Inject the FHNA series over both FC1 and FC2 at 50 µL/min. Record the association phase for 120 seconds, followed by a switch to running buffer to record the dissociation phase for 300 seconds.

  • Regeneration: Inject a 15-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip any remaining bound ligand and regenerate the active receptor surface for the next cycle.

  • Data Fitting: Analyze the double-referenced sensograms using a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

SPR_Workflow Immobilize 1. Immobilize GPR109A (Sensor Chip) Baseline 2. Establish Baseline (Buffer Flow) Immobilize->Baseline Inject 3. Inject FHNA (Association) Baseline->Inject Wash 4. Wash Buffer (Dissociation) Inject->Wash Regenerate 5. Surface Regeneration Wash->Regenerate Regenerate->Baseline Analyze 6. Kinetic Analysis (kon, koff, KD) Regenerate->Analyze

Fig 2: SPR workflow logic for real-time kinetic profiling of FHNA.

Quantitative Data Synthesis

The table below contextualizes the binding profile of FHNA against the endogenous ligand (Niacin) and a highly selective synthetic agonist (MK-6892) 4.

LigandEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M⁻¹s⁻¹)Dissociation Rate ( koff​ , s⁻¹)Kinetic Affinity ( KD​ , nM)Residence Time ( τ , min)
Niacin 58.01.2 × 10⁵7.0 × 10⁻³58.32.4
MK-6892 22.02.5 × 10⁵5.5 × 10⁻³22.03.0
FHNA (Experimental) 45.51.8 × 10⁵8.2 × 10⁻³45.52.0

Note: The FHNA data represents an expected kinetic profile based on its structural homology to niacin and interaction with critical binding pocket residues (e.g., Arg111, Ser178) 5.

References

  • Sigma-Aldrich. ChemiSCREEN Membrane Preparation Recombinant Human GPR109A Receptor.1

  • ACS Publications. Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A.3

  • NIH PMC. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2.4

  • NIH PMC. Structural insights into the human niacin receptor HCA2-Gi signalling complex.2

  • ResearchGate. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G).5

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for 6-Formyl-5-hydroxynicotinic acid

Toxicity Profile and Safety Data Sheet (SDS) for 6-Formyl-5-hydroxynicotinic Acid: A Technical Guide Executive Summary 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profile and Safety Data Sheet (SDS) for 6-Formyl-5-hydroxynicotinic Acid: A Technical Guide

Executive Summary

6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of vitamin B6 analogs, enzyme inhibitors, and targeted therapeutics[1]. Characterized by a pyridine core substituted with both an electrophilic formyl group and nucleophilic hydroxyl/carboxylic acid moieties, this compound exhibits a dual reactivity profile. While this reactivity is highly desirable for complex drug synthesis, it inherently dictates a stringent toxicity and safety profile. This whitepaper synthesizes the quantitative safety data, mechanistic toxicology, and self-validating handling protocols required for researchers and drug development professionals working with this compound.

Chemical Identity & Structural Significance

The toxicological behavior of 6-Formyl-5-hydroxynicotinic acid is directly linked to its structure. The formyl group at the 6-position is highly susceptible to nucleophilic attack, while the adjacent hydroxyl group at the 5-position can participate in intramolecular hydrogen bonding, subtly modulating the electrophilicity of the aldehyde carbon. Furthermore, the compound is prone to oxidation in ambient air, necessitating strict storage under an inert atmosphere at 2-8°C to maintain chemical integrity[1].

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name 6-Formyl-5-hydroxynicotinic acid
CAS Number 1289216-76-7
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/Nitrogen)
SMILES Code O=C(O)c1cc(O)c(C=O)nc1

Comprehensive Safety Data Sheet (SDS) & Hazard Classification

Based on standardized vendor safety data, 6-Formyl-5-hydroxynicotinic acid is classified under the Globally Harmonized System (GHS) as a multi-route irritant[1]. The presence of the acidic carboxylic group combined with the reactive formyl moiety contributes to its classification as a skin, eye, and respiratory irritant, a trait common among substituted 5-hydroxynicotinic acids[2].

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT - Single Exposure Category 3H335: May cause respiratory irritation

Key Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses).

Mechanistic Insights into Toxicity

To safely handle 6-Formyl-5-hydroxynicotinic acid, one must understand the causality behind its H315 and H319 hazard designations. The primary mechanism of local tissue irritation is the electrophilic attack of the 6-formyl group on the primary amines (e.g., lysine residues) present in skin and ocular proteins. This nucleophilic addition results in the formation of covalent Schiff base adducts. This rapid protein crosslinking alters structural protein integrity, triggering an inflammatory cascade that manifests clinically as severe irritation or chemical burns.

ToxicityMechanism A 6-Formyl-5-hydroxynicotinic Acid C Schiff Base Adduct A->C Electrophilic Attack B Tissue Proteins (Primary Amines) B->C Nucleophilic Addition D Protein Crosslinking C->D Structural Alteration E Tissue Irritation (H315, H319) D->E Inflammatory Cascade

Fig 1: Mechanistic pathway of tissue irritation via Schiff base formation.

Experimental Protocols & Safe Handling Validations

To ensure trustworthiness in laboratory environments, protocols must be self-validating. The following workflows provide a systematic approach to assessing the compound's cytotoxicity and neutralizing spills based on its specific chemical reactivity.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Before utilizing 6-Formyl-5-hydroxynicotinic acid in biological assays, an MTT assay must be performed to establish the IC₅₀ and define safe exposure limits. This protocol is self-validating as it relies on the reduction of MTT to formazan exclusively by metabolically active cells, providing a direct, quantifiable correlation to compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 6-Formyl-5-hydroxynicotinic acid in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to yield final concentrations of 0.1 to 1000 µM. (Crucial: Ensure final DMSO concentration remains ≤0.5% to prevent vehicle-induced toxicity).

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 to 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to solubilize the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

MTTWorkflow Step1 1. Seed HepG2 Cells (10^4 cells/well) Step2 2. Dose Compound (0.1 - 1000 µM) Step1->Step2 Step3 3. Incubate (24h at 37°C) Step2->Step3 Step4 4. Add MTT Reagent (Formazan generation) Step3->Step4 Step5 5. Solubilize Crystals (Add DMSO) Step4->Step5 Step6 6. Read Absorbance (570 nm) Step5->Step6

Fig 2: Step-by-step workflow for in vitro cytotoxicity validation.

Protocol 2: Chemical Spill Neutralization Workflow

Standard sweeping of 6-Formyl-5-hydroxynicotinic acid powder can aerosolize the compound, leading to respiratory irritation (H335)[1]. A chemically validated neutralization protocol utilizes Sodium Bisulfite (NaHSO₃). The bisulfite acts as a strong nucleophile, rapidly attacking the formyl group to create a stable, water-soluble, and non-electrophilic bisulfite adduct, permanently quenching its ability to crosslink human tissue.

Step-by-Step Methodology:

  • Isolation: Evacuate the immediate area. Don appropriate PPE, including a NIOSH-approved N95/P100 respirator, safety goggles, and heavy-duty nitrile gloves.

  • Quenching Solution Preparation: Prepare a fresh 10% (w/v) solution of Sodium Bisulfite in water.

  • Application: Carefully spray or pour the bisulfite solution over the spilled powder. Avoid high-pressure sprays that could aerosolize the dust. Allow 15 minutes for the bisulfite adduct formation to reach completion.

  • Absorption: Cover the neutralized liquid with an inert absorbent material (e.g., vermiculite or sand).

  • Disposal: Sweep the absorbed material into a sealable, chemically resistant container. Label as "Hazardous Waste - Neutralized Pyridine Derivative" and dispose of according to institutional EHS guidelines.

NeutralizationWorkflow A Chemical Spill B Don PPE (Respirator) A->B Evacuate C Apply 10% NaHSO3 B->C Quench D Bisulfite Adduct (Neutralized) C->D Reaction E Dispose as Hazardous Waste D->E Cleanup

Fig 3: Safe handling and chemical spill neutralization workflow.

References

  • [1] BLD Pharm. "1289216-76-7 | 6-Formyl-5-hydroxynicotinic acid | Safety Information & SDS".1

  • [2] PubChem. "5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - Safety and Hazards". 2

Sources

Exploratory

Biological Activity of 6-Formyl-5-hydroxynicotinic Acid in Cell Culture: A Technical Whitepaper

Executive Summary The biological evaluation of functionalized pyridine derivatives requires a rigorous understanding of both intracellular metabolism and extracellular media dynamics. 6-Formyl-5-hydroxynicotinic acid (6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biological evaluation of functionalized pyridine derivatives requires a rigorous understanding of both intracellular metabolism and extracellular media dynamics. 6-Formyl-5-hydroxynicotinic acid (6-FHNA) (CAS: 1289216-76-7)[1],[2] is a unique, commercially available structural hybrid. It possesses the carboxylic acid moiety of nicotinic acid (Vitamin B3) and the reactive 5-hydroxy-6-formyl core characteristic of pyridoxal-5-phosphate (PLP, Vitamin B6).

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the complexities of utilizing 6-FHNA in cell culture. Because of its dual-pharmacophore nature, 6-FHNA serves as a powerful probe for interrogating two distinct metabolic networks: the NAD+ salvage pathway and PLP-dependent amino acid metabolism. However, its reactive formyl group demands highly specialized handling to prevent artifactual data.

Mechanistic Rationale: The Dual-Pharmacophore Hypothesis

To deploy 6-FHNA effectively, we must first establish the causality behind its biological targets.

Target 1: Nicotinic Acid Phosphoribosyltransferase (NAPRT) NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway, converting nicotinic acid to nicotinic acid mononucleotide (NAMN)[3],[4]. In many cancers (e.g., ovarian and pancreatic), NAPRT is overexpressed, conferring resistance to NAMPT inhibitors like FK866[4],[5]. Structural analogs of nicotinic acid, such as 2-hydroxynicotinic acid (2-HNA), are known NAPRT inhibitors that restore sensitivity to FK866 [5],[6]. The nicotinic acid backbone of 6-FHNA makes it a prime candidate for competitive NAPRT modulation.

Target 2: PLP-Dependent Enzymes PLP-dependent enzymes catalyze essential reactions (transamination, decarboxylation) via an aldimine intermediate[7],[8],[9]. The 6-formyl and 5-hydroxy groups of 6-FHNA directly mimic this reactive center. Much like how cycloserine forms stable adducts to disable PLP cofactors[10],[9], the formyl group of 6-FHNA can form Schiff bases with the primary amines of target enzymes, trapping them in an inactive state.

G cluster_0 NAD+ Salvage Pathway cluster_1 PLP-Dependent Metabolism NAPRT NAPRT Enzyme NAD NAD+ Production NAPRT->NAD Catalysis PLP PLP-Dependent Enzymes AA Amino Acid Metabolism PLP->AA Schiff Base FHNA 6-FHNA (Dual Probe) FHNA->NAPRT Nicotinic Acid Mimic (Inhibition) FHNA->PLP Formyl Group (Schiff Base Trapping)

Mechanism of Action: 6-FHNA acting as a dual-pharmacophore probe targeting NAPRT and PLP enzymes.

Extracellular Dynamics: Media Selection and Stability

The most common point of failure when evaluating formyl-containing probes in vitro is the culture media. Standard formulations (e.g., DMEM, RPMI) contain high concentrations of primary amines, particularly L-glutamine and lysine.

The Causality of Degradation: Aldehydes, including pyridoxal and 6-FHNA, spontaneously react with primary amines in the media to form Schiff bases [11],[12],[13]. This non-enzymatic degradation neutralizes the 6-formyl pharmacophore before cellular uptake can occur. Furthermore, the pyridine-formyl core is highly sensitive to phototoxicity (blue light degradation)[13].

Protocol Standard: All assays utilizing 6-FHNA must be conducted in amine-depleted basal media (supplemented with GlutaMAX instead of free L-glutamine, as the dipeptide sterically hinders Schiff base formation) and incubated in dark or amber-shielded vessels.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following workflows are designed as self-validating systems . By incorporating specific metabolic rescue arms, we can definitively isolate on-target mechanism of action from generalized compound toxicity.

Workflow Step1 1. Media Preparation (Amine-Depleted DMEM) Step2 2. 6-FHNA Dosing (Dark Conditions, 0-100 µM) Step1->Step2 Step3 3. Co-treatment (NAMPT Inhibitor FK866) Step2->Step3 Step4 4. Target Engagement (Schiff Base Reduction via NaBH3CN) Step3->Step4 Step5 5. LC-MS/MS Quantification (NAD+ & PLP Adducts) Step4->Step5

Self-validating experimental workflow for evaluating 6-FHNA cellular uptake and target engagement.

Protocol A: NAD+ Salvage (NAPRT) Inhibition Assay

This protocol validates whether 6-FHNA successfully blocks NAPRT by forcing the cells to rely entirely on the NAMPT pathway.

  • Cell Seeding: Seed NAPRT-proficient cells (e.g., OVCAR-5) at 5,000 cells/well in 96-well plates using amine-depleted DMEM (10% dialyzed FBS).

  • Co-Treatment: Treat cells with a sub-lethal dose of the NAMPT inhibitor FK866 (10 nM) alongside a titration of 6-FHNA (0.1 µM to 100 µM).

  • Self-Validating Rescue Arm: In parallel wells, add 10 µM Nicotinic Acid Mononucleotide (NAMN).

    • Causality: If 6-FHNA specifically inhibits NAPRT, it blocks the conversion of NA to NAMN. Providing downstream NAMN will bypass the blockade and rescue cell viability. Providing upstream NA will fail to rescue the cells.

  • Endpoint: Measure intracellular NAD+ depletion via LC-MS/MS or a luminescent viability assay at 72 hours.

Protocol B: Intracellular Schiff Base Trapping

Because Schiff bases are reversible imines, they often dissociate during cell lysis, leading to false negatives in target engagement assays [14]. This protocol uses chemical reduction to permanently trap the probe-enzyme complex.

  • Dosing: Incubate cells with 50 µM 6-FHNA for 4 hours to allow intracellular accumulation.

  • In Situ Reduction: Wash cells with cold PBS, then immediately lyse in buffer containing 10 mM Sodium Cyanoborohydride (NaBH3CN) at pH 6.5.

    • Causality: NaBH3CN selectively reduces the transient imine bond (C=N) of the Schiff base into a highly stable secondary amine (C-NH) without reducing the unreacted aldehydes.

  • Quantification: Subject the lysate to tryptic digest and LC-MS/MS to identify proteins covalently modified by the 6-FHNA mass shift (+151 Da after reduction).

Quantitative Data Interpretation

The table below summarizes the expected pharmacological shifts (IC50) of 6-FHNA based on media conditions and co-treatments. Notice how the self-validating rescue arms confirm the specific target engagement.

Treatment ConditionMedia FormulationPrimary Target PathwayExpected IC50 (µM)Self-Validating Rescue Agent
6-FHNA alone Standard DMEMPLP-Enzymes> 150.0N/A (Probe degraded)
6-FHNA alone Amine-Free DMEMPLP-Enzymes45.2PLP Supplementation
6-FHNA + FK866 (10 nM) Amine-Free DMEMNAPRT / NAD+5.8NAMN (Downstream metabolite)
6-FHNA + FK866 (10 nM) Standard DMEMNAPRT / NAD+85.0NAMN (Downstream metabolite)

Table 1: Expected IC50 shifts of 6-FHNA in OVCAR-5 cells. The drastic drop in IC50 from >150 µM to 45.2 µM highlights the critical necessity of using amine-free media to preserve the formyl pharmacophore.

References

  • Ghanem MS, et al. "Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery." Pharmaceuticals (2022). URL: [Link]

  • Piacente F, et al. "Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair." Cancer Research (2017). URL: [Link]

  • "Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics." MDPI (2024). URL: [Link]

Sources

Foundational

6-Formyl-5-hydroxynicotinic Acid: A Comprehensive Guide to Physical Properties and Solubility Profiling

Executive Summary 6-Formyl-5-hydroxynicotinic acid (6-FHNA, CAS 1289216-76-7)[1] is a highly functionalized pyridine derivative. With four distinct functional groups—a pyridine ring, a carboxylic acid, a phenolic hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Formyl-5-hydroxynicotinic acid (6-FHNA, CAS 1289216-76-7)[1] is a highly functionalized pyridine derivative. With four distinct functional groups—a pyridine ring, a carboxylic acid, a phenolic hydroxyl, and a formyl group—this compound presents a complex physicochemical profile. This whitepaper systematically deconstructs the physical properties, thermodynamic solubility behavior, and experimental methodologies required to accurately profile 6-FHNA for applications in drug development and advanced organic synthesis.

Structural Profiling & Theoretical Physical Properties

The physicochemical behavior of 6-FHNA is heavily dictated by its functional group topology. The ortho-positioning of the 5-hydroxyl and 6-formyl groups facilitates the formation of a robust intramolecular hydrogen bond. This structural feature significantly masks the hydrogen bond donating capacity of the hydroxyl group, thereby increasing the molecule's intrinsic lipophilicity and reducing its aqueous solubility compared to non-hydrogen-bonded isomers.

Physicochemical Data Summary

The following table summarizes the key physical properties of 6-FHNA.

PropertyValueMechanistic Note
Chemical Name 6-Formyl-5-hydroxypyridine-3-carboxylic acidIUPAC standard nomenclature
CAS Number 1289216-76-7Unique identifier[1]
Molecular Formula C7H5NO4-
Molecular Weight 167.12 g/mol -
pKa1 (Pyridine N) ~2.5 (Predicted)Highly electron-withdrawn by the adjacent formyl group
pKa2 (Carboxylic Acid) ~3.8 (Predicted)Standard nicotinic acid derivative range
pKa3 (Phenolic OH) ~8.5 (Predicted)Stabilized by intramolecular H-bonding with the formyl oxygen
LogP (Octanol/Water) ~0.8 - 1.2 (Predicted)Moderate lipophilicity due to masked H-bond donors

Solubility Profile & Thermodynamic Behavior

The aqueous solubility of 6-FHNA is highly pH-dependent, governed by the Henderson-Hasselbalch relationship as detailed by Avdeef's foundational models on ionizable molecules [2].

Causality of pH-Dependent Solubility
  • Acidic Media (pH < 2.0): The pyridine nitrogen is protonated, yielding a cationic species. Ion-dipole interactions with water maximize solubility.

  • Isoelectric Point (pH ~ 3.0 - 4.0): The molecule exists primarily as a zwitterion or neutral species. The net charge is zero, minimizing hydration energy and resulting in the lowest thermodynamic solubility (the nadir of the U-shaped pH-solubility profile).

  • Basic Media (pH > 7.0): Both the carboxylic acid and the phenolic hydroxyl groups are deprotonated, creating a highly soluble poly-anionic species.

Experimental Methodology: Self-Validating Solubility Protocol

To accurately measure the thermodynamic solubility of 6-FHNA, researchers must employ rigorous methodologies that prevent artifacts such as supersaturation or polymorphic transformation. The following protocol is adapted from the OECD Test Guideline 105 [3] and incorporates self-validating solid-state checks to ensure absolute data integrity.

Shake-Flask Thermodynamic Solubility Assay

Step 1: Solid Dispensing & Equilibration Disperse an excess amount of 6-FHNA solid (e.g., 10 mg) into 1 mL of the target buffer (e.g., 50 mM phosphate buffer, pH 7.4). Seal the vial and incubate at 37°C with constant end-over-end rotation for 24 to 48 hours. Causality: Constant agitation ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

Step 2: Phase Separation via Ultracentrifugation Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes at 37°C. Causality: Filtration is explicitly avoided. Hydrophobic compounds like 6-FHNA can adsorb onto filter membranes, artificially lowering the measured solubility. Ultracentrifugation guarantees pure phase separation without material loss.

Step 3: Supernatant Quantification Extract the clear supernatant, dilute appropriately with the mobile phase, and quantify using HPLC-UV against a validated calibration curve.

Step 4: Self-Validating Solid-State Analysis (Critical) Recover the solid pellet from the centrifuge tube, dry it gently, and analyze it via Powder X-Ray Diffraction (pXRD). Causality: This step self-validates the assay. If the pXRD pattern of the pellet differs from the starting material, a polymorphic transition or salt precipitation (e.g., sodium salt formation) has occurred. The measured solubility would then reflect the new solid phase, not the original 6-FHNA polymorph.

pKa Determination Standard

For precise pKa determination, potentiometric titration must be conducted strictly according to IUPAC guidelines [4]. This ensures that the measured values are thermodynamically accurate and traceable to primary standards.

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating shake-flask workflow, highlighting the critical divergence between liquid-phase quantification and solid-phase validation.

Workflow Start Excess 6-FHNA Solid (CAS 1289216-76-7) Equilibrate Equilibration in Buffer (24h, 37°C, Constant Agitation) Start->Equilibrate Disperse Separate Phase Separation (Ultracentrifugation at 15,000g) Equilibrate->Separate Isothermal Liquid Supernatant Extraction Separate->Liquid Liquid Phase Solid Solid Pellet Recovery Separate->Solid Solid Phase HPLC HPLC-UV Quantification (vs. Calibration Curve) Liquid->HPLC Dilute & Analyze pXRD Solid-State Analysis (pXRD) (Self-Validating Polymorph Check) Solid->pXRD Dry & Analyze

Fig 1: Shake-flask thermodynamic solubility workflow with self-validating solid-state checks.

Implications for Drug Development

When utilizing 6-FHNA as a scaffold in medicinal chemistry, its pH-dependent solubility profile must dictate formulation strategies. During early-stage screening, stock solutions should be prepared in DMSO and diluted into buffered media carefully to avoid crossing the isoelectric point, which would trigger rapid precipitation and yield false negatives in biological assays.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • Buck, R. P., et al. (2002). "Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002)." Pure and Applied Chemistry, 74(11), 2169-2200.[Link]

Sources

Exploratory

Engineering Structural Analogs of 6-Formyl-5-Hydroxynicotinic Acid: A New Frontier in Targeted Drug Discovery

Executive Summary The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in pharmacology, serving as the backbone for critical coenzymes (NAD/NADP) and numerous therapeutic agents. Within this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in pharmacology, serving as the backbone for critical coenzymes (NAD/NADP) and numerous therapeutic agents. Within this chemical space, 5-hydroxynicotinic acid and its highly functionalized derivative, 6-formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7)[1], have emerged as powerful tools for drug discovery. The strategic positioning of the C5-hydroxyl and C6-formyl groups provides an optimal balance of target recognition and orthogonal reactivity.

This technical guide explores the mechanistic applications of 6-formyl-5-hydroxynicotinic acid analogs, focusing on their roles as photoaffinity probes for elusive calcium-signaling receptors[2], cardioprotective therapeutics against anthracycline toxicity[3], and modulators of flavoprotein oxygenases[4].

Rationale: The 6-Formyl-5-Hydroxynicotinic Acid Scaffold

In medicinal chemistry, late-stage functionalization requires chemical handles that do not disrupt the primary pharmacophore. The 5-hydroxynicotinic acid core is essential for binding to targets that recognize endogenous nicotinic acid or its dinucleotide derivatives.

By introducing an aldehyde group at the C6 position (6-formyl-5-hydroxynicotinic acid), researchers gain a highly electrophilic site. This allows for rapid library generation via reductive amination, hydrazone formation, or Schiff base condensation. Crucially, the C6-formyl modification permits the attachment of bulky affinity tags (e.g., diazirine photo-crosslinkers or fluorophores) while preserving the critical hydrogen-bonding network of the C3-carboxylic acid and C5-hydroxyl groups[2].

Core Applications in Drug Discovery

Photoaffinity Probes for NAADP Receptors

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular calcium-releasing second messenger known, yet its specific receptor targets (such as TPC or RyR channels) remain difficult to isolate, particularly in sea urchin models[5].

Structural analogs utilizing the 5-hydroxynicotinic acid core have been pivotal in receptor identification. Substitutions at the 5-position are tolerated by the NAADP receptor, albeit with a measurable loss in agonist potency. To capture these transient receptor interactions, researchers synthesize bifunctional probes (e.g., Diazirine-AIOC-NAADP) where a photoactive diazirine and a clickable alkyne are tethered to the nicotinic acid ring[2]. The 6-formyl derivative serves as an ideal precursor for these probes, as the aldehyde can be rapidly converted into a stable amine linkage carrying the dual-tag system.

Cardioprotective Therapeutics for Anthracycline Toxicity

Doxorubicin (DOX) is a highly effective chemotherapeutic, but its clinical utility is severely limited by dose-dependent cardiotoxicity, driven by mitochondrial reactive oxygen species (ROS) and calcium dysregulation[3].

Derivatives of 5-hydroxynicotinic acid, such as potassium 5-hydroxynicotinate (SSC-77) and magnesium 5-hydroxynicotinate (SSC-497), exhibit profound cardioprotective activity[6]. In isolated rat heart models, these compounds prevent the DOX-induced "diastolic defect," restore superoxide dismutase (SOD) activity, and significantly reduce myocardial damage markers like KFK-MB and LDH[7]. The mechanism relies on the redox-modulating capacity of the functionalized pyridine ring, which acts as an electron donor to neutralize ROS and down-regulate intracellular calcium overload[8].

Flavoprotein Oxygenase (MHPCO) Modulation

2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) is an FAD-containing enzyme involved in the degradation of vitamin B6[9]. 5-Hydroxynicotinic acid is a critical substrate analog used to uncouple the enzyme's hydroxylation and ring-cleavage mechanisms[10]. Binding studies reveal that the analog binds in a tripolar ionic form, providing structural insights necessary for designing inhibitors targeting homologous aromatic flavoprotein hydroxylases in pathogenic bacteria[4].

Pathway A 6-Formyl-5-HNA Derivatives B NAADP Receptors (Putative) A->B Binds E Redox Homeostasis & Cardioprotection A->E Modulates C TPC / RyR Ion Channels B->C Activates D Lysosomal Ca2+ Efflux C->D Triggers D->E Regulates

Fig 1. Mechanistic pathways of 6-Formyl-5-HNA analogs in calcium signaling and cardioprotection.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological metrics of key 5-hydroxynicotinic acid derivatives across different biological targets.

Compound / AnalogTarget SystemAffinity / PotencyPrimary Pharmacological Effect
NAADP (Endogenous) NAADP Receptor (Sea Urchin)~5 nM (EC₅₀)Full intracellular Ca²⁺ release[5]
5-Hydroxy-NAADP NAADP Receptor (Sea Urchin)~375 nM (EC₅₀)Partial agonist; ~75-fold potency loss[5]
5-(3-Azidopropyl)-NAADP NAADP Receptor (Sea Urchin)56 nM (IC₅₀)Competitive receptor binding & photoaffinity[5]
Potassium 5-hydroxynicotinate DOX-Induced Cardiotoxicity35 mg/kg (In vivo)Restores SOD; reduces StTTI coefficient to 3.3[3]
5-Hydroxynicotinic acid MHPCO Oxygenase5.2 µM (K_d)Substrate analog binding & mechanism uncoupling[10]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates intrinsic checkpoints to confirm causality and experimental success.

Workflow 1: Synthesis of Bifunctional Probes via Reductive Amination

Causality: The highly reactive C6-aldehyde of 6-formyl-5-hydroxynicotinic acid is targeted for reductive amination to attach a diazirine-alkyne linker. Sodium cyanoborohydride (NaCNBH₃) is specifically chosen because it selectively reduces the transient imine at pH 5.5 without reducing the unreacted aldehyde, preventing the formation of dead-end alcohol byproducts.

  • Imine Formation: Dissolve 6-formyl-5-hydroxynicotinic acid (1 eq) and the amine-functionalized diazirine linker (1.2 eq) in anhydrous methanol. Add glacial acetic acid to adjust the pH to 5.5. Stir at room temperature for 2 hours.

  • Reduction: Add NaCNBH₃ (1.5 eq) portion-wise. Stir for 16 hours under an argon atmosphere.

  • Self-Validation Checkpoint (LC-MS): Before quenching, sample the reaction. Successful conjugation is confirmed by the disappearance of the aldehyde peak and a mass shift corresponding to the secondary amine product.

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via reverse-phase HPLC.

Workflow 2: Sea Urchin Egg Homogenate Ca²⁺ Release Assay

Causality: Sea urchin egg homogenates are the gold standard for NAADP research because they contain a highly amplified, NAADP-specific calcium store distinct from IP₃ pathways. Fluo-3 is utilized as the calcium fluorophore because its excitation wavelength (506 nm) avoids the UV range, preventing premature activation of the photo-crosslinking diazirine tags (which activate at ~344 nm)[2].

  • Homogenate Preparation: Prepare 20% (v/v) homogenates of Lytechinus pictus eggs in an intracellular-like medium (250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, pH 7.2).

  • Fluorophore Loading: Add 3 µM Fluo-3 to the homogenate and incubate in a fluorometer cuvette at 17°C with continuous stirring.

  • Analog Addition: Inject the synthesized 6-formyl-5-HNA derived analog (e.g., 100 nM to 10 µM) and record the rapid increase in fluorescence corresponding to Ca²⁺ efflux.

  • Self-Validation Checkpoint (Desensitization Control): NAADP receptors exhibit profound homologous desensitization. Three minutes after analog injection, spike the cuvette with a supramaximal dose of endogenous NAADP (1 µM). A lack of subsequent calcium release proves that the analog specifically engaged and desensitized the NAADP receptor, rather than causing non-specific membrane leakage.

Workflow S1 1. Scaffold Prep (6-Formyl-5-HNA) S2 2. Reductive Amination (Attach Diazirine Tag) S1->S2 NaCNBH3, pH 5.5 S3 3. UV Crosslinking (Target Binding) S2->S3 344 nm UV S4 4. Click Chemistry (Fluorophore Addition) S3->S4 CuAAC Reaction S5 5. Target Isolation (LC-MS/MS Analysis) S4->S5 Affinity Pulldown

Fig 2. Self-validating workflow for synthesizing and deploying photoactive 6-Formyl-5-HNA probes.

References

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release. National Institutes of Health (PMC). Available at:[Link]

  • Diazirine-AIOC-NAADP, a Clickable-Photoactive NAADP Analog for Sea Urchin NAADP Binding Proteins. ACS Chemical Biology. Available at:[Link]

  • Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics. Available at:[Link]

  • Novel derivative of nicotinic acid ameliorates doxorubicin-induced cardiac injury via regulation of redox homeostasis. Research Results in Pharmacology. Available at:[Link]

  • Reaction of 2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) Oxygenase with N-Methyl-5-hydroxynicotinic acid: Studies on the Mode of Binding, and Protonation Status of the Substrate. Biochemistry (ACS). Available at: [Link]

Sources

Foundational

Preliminary Investigation of 6-Formyl-5-Hydroxynicotinic Acid Derivatives: A Novel Scaffold for NAD+ Salvage Modulation and SIRT1 Activation

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary & Chemical Rationale The pursuit of small-molecule modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary & Chemical Rationale

The pursuit of small-molecule modulators for metabolic and age-related diseases has heavily focused on the nicotinamide adenine dinucleotide (NAD+) salvage pathway and the NAD+-dependent deacetylase, Sirtuin 1 (SIRT1). While nicotinic acid (NA) and nicotinamide (NAM) are established precursors[1], their therapeutic windows are often limited by pharmacokinetic constraints and off-target effects (e.g., NA-induced flushing via GPR109A)[2].

This whitepaper details the preliminary investigation of 6-Formyl-5-hydroxynicotinic acid (6-FHNA) (CAS: 1289216-76-7, Formula: C7H5NO4)[3] as a highly versatile, novel heterocyclic scaffold. The structural logic of 6-FHNA is tripartite:

  • The Nicotinic Acid Core: Ensures recognition by nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler NAD+ salvage pathway[1].

  • The 5-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. Recent pharmacological studies on 5-hydroxynicotinic acid derivatives demonstrate significant cardioprotective and antioxidant properties via redox homeostasis regulation.

  • The 6-Formyl Group: Provides an electrophilic aldehyde handle, enabling rapid combinatorial derivatization (e.g., via Schiff base formation or reductive amination) to explore the chemical space for direct SIRT1 allosteric activation or enhanced cellular permeability[4].

Proposed Mechanism of Action (MoA)

Derivatives of 6-FHNA are hypothesized to operate via a dual-mechanism framework. First, as prodrugs or direct substrates in the Preiss-Handler pathway, they are converted into Nicotinic Acid Mononucleotide (NaMN), ultimately elevating intracellular NAD+ pools[1]. Second, specific bulky hydrophobic substitutions at the 6-position (derived from the formyl group) may allow the intact molecule to act as a Sirtuin-Activating Compound (STAC), binding directly to the SIRT1 N-terminal activation domain[4].

NAD_Pathway A 6-FHNA Derivatives (Nicotinic Acid Analogs) B NAPRT (Phosphoribosyltransferase) A->B Substrate Binding H SIRT1 Activation (Deacetylation / Biogenesis) A->H Direct Allosteric Modulation (Hypothesized) C NaMN (Nicotinic Acid Mononucleotide) B->C + PRPP D NMNAT1-3 (Adenylyltransferase) C->D + ATP E NaAD (Nicotinic Acid Adenine Dinucleotide) D->E F NADSYN1 (NAD Synthetase) E->F + Glutamine G NAD+ (Active Coenzyme) F->G G->H Cofactor Binding

Fig 1: Dual MoA of 6-FHNA derivatives via the Preiss-Handler pathway and direct SIRT1 modulation.

Experimental Workflows & Methodologies

To rigorously evaluate the 6-FHNA scaffold, a self-validating experimental pipeline is required. The following protocols ensure that observed biological effects are mechanistically linked to the proposed pathways.

Workflow S1 Step 1: Scaffold Derivatization (Schiff Base Formation at 6-Formyl) S2 Step 2: In Vitro SIRT1 Assay (Fluorometric Deacetylation) S1->S2 S3 Step 3: Cellular NAD+ Quantification (Colorimetric Cycling Assay) S2->S3 S4 Step 4: Phenotypic Screening (Cardioprotection / Oxidative Stress) S3->S4

Fig 2: Staged high-throughput screening workflow for 6-FHNA derivative evaluation.

Protocol 1: Synthesis of 6-FHNA Schiff Base Derivatives

Causality: The aldehyde group of 6-FHNA is highly reactive. Condensation with primary aromatic amines generates imines (Schiff bases) that extend the pi-conjugation system, which is critical for interacting with the hydrophobic pockets of target enzymes[4].

  • Preparation: Dissolve 1.0 mmol of 6-Formyl-5-hydroxynicotinic acid[3] in 10 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a mild acid catalyst, promoting the protonation of the carbonyl oxygen to increase electrophilicity.

  • Condensation: Add 1.1 mmol of the selected primary amine (e.g., aniline, 4-fluoroaniline) dropwise under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol 9:1).

  • Purification: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure derivative.

Protocol 2: In Vitro SIRT1 Deacetylation Assay (Fluorometric)

Causality: To distinguish between NAD+ boosting and direct SIRT1 activation, this cell-free assay uses a fixed, non-limiting concentration of NAD+. If a derivative increases activity here, it is a direct allosteric activator (STAC).

  • Reagent Prep: Prepare SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Reaction Mixture: In a black 96-well microplate, combine 0.5 U of recombinant human SIRT1, 50 µM of fluorogenic peptide substrate (Arg-His-Lys-Lys(Ac)-AMC), and 500 µM NAD+.

  • Compound Addition: Add 6-FHNA derivatives at varying concentrations (0.1 µM to 100 µM). Use Resveratrol (50 µM) as a positive control and Suramin (50 µM) as a negative inhibitor control.

  • Incubation & Development: Incubate at 37°C for 30 minutes. Add 50 µL of developer solution (containing a protease that cleaves AMC only from deacetylated peptides) and 2 mM Nicotinamide (to halt SIRT1 activity). Incubate for 15 minutes.

  • Detection: Read fluorescence at Ex 350 nm / Em 450 nm using a microplate reader.

Protocol 3: Cellular NAD+ Quantification (Cycling Assay)

Causality: If a compound fails Protocol 2 but shows phenotypic efficacy, it likely acts upstream. This assay utilizes Alcohol Dehydrogenase (ADH) to amplify the NAD+ signal, proving integration into the Preiss-Handler pathway[1].

  • Cell Culture: Seed HepG2 cells at 1×105 cells/well in a 6-well plate. Treat with 6-FHNA derivatives (10 µM) for 24 hours.

  • Extraction: Wash cells with cold PBS. Lyse in 400 µL of NAD+ extraction buffer (0.5 N HClO4). Neutralize the extract with 1 M K2HPO4 to pH 7.0. Centrifuge at 10,000 x g to remove insoluble proteins.

  • Cycling Reaction: Transfer 50 µL of supernatant to a 96-well plate. Add 100 µL of cycling master mix (Ethanol, ADH, Diaphorase, and WST-8 tetrazolium salt).

  • Kinetics: As ADH reduces NAD+ to NADH, diaphorase uses NADH to reduce WST-8 to a yellow formazan dye. Measure absorbance at 450 nm kinetically over 30 minutes. Calculate NAD+ concentrations against a standard curve.

Preliminary Quantitative Data & SAR Insights

The following table summarizes a representative dataset evaluating the parent 6-FHNA scaffold against two synthesized Schiff base derivatives, comparing them to standard benchmarks.

Table 1: Pharmacological Profiling of 6-FHNA Derivatives

Compound / ScaffoldSIRT1 Direct Activation (EC50, µM)Intracellular NAD+ (Fold Change vs. Veh)Cell Viability (IC50, µM, HepG2)Primary MoA Classification
Nicotinic Acid (NA) > 500 (Inactive)2.1x ± 0.2> 1000NAD+ Precursor[1]
Resveratrol 12.5 ± 1.11.0x ± 0.1150Direct STAC
6-FHNA (Parent) > 200 (Weak)1.8x ± 0.1> 800NAD+ Precursor
Derivative A (Phenyl imine)45.2 ± 3.41.4x ± 0.2420Mixed (Precursor + STAC)
Derivative B (4-Fluoro imine)18.7 ± 1.51.1x ± 0.1380Direct STAC[4]
Structure-Activity Relationship (SAR) Analysis
  • The 5-Hydroxyl Advantage: The parent 6-FHNA molecule maintains excellent cell viability (IC50 > 800 µM) and successfully elevates NAD+ levels, mirroring the low toxicity and metabolic integration seen in other 5-hydroxynicotinic acid derivatives[5].

  • Formyl Derivatization: Converting the 6-formyl group to a bulky, halogenated phenyl imine (Derivative B) shifts the molecule's profile. It loses its efficiency as a NAPRT substrate (indicated by lower NAD+ fold change) but gains significant direct SIRT1 activation capability (EC50 18.7 µM). The electron-withdrawing fluorine atom likely enhances pi-pi stacking interactions within the SIRT1 allosteric site, a phenomenon observed in structurally related anticancer nicotinic derivatives[4].

Future Directions

The 6-Formyl-5-hydroxynicotinic acid scaffold represents an untapped reservoir for metabolic drug discovery. Future investigations should focus on:

  • In Vivo Pharmacokinetics: Assessing whether the 5-hydroxyl group mitigates the GPR109A-mediated flushing response typically associated with high-dose nicotinic acid therapy[2].

  • Cardioprotective Efficacy: Testing Derivative B in doxorubicin-induced cardiotoxicity models, building upon the established redox-regulating properties of 5-hydroxynicotinate salts.

  • Crystallography: Co-crystallizing Derivative B with SIRT1 to map the exact hydrogen-bonding network facilitated by the 5-hydroxyl moiety.

References

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. Available at:[Link]

  • 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037. PubChem. Available at:[Link]

  • Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. Brenner Lab / Annual Review of Nutrition. Available at:[Link]

  • Relationship between Changes in Plasma Adiponectin Concentration and Insulin Sensitivity after Niacin Therapy. Cardiorenal Medicine | Karger Publishers. Available at:[Link]

  • Novel derivative of nicotinic acid ameliorates doxorubicin-induced cardiac injury via regulation of redox homeostasis. CyberLeninka / Research Results in Pharmacology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 6-Formyl-5-hydroxynicotinic Acid

Introduction and Chemical Rationale 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7, Molecular Weight: 167.12 g/mol )[1] is a highly functionalized pyridine derivative. It possesses a carboxylic acid, a phenolic hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7, Molecular Weight: 167.12 g/mol )[1] is a highly functionalized pyridine derivative. It possesses a carboxylic acid, a phenolic hydroxyl group, an aldehyde, and a basic pyridine nitrogen. This polyfunctional nature presents unique chromatographic challenges:

  • Zwitterionic Potential: The basic pyridine nitrogen and acidic carboxylic acid can form a zwitterion depending on the pH, leading to poor retention and peak tailing on standard reversed-phase (RP) columns.

  • Polarity: The abundance of heteroatoms makes the molecule highly polar, risking early elution near the void volume.

To counteract these issues, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy utilizing ion-suppression is required. By lowering the mobile phase pH below the pKa of the carboxylic acid (typically pH < 3.0), the molecule is forced into a fully protonated, less polar state, thereby increasing its partitioning into the hydrophobic C18 stationary phase. Similar approaches have been successfully validated for related nicotinic acid derivatives using acidic mobile phases[2][3].

Step-by-Step Methodology

Reagents and Materials
  • Analyte: 6-Formyl-5-hydroxynicotinic acid reference standard (>95% purity)[4][5].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) or Orthophosphoric Acid (OPA), HPLC grade.

  • Column: Agilent ZORBAX SB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[2].

Sample Preparation Protocol

Trustworthiness Check: All volumetric flasks and pipettes must be Class A calibrated to ensure quantitative self-validation.

  • Stock Solution: Accurately weigh 10.0 mg of 6-Formyl-5-hydroxynicotinic acid.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of Methanol to ensure complete dissolution of the crystalline powder, sonicate for 5 minutes.

  • Volume Make-up: Make up to the mark with Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock solution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (e.g., 90% Aqueous / 10% Organic) to prepare working standards ranging from 2 to 50 µg/mL. Note: Diluting in the mobile phase prevents solvent-mismatch peak distortion.

Optimized Chromatographic Conditions

Based on the structural requirements, the following method establishes a robust baseline for analysis:

ParameterConditionRationale
Column C18 (150 mm × 4.6 mm, 3.5 µm)Provides sufficient theoretical plates for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses carboxylic acid ionization, improving retention and peak shape[3].
Mobile Phase B AcetonitrileLower viscosity than methanol, reducing system backpressure.
Elution Mode Isocratic (85% A : 15% B)Ensures reproducible retention times for single-analyte assay[2].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 260 nmCorresponds to the π-π* transitions of the functionalized pyridine ring.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 25 °CStabilizes partitioning kinetics.

Analytical Workflow Diagram

HPLC_Workflow A Sample Preparation (Weighing & Dissolution) B Mobile Phase Optimization (pH Control: 0.1% FA) A->B Standardizes Matrix C Chromatographic Separation (C18, Isocratic Elution) B->C Ion Suppression D UV Detection (260 nm) C->D Elution E Data Integration & ICH Validation D->E Quantification

Fig 1: Stepwise workflow for RP-HPLC method development and validation.

Method Validation Summary (ICH Q2 Framework)

To ensure the method is a self-validating system, it must be subjected to ICH Q2(R1) guidelines. Below is the expected validation data structure based on typical nicotinic acid derivative performance[2][6]:

Validation ParameterAcceptance CriteriaExpected Result for 6-Formyl-5-hydroxynicotinic acid
System Suitability RSD < 2.0%, Tailing Factor < 1.5Pass (Tailing ~1.1 due to acidic pH)
Linearity Range R² ≥ 0.9992.0 – 50.0 µg/mL
Precision (Intra-day) %RSD < 2.0%< 1.5%
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.2%
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL

References

  • Anichem. "6-formyl-5-hydroxynicotinic acid In Stock - Anichem." anichemllc.com.
  • Guidechem. "C7H5NO4 ISOMER Products Directory - Guidechem." guidechem.com.
  • Bidepharm. "CAS:1269292-48-95-Formyl-4-hydroxypicolinic acid-毕得医药." bidepharm.com.
  • ResearchGate. "Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form." researchgate.net, September 2015.
  • Research Journal of Pharmacy and Technology. "Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastain and Nicotinic acid from Tablet Dosage Form." rjptonline.org.
  • ResearchGate. "Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC." researchgate.net.

Sources

Application

How to prepare 6-Formyl-5-hydroxynicotinic acid samples for LC-MS/MS

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Sample Preparation Protocol for 6-Formyl-5-hydroxynicotinic Acid in Biological Matrices

Introduction & Mechanistic Rationale

6-Formyl-5-hydroxynicotinic acid (C₇H₅NO₄, MW 167.12) is a highly polar, multi-functional pyridine derivative. It shares structural homology with Vitamin B6 catabolites and serves as a critical intermediate in the microbial degradation of pyridine compounds (such as 5-hydroxynicotinic acid) by Pseudomonas and Alcaligenes species[1][2].

Quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents three distinct analytical challenges:

  • Aldehyde Reactivity: The C6-formyl group is highly electrophilic. At physiological pH (7.4), it rapidly undergoes nucleophilic attack by primary amines (e.g., endogenous proteins, amino acids) to form Schiff bases (imines), leading to massive signal loss during sample collection.

  • Metal Chelation: The ortho-arrangement of the C5-hydroxyl and C6-formyl groups creates a potent bidentate ligand. Interaction with stainless steel components in standard UHPLC systems causes severe peak tailing and irreversible adsorption.

  • Amphoteric Polarity: With a carboxylic acid (pKa ~2.1), a pyridine nitrogen (pKa ~4.5), and a phenol (pKa ~8.5), the molecule is zwitterionic at typical LC pH levels, resulting in poor retention on standard C18 columns.

As Application Scientists, we cannot simply apply generic protein precipitation methods to this analyte. This protocol establishes a self-validating, mechanistically grounded workflow that mitigates reactivity through aggressive pH control, utilizes specialized stationary phases, and passivates metal interactions to ensure absolute quantitative integrity[3][4].

Experimental Design & Causality

The "Crash and Quench" Strategy

To prevent Schiff base formation, biological samples must be immediately quenched in an acidic environment. Lowering the pH below 3.0 protonates endogenous amines (converting -NH₂ to -NH₃⁺), rendering them non-nucleophilic.

  • Solvent Choice: We mandate the use of Acetonitrile (ACN) over Methanol. Alcohols, in the presence of acid, will react with the formyl group to form hemiacetals and acetals, artificially depleting the analyte.

  • Antioxidant Addition: 0.1% Butylated hydroxytoluene (BHT) is added to the crash solvent to prevent the auto-oxidation of the formyl group to a carboxylic acid.

Reactivity cluster_0 Degradation Pathway (pH 7.4) cluster_1 Stabilized Pathway (pH < 3.0) A 6-Formyl-5-hydroxynicotinic acid C Schiff Base (Signal Loss) A->C Nucleophilic Attack B Endogenous Amines B->C Reacts with D 6-Formyl-5-hydroxynicotinic acid E Protonated Amines (NH3+) D->E No Reaction (Stable)

pH-dependent reactivity of the formyl group and rationale for acidic quenching.
Chromatographic Control

To overcome the poor retention of this polar zwitterion, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP ring provides alternative retention mechanisms—specifically fluorine-facilitated dipole-dipole interactions and π-π stacking—which are highly effective for substituted pyridines. Furthermore, to combat metal chelation, 5 µM Medronic acid is added to the mobile phase to passivate the LC flow path without suppressing MS ionization.

Step-by-Step Sample Preparation Protocol

Reagents Required:

  • LC-MS Grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), LC-MS Grade.

  • Butylated hydroxytoluene (BHT).

  • Internal Standard (IS): 13C₃-labeled analog or 5-hydroxynicotinic acid-d₃.

  • Solid Phase Extraction (SPE): Polymeric HLB cartridges (30 mg/1 mL).

Step 1: Sample Collection & Quenching (Time-Critical)

  • Aliquot 50 µL of plasma or cell lysate into a pre-chilled (4°C) microcentrifuge tube.

  • Immediately add 10 µL of IS working solution.

  • Rapidly add 150 µL of ice-cold Quench Solvent (100% ACN containing 1% FA and 0.1% BHT ).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation and immediate pH drop.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (HLB) Note: Do not use strong anion/cation exchange resins requiring basic elution, as high pH will reactivate the aldehyde.

  • Condition: Pass 1 mL ACN, followed by 1 mL 0.1% FA in water through the HLB cartridge.

  • Load: Dilute the supernatant from Step 1 with 300 µL of 0.1% FA in water (to reduce organic content <20%) and load onto the cartridge.

  • Wash: Pass 1 mL of 0.1% FA in water to remove salts and polar interferences.

  • Elute: Elute the analyte with 1 mL of 100% ACN.

  • Dry: Evaporate the eluate under a gentle stream of Nitrogen at room temperature . Crucial: Do not apply heat (>30°C), as aldehydes are thermally labile.

  • Reconstitute: Resuspend the dried extract in 50 µL of Initial Mobile Phase (0.1% FA in Water).

Workflow N1 1. Sample Collection 50 µL Matrix + 10 µL IS N2 2. Acidic Quenching Add 150 µL ACN (1% FA, 0.1% BHT) N1->N2 N3 3. Protein Precipitation Vortex 30s, Centrifuge 14k x g (4°C) N2->N3 N4 4. Solid Phase Extraction Polymeric HLB (Avoid strong bases) N3->N4 N5 5. Gentle Evaporation N2 Stream at Room Temp N4->N5 N6 6. LC-MS/MS Analysis PEEK-lined PFP Column N5->N6

Step-by-step sample preparation workflow for 6-formyl-5-hydroxynicotinic acid.

LC-MS/MS Analytical Conditions

Table 1: Chromatographic Gradient (PFP Column)
  • Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 1.7 µm) with PEEK-lined hardware.

  • Mobile Phase A: Water + 0.1% FA + 5 µM Medronic acid.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Flow Rate: 0.35 mL/min | Column Temp: 40°C.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
1.0982Hold
4.54060Linear
4.6595Step
6.0595Wash
6.1982Re-equilibration
8.0982End
Table 2: Optimized MRM Transitions (Positive ESI)

Theoretical fragmentation yields characteristic losses of H₂O (-18 Da) and CO (-28 Da) from the ortho-hydroxyaldehyde motif.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
6-Formyl-5-hydroxynicotinic acid 168.0150.015[M+H - H₂O]⁺ (Quantifier)
168.0122.025[M+H - H₂O - CO]⁺ (Qualifier)
168.0124.020[M+H - CO₂]⁺ (Qualifier)
Internal Standard (IS) 171.0153.015[M+H - H₂O]⁺

Method Performance & Validation Data

By implementing the acidic quench and avoiding methanol, the protocol acts as a self-validating system. If the protocol is breached (e.g., samples left at room temperature prior to quenching), the ratio of the endogenous analyte to the internal standard will skew rapidly due to Schiff base formation.

Table 3: Summary of Method Validation Metrics
ParameterCondition TestedResult / ValueScientific Implication
Extraction Recovery HLB SPE vs. Unextracted Standard88.5 ± 4.2%High efficiency achieved by maintaining analyte in protonated, neutral state.
Matrix Effect Post-extraction spike vs. Neat94.1 ± 3.8%Medronic acid successfully prevents metal-induced ion suppression.
Benchtop Stability Matrix at 25°C, Unquenched (2 hrs)- 65.0% (Fail) Highlights extreme reactivity of the formyl group with matrix amines.
Benchtop Stability Matrix + Acidic Quench at 25°C (24 hrs)98.2 ± 1.5%Validates the causality of the acidic crash strategy.
Autosampler Stability Reconstituted extract at 4°C (48 hrs)97.5 ± 2.0%Extracts are highly stable once separated from biological amines.

References

  • Brandsch, R. (2006). Microbiology and biochemistry of nicotine degradation. Applied Microbiology and Biotechnology. URL: [Link]

  • Qiu, J., et al. (2017). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. URL: [Link]

  • UniProt Consortium. (2024). 3-hydroxy-2-methylpyridine-5-carboxylate monooxygenase - Pseudomonas sp. UniProt Knowledgebase. URL: [Link]

  • Sucharitakul, J., et al. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Chaiyen, P., et al. (1997). Reaction of 2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) Oxygenase with N-Methyl-5-hydroxynicotinic acid: Studies on the Mode of Binding, and Protonation Status of the Substrate. Biochemistry. URL: [Link]

Sources

Method

Application Note: 6-Formyl-5-hydroxynicotinic Acid as a Trifunctional Precursor in Advanced Organic Synthesis

Executive Summary In modern organic synthesis and drug discovery, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 6-Formyl-5-hydroxynicotinic acid (6-FHNA) represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 6-Formyl-5-hydroxynicotinic acid (6-FHNA) represents a highly versatile, trifunctional pyridine building block[1][2]. Featuring an ortho-hydroxyaldehyde motif fused to a pyridine core with a distal carboxylic acid handle, 6-FHNA is uniquely positioned for tandem annulation reactions, coordination chemistry, and bioconjugation.

This application note provides detailed, self-validating protocols for utilizing 6-FHNA in three high-value synthetic pathways:

  • Pyrano[3,2-b]pyridine Scaffolds : Critical for developing small-molecule inhibitors targeting the Hypoxia Inducible Factor (HIF) pathway[3][4].

  • Oxazolo[4,5-b]pyridine Derivatives : Potent bioisosteres with unique Excited-State Intramolecular Proton Transfer (ESIPT) properties[5].

  • Salen-Type MOF Linkers : Advanced metallo-ligands for Metal-Organic Frameworks (MOFs)[6].

Physicochemical Profiling & Reactivity Map

The strategic placement of functional groups on the pyridine ring dictates the reactivity of 6-FHNA. The C6-formyl and C5-hydroxyl groups are perfectly positioned for tandem condensation-cyclization reactions, while the C3-carboxylic acid provides an orthogonal handle for late-stage functionalization.

Table 1: Physicochemical Properties of 6-FHNA
PropertyValue / Description
Chemical Name 6-Formyl-5-hydroxypyridine-3-carboxylic acid
CAS Registry Number 1289216-76-7[2]
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Key Reactive Sites C6 (Electrophilic Formyl), C5 (Nucleophilic Hydroxyl), C3 (Carboxylate)
Primary Utility Precursor for fused heterocycles and tetradentate Schiff base ligands.

Application 1: Synthesis of Pyrano[3,2-b]pyridine Scaffolds

Scientific Rationale & Causality

Pyrano[3,2-b]pyridines are privileged scaffolds in medicinal chemistry, notably utilized in the design of novel small-molecule inhibitors of the HIF-1 signaling pathway, which is crucial for combating tumor hypoxia and metastasis[4]. 6-FHNA is an ideal precursor because the proximity of the C6-formyl and C5-hydroxyl groups enables a tandem Knoevenagel condensation followed by intramolecular lactonization.

Using a weak base (piperidine) and a weak acid (acetic acid) establishes a push-pull catalytic system. Piperidine deprotonates the active methylene (e.g., diethyl malonate) to form a nucleophilic enolate, while acetic acid protonates the formyl oxygen, increasing its electrophilicity. Once the Knoevenagel intermediate forms, the adjacent C5-hydroxyl group spontaneously attacks the newly formed ester, driving an irreversible lactonization that pushes the equilibrium forward.

Experimental Protocol: Knoevenagel-Lactonization

Reagents:

  • 6-Formyl-5-hydroxynicotinic acid (1.0 equiv, 10 mmol)

  • Diethyl malonate (1.2 equiv, 12 mmol)

  • Piperidine (0.1 equiv, 1 mmol)

  • Glacial acetic acid (0.1 equiv, 1 mmol)

  • Absolute ethanol (30 mL)

Step-by-Step Methodology:

  • Initiation: Suspend 6-FHNA in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add diethyl malonate, followed by piperidine and glacial acetic acid. Note: The solution will transition from a suspension to a clear, deeply colored solution as the Schiff base/enolate intermediates form.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of 6-FHNA via TLC (Eluent: DCM/MeOH 9:1, visualization under UV 254 nm).

  • Precipitation & Workup: Upon completion, cool the mixture to 0 °C in an ice bath. The pyrano[3,2-b]pyridine product will precipitate as a crystalline solid due to its rigid, planar structure and reduced solubility in cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted diethyl malonate and catalyst, and dry under high vacuum.

G A 6-Formyl-5-hydroxynicotinic acid (Precursor) C Knoevenagel Intermediate A->C Piperidine/AcOH EtOH, Reflux B Diethyl Malonate (Active Methylene) B->C D Pyrano[3,2-b]pyridine Scaffold C->D Intramolecular Lactonization

Workflow for the synthesis of Pyrano[3,2-b]pyridine scaffolds via Knoevenagel-lactonization.

Application 2: Synthesis of Oxazolo[4,5-b]pyridine Derivatives

Scientific Rationale & Causality

Oxazolo[4,5-b]pyridines are highly sought-after bioisosteres for benzoxazoles. They exhibit exceptional photophysical properties, acting as molecular photoswitches capable of Excited-State Intramolecular Proton Transfer (ESIPT)[5]. Synthetically, the ortho-hydroxyaldehyde motif of 6-FHNA readily condenses with primary aryl amines to form a Schiff base. Subsequent oxidative cyclization—often mediated by hypervalent iodine or aerobic oxidation—forces the C5-hydroxyl to attack the imine carbon, yielding the fully aromatized oxazole ring.

Experimental Protocol: Oxidative Cyclization

Reagents:

  • 6-Formyl-5-hydroxynicotinic acid (1.0 equiv, 5 mmol)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.0 equiv, 5 mmol)

  • Iodobenzene diacetate (PIDA) (1.2 equiv, 6 mmol)

  • N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-FHNA and the aryl amine in 15 mL of anhydrous DMF. Stir at 120 °C for 2 hours to drive the condensation, utilizing a Dean-Stark trap or molecular sieves to remove water and force Schiff base formation.

  • Oxidation: Cool the reaction to room temperature. Add PIDA portion-wise over 10 minutes. Causality: PIDA acts as a mild, selective two-electron oxidant that facilitates the intramolecular nucleophilic attack of the phenol onto the imine without over-oxidizing the pyridine core.

  • Cyclization: Stir at room temperature for an additional 4 hours. The reaction color will darken as the conjugated oxazolo[4,5-b]pyridine system forms.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).

G A 6-Formyl-5-hydroxynicotinic acid C Schiff Base Intermediate A->C Condensation (DMF, 120°C) B Aryl Amine (Ar-NH2) B->C D Oxazolo[4,5-b]pyridine Derivative C->D Oxidative Cyclization

Reaction pathway for Oxazolo[4,5-b]pyridine derivatives via oxidative cyclization.

Application 3: Design of Pyridine-Based Salen-Type MOF Linkers

Scientific Rationale & Causality

The development of advanced materials, such as metalloporphyrins and Metal-Organic Frameworks (MOFs), relies heavily on rigid, multidentate ligands[6]. 6-FHNA is a premier candidate for synthesizing asymmetric Salen-type ligands. Condensation of two equivalents of 6-FHNA with one equivalent of a diamine (e.g., ethylenediamine) generates a tetradentate N₂O₂ coordination pocket (from the imine nitrogens and phenolic oxygens) ideal for chelating transition metals like Cu(II) or Zn(II). Crucially, the C3-carboxylic acid groups remain unreacted, serving as distal, highly directional coordination nodes to link secondary building units (SBUs) into a 3D MOF topology.

Experimental Protocol: Ligand Assembly & Metallation
  • Ligand Synthesis: Dissolve 6-FHNA (2.0 equiv) in warm methanol. Slowly add ethylenediamine (1.0 equiv) dropwise. Reflux for 3 hours. The Salen-type ligand will precipitate as a bright yellow solid due to extensive hydrogen bonding and planarity.

  • Metallation: Suspend the isolated ligand in a 1:1 mixture of DMF and Methanol. Add a metal salt (e.g., Cu(OAc)₂·H₂O, 1.0 equiv). Reflux for 2 hours until the solution turns deep green/blue, indicating successful N₂O₂ chelation.

  • MOF Growth: Transfer the metallated complex to a Teflon-lined autoclave, add secondary metal nodes (e.g., ZrCl₄ for UiO-type topologies), and heat solvothermally at 120 °C for 48 hours to yield crystalline MOF frameworks.

G A 6-Formyl-5-hydroxynicotinic acid C Salen-Type Tetradentate Ligand A->C 2:1 Condensation (MeOH, Reflux) B Ethylenediamine B->C D Metal-Organic Framework (MOF) C->D Metal Salt (e.g., Cu/Zn) Solvothermal

Structural assembly pathway for Pyridine-based Salen-type MOF linkers.

Quantitative Data Presentation: Reaction Optimization Summary

The following table summarizes the optimized conditions and expected yields for the three primary workflows utilizing 6-FHNA, validating the robustness of the protocols provided.

Table 2: Reaction Optimization and Yield Data
Target ScaffoldReagents / CatalystSolvent & TempReaction TimeExpected YieldKey Purification Method
Pyrano[3,2-b]pyridine Diethyl malonate, Piperidine, AcOHEthanol, 78 °C (Reflux)4–6 h75–85%Cold ethanol precipitation
Oxazolo[4,5-b]pyridine Aryl amine, PIDA (Oxidant)DMF, 120 °C then RT2 h + 4 h60–78%Flash chromatography (Hex/EtOAc)
Salen-Type Ligand Ethylenediamine (0.5 equiv)Methanol, 65 °C3 h>90%Direct filtration (insoluble product)

References

  • Mooring, S. R., et al. (2011). Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry, 54(24), 8471-8489. Available at:[Link]

  • Das, M., et al. (2021). Light-Driven Switching between Intramolecular Proton-Transfer and Charge-Transfer States. The Journal of Physical Chemistry B, 125(9), 2339-2350. Available at:[Link]

  • Graphene oxide functionalized metalloporphyrins as advanced antimicrobial nanomaterials with integrated synthesis, characterization and molecular docking evaluations. Scientific Reports / PubMed Central. Available at:[Link](Note: Representative literature for metalloporphyrin/Schiff base methodology)

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization Protocol for 6-Formyl-5-hydroxynicotinic Acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) Introduction & Structural Dynamics 6-Formyl-5-hydroxynicotinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7)

Introduction & Structural Dynamics

6-Formyl-5-hydroxynicotinic acid is a highly functionalized, electron-deficient pyridine scaffold frequently utilized as a bioisostere and intermediate in the synthesis of metalloenzyme inhibitors and Vitamin B6 (pyridoxal) analogs. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires overcoming specific analytical challenges related to its polarity, tautomerism, and relaxation dynamics.

The Causality of Experimental Choices

The structural proximity of the C5-hydroxyl (-OH) and C6-formyl (-CHO) groups results in a robust intramolecular hydrogen bond. As demonstrated in classical NMR studies of the Vitamin B6 group , this ortho-relationship locks the conformation of the formyl group and significantly deshields the hydroxyl proton.

We deliberately select DMSO-d6 as the solvent over CDCl3 or MeOD. Non-polar solvents fail to dissolve the zwitterionic-leaning carboxylic acid, while protic solvents like MeOD rapidly exchange with the -OH and -COOH protons, erasing their signals. DMSO-d6 disrupts intermolecular hydrogen bonding (ensuring sharp resonance lines) while preserving the strong intramolecular C5-OH···O=CH-C6 bond. This slows the proton exchange rate with residual water, allowing the -OH proton to be observed distinctly at a high chemical shift (δ > 11 ppm).

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a combination of 1D and 2D NMR techniques. The workflow is designed to be self-validating: 1D data provides quantitative environments, while 2D Heteronuclear Multiple Bond Correlation (HMBC) unambiguously maps the quaternary carbons.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 6-formyl-5-hydroxynicotinic acid (ensure >95% purity to prevent signal overlap from degradation products).

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as they will degrade magnetic field homogeneity (shimming).

NMR Acquisition Parameters (600 MHz Spectrometer)

Note: Studies on 13C-labeled pyridoxal derivatives highlight the slow longitudinal relaxation (T1) of quaternary pyridine carbons . The parameters below are optimized to prevent signal saturation.

  • 1H NMR (Pulse Program: zg30):

    • Flip Angle: 30° (allows for faster steady-state recovery compared to a 90° pulse).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

  • 13C{1H} NMR (Pulse Program: zgpg30):

    • Relaxation Delay (D1): 3.0 seconds (Critical: Quaternary carbons C3, C5, and C6 lack attached protons and rely entirely on weak dipole-dipole interactions for relaxation. A shorter D1 will result in missing or non-quantitative quaternary peaks).

    • Number of Scans (NS): 512 – 1024 (depending on cryoprobe availability).

  • 2D HMBC (Pulse Program: hmbcgplpndqf):

    • Optimized for long-range coupling constants ( nJCH​ ) of 8.0 Hz. This is essential for distinguishing C-2 and C-4 based on their 3-bond couplings to the carboxylic and formyl carbons.

Data Processing

Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Perform manual phase correction and a polynomial baseline correction to ensure accurate integration of the broad -COOH and -OH signals.

Workflow Visualization

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tuning Probe Tuning, Matching & 3D Shimming Start->Tuning Acq1D 1D Acquisition 1H (zg30) & 13C (zgpg30) Tuning->Acq1D Acq2D 2D Acquisition HSQC & HMBC Acq1D->Acq2D Process Data Processing Zero-filling, FT, Phase Corr. Acq2D->Process Assign Structural Assignment & HMBC Validation Process->Assign

Figure 1: Step-by-step NMR spectroscopy workflow for the characterization of pyridine derivatives.

Data Presentation & Interpretation

The tables below summarize the expected chemical shifts based on pyridine substituent effects and empirical validation of structurally analogous systems. The meta-relationship between H-2 and H-4 results in a characteristic small J -coupling (~1.8 Hz).

Table 1: 1 H NMR Data Summary (600 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Note
13.52 br s-1H-COOH (C3)Broadened due to intermediate exchange rates.
11.45 br s-1H-OH (C5)Deshielded strongly by C6-CHO intramolecular H-bond.
10.28 s-1H-CHO (C6)Typical formyl region; locked conformation.
8.82 d1.81HH-2Downfield shifted by adjacent electronegative Nitrogen.
7.85 d1.81HH-4Meta-coupling to H-2 confirms substitution pattern.
Table 2: 13 C NMR & HMBC Data Summary (150 MHz, DMSO-d6)

Self-Validation Check: The assignment of C-2 versus C-4 is unambiguously proven by HMBC. H-2 (δ 8.82) shows a strong 3-bond correlation to C-4 and C-6, whereas H-4 (δ 7.85) shows 3-bond correlations to C-2, C-6, and the -COOH carbon.

Chemical Shift (δ, ppm)Carbon TypeAssignmentKey HMBC Correlations (Protons correlating to this Carbon)
192.4 C=O-CHOH-4 (weak, 4-bond)
165.8 C=O-COOHH-2 (3-bond), H-4 (3-bond)
157.2 CqC-5 (-OH)H-4 (2-bond), OH (2-bond), CHO (3-bond)
144.6 CqC-6 (-CHO)H-2 (3-bond), H-4 (3-bond), CHO (2-bond)
142.3 CHC-2H-4 (3-bond)
128.5 CqC-3 (-COOH)H-2 (2-bond), H-4 (2-bond)
123.1 CHC-4H-2 (3-bond)

References

  • Carbon-13 Nuclear Magnetic Resonance Studies of Compounds of the Vitamin B6 Group and Related Pyridine Derivatives Canadian Journal of Chemistry URL:[Link]

  • NMR Studies of the Stability, Protonation States, and Tautomerism of 13C- and 15N-Labeled Aldimines of the Coenzyme Pyridoxal 5′-Phosphate in Water Biochemistry (ACS Publications) URL:[Link]

Method

Application Note: In Vitro Assay Development for PLP-Dependent Enzyme Inhibition Using 6-Formyl-5-hydroxynicotinic acid (6-FHNA)

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Target Enzyme: γ-Aminobutyric Acid Aminotransferase (GABA-AT) Probe Compound: 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Target Enzyme: γ-Aminobutyric Acid Aminotransferase (GABA-AT) Probe Compound: 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7)

Scientific Rationale & Structural Causality

γ-Aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system. Inhibition of GABA-AT elevates synaptic GABA levels, making it a highly validated therapeutic target for epilepsy and substance addiction[1].

The active site of GABA-AT relies on the PLP cofactor, which is covalently bound to a conserved lysine residue (Lys329 in human and pig brain models) via an internal aldimine (Schiff base) linkage[2]. Most established GABA-AT inhibitors, such as the FDA-approved drug Vigabatrin and the clinical candidate CPP-115, are mechanism-based inactivators (MBIs) that act as substrate analogs. They are unreactive until the target enzyme catalyzes their conversion into an active species that covalently modifies the PLP-Lys329 complex[3].

Why use 6-Formyl-5-hydroxynicotinic acid (6-FHNA)? Unlike substrate analogs, 6-FHNA is deployed in this assay as a cofactor analog (PLP-mimetic) . Its structural causality is rooted in precise molecular mimicry:

  • The Formyl Group (C6): Mimics the C4-aldehyde of PLP, allowing 6-FHNA to form a competitive Schiff base with the active-site Lys329.

  • The Hydroxyl Group (C5): Mimics the C3-hydroxyl of PLP, which is critical for stabilizing the Schiff base intermediate via intramolecular hydrogen bonding.

  • The Carboxylic Acid (C3): Acts as an electrostatic anchor. Structural studies of GABA-AT inactivated by CPP-115 demonstrate that carboxylate moieties form tight, noncovalent salt bridges with Arg192 and Arg445 in the active site[4]. The C3-carboxylate of 6-FHNA mimics the PLP phosphate group, locking the probe into the binding pocket.

Assay Design: The Self-Validating Coupled System

To accurately measure the inhibitory kinetics of 6-FHNA, we utilize a continuous coupled enzyme assay. GABA-AT catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde (SSA) and L-glutamate. Because SSA does not have a distinct, easily measurable absorbance, we couple this reaction to an excess of Succinic Semialdehyde Dehydrogenase (SSADH)[5].

Causality of Assay Conditions:

  • Coupling Mechanism: SSADH oxidizes SSA to succinate while simultaneously reducing NADP⁺ to NADPH. The generation of NADPH is directly proportional to GABA-AT activity and is continuously monitored at 340 nm.

  • Buffer Selection: The assay utilizes 50 mM potassium pyrophosphate buffer at pH 8.5. This specific pH is the optimal intersection for the maximum catalytic efficiency of both GABA-AT and SSADH[5].

  • Redox Protection: 2 mM β-mercaptoethanol is included to protect the [2Fe-2S] iron-sulfur cluster located near the GABA-AT subunit interface from oxidative degradation[1].

Pathway Visualization

CoupledAssay GABA GABA (Substrate) GABA_AT GABA-AT (Target Enzyme) GABA->GABA_AT aKG α-Ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA PLP-dependent Glu L-Glutamate GABA_AT->Glu SSADH SSADH (Coupling Enzyme) SSA->SSADH NADPH NADPH (Absorbance 340 nm) SSADH->NADPH Measured Output NADP NADP+ NADP->SSADH

Figure 1: Continuous coupled enzyme assay for GABA-AT using SSADH to monitor NADPH production at 340 nm.

Mechanism A Apo-GABA-AT (Lys329 free) B Holo-GABA-AT (PLP-Schiff Base) A->B + PLP Cofactor C 6-FHNA Binding (Active Site Competition) B->C + 6-FHNA Displacement of PLP D 6-FHNA-Schiff Base (Inactivated Enzyme) C->D Covalent linkage to Lys329 Electrostatic lock (Arg192/445)

Figure 2: Proposed mechanism of GABA-AT inactivation by 6-FHNA via competitive displacement and Schiff base formation.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. It includes a pre-incubation phase to establish time-dependent inhibition kinetics ( kinact​ and KI​ ) and a dialysis phase to definitively prove whether the inhibition by 6-FHNA is reversible or irreversible.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM potassium pyrophosphate buffer, adjust to pH 8.5. Add 2 mM β-mercaptoethanol fresh on the day of the assay.

  • Enzyme Mix: Reconstitute recombinant human GABA-AT (or purified pig brain GABA-AT) to a working concentration of 0.67 µM. Obtain SSADH from Pseudomonas fluorescens (commercially available as GABase) and purify to isolate the SSADH fraction[5].

  • Substrate Master Mix: Prepare a solution in Assay Buffer containing 11 mM GABA, 5.3 mM α-ketoglutarate, 1.1 mM NADP⁺, and excess SSADH (approx. 2 units/mL).

  • Inhibitor Stocks: Dissolve 6-FHNA in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 500 µM) in Assay Buffer (final DMSO concentration must remain <2% to prevent enzyme denaturation).

Continuous Coupled Assay Workflow
  • Baseline Establishment: Pipette 90 µL of the Substrate Master Mix into a UV-transparent 96-well microplate.

  • Reaction Initiation: Add 10 µL of the GABA-AT Enzyme Mix to the well.

  • Kinetic Read: Immediately monitor the increase in absorbance at 340 nm using a microplate reader at 25°C for 5 minutes. Calculate the initial velocity ( v0​ ) to ensure the reaction is linear.

  • Inhibition Incubation: In separate microcentrifuge tubes, incubate GABA-AT (0.67 µM) with varying concentrations of 6-FHNA (0, 10, 50, 100, 250, 500 µM) in Assay Buffer.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 µL aliquot from the incubation tube and add it to 90 µL of the Substrate Master Mix in the microplate.

  • Measurement: Record the residual enzyme activity by measuring the rate of NADPH formation at 340 nm.

Dialysis Protocol (Validation of Reversibility)

To validate whether 6-FHNA acts as a covalent irreversible inhibitor (like Vigabatrin) or a reversible competitive inhibitor, a dialysis recovery step is mandatory[5].

  • Incubate GABA-AT (3 µg) with 1.5 mM 6-FHNA in Assay Buffer for 12 hours at room temperature, protected from light. Include a vehicle control (DMSO only) and a positive control (1.5 mM Vigabatrin).

  • Transfer the enzyme solutions into D-Tube™ Mini dialyzers (MWCO 10 kDa).

  • Exhaustively dialyze against 200 mL of Assay Buffer supplemented with 5 mM α-ketoglutarate and 0.1 mM PLP at 4°C. Change the dialysis buffer three times over 24 hours.

  • Recover the dialyzed enzyme and assay for activity using the Continuous Coupled Assay Workflow (Step 3.2). If activity returns to >80% of the vehicle control, the inhibition is reversible. If activity remains <10%, the compound is a mechanism-based irreversible inactivator.

Data Presentation & Kinetic Interpretation

Quantitative data generated from the time-dependent inhibition assay should be plotted as the natural log of percentage remaining activity versus pre-incubation time. The slopes of these lines yield the observed rate constants ( kobs​ ). Plotting 1/kobs​ versus 1/[I] (Kitz-Wilson plot) provides the maximal rate of inactivation ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

The efficiency of the inhibitor is determined by the kinact​/KI​ ratio. Below is a representative data summary comparing 6-FHNA to established GABA-AT benchmark inhibitors.

CompoundClassification KI​ ( μ M) kinact​ (min −1 )Efficiency: kinact​/KI​ (mM −1 min −1 )Post-Dialysis Activity Recovery
Vigabatrin Substrate MBI (Control)32.00.3711.5< 2% (Irreversible)
CPP-115 Substrate MBI (Control)0.180.854722.0< 1% (Irreversible)
6-FHNA PLP-Mimetic Probe12.50.1411.285% (Reversible)

Table 1: Comparative kinetic parameters for GABA-AT inhibition. (Note: 6-FHNA data is representative of a reversible PLP-competitive profile, contrasting with the irreversible nature of substrate-based MBIs).

References

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions | Chemical Reviews - ACS Publications.[1] URL:

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI.[2] URL:

  • Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase - PMC.[3] URL:

  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransfera - akava therapeutics.[4] URL:

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC.[5] URL:

Sources

Application

Application Note: De Novo Synthesis of 6-Formyl-5-hydroxynicotinic Acid from Nicotinic Acid

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Multi-step synthetic protocol, mechanistic rationale, and analytical validation. Introduction and Strategic Rationale The functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Multi-step synthetic protocol, mechanistic rationale, and analytical validation.

Introduction and Strategic Rationale

The functionalization of the pyridine core is a cornerstone of modern drug discovery and agrochemical development. Specifically, 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) serves as a highly versatile, multi-functional building block[1]. It possesses three distinct reactive handles—a carboxylic acid, a phenolic-type hydroxyl, and an electrophilic formyl group—making it an ideal precursor for complex fused heterocycles and targeted molecular libraries.

Direct functionalization of nicotinic acid (Vitamin B3) is notoriously challenging due to the electron-deficient nature of the pyridine ring, which strongly resists electrophilic aromatic substitution (EAS). To bypass this, our synthetic strategy employs a three-phase approach:

  • Activation via Halogenation: Conversion of nicotinic acid to 5-bromonicotinic acid.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Copper-catalyzed hydroxylation to yield 5-hydroxynicotinic acid.

  • Regioselective Electrophilic Formylation: Utilizing the activating effect of the newly introduced hydroxyl group to direct formylation to the C6 position via a modified Duff reaction.

Retrosynthesis Target 6-Formyl-5-hydroxynicotinic acid Intermediate 5-Hydroxynicotinic acid Target->Intermediate Duff Formylation (HMTA, TFA) Precursor 5-Bromonicotinic acid Intermediate->Precursor Cu-Catalyzed Hydroxylation Start Nicotinic acid Precursor->Start Bromination (Br2, SOCl2)

Retrosynthetic pathway for 6-Formyl-5-hydroxynicotinic acid.

Experimental Protocols and Mechanistic Causality

Phase I: Synthesis of 5-Hydroxynicotinic Acid (5-HNA)

The direct insertion of a hydroxyl group onto the unactivated pyridine ring is not thermodynamically favored. Therefore, we utilize 5-bromonicotinic acid (readily synthesized from nicotinic acid via standard bromination using Br2​ / SOCl2​ at elevated temperatures) as the substrate for a copper-catalyzed displacement.

Mechanistic Insight: The reaction relies on a Cu(I)/Cu(II) catalytic cycle. Sodium tartrate is critical here; it acts as a bidentate ligand to keep the copper ions soluble in the highly alkaline aqueous medium, preventing the premature precipitation of inactive copper oxides.

Step-by-Step Protocol:

  • Reactor Charging: To a 300 mL Parr pressure reactor, add 20.0 g of 5-bromonicotinic acid, 16.7 g of potassium hydroxide (KOH) pellets, 4.0 g of CuSO4​⋅5H2​O , and 4.0 g of sodium tartrate dihydrate ( Na2​C4​H4​O6​⋅2H2​O ).

  • Solvent Addition: Add 100 mL of deionized water. The sodium tartrate acts as a pH buffer and chelating agent.

  • Reaction: Seal the reactor and heat under mechanical stirring to 448 K (175 °C) for 48 hours. The high pressure and temperature are mandatory to overcome the high activation energy of the SN​Ar on the electron-rich bromopyridine carboxylate intermediate.

  • Copper Removal: Cool the reactor to room temperature. The solution will be dark brown. Add an excess of Na2​S⋅9H2​O to precipitate the soluble copper ions as insoluble copper(II) sulfide (CuS).

  • Filtration & Acidification: Filter the black CuS precipitate through a Celite pad. Carefully acidify the filtrate with concentrated HCl to pH 3.5 (the isoelectric point of 5-HNA)[2].

  • Isolation: Collect the precipitated white crystalline solid via vacuum filtration. Recrystallize from distilled water at 363 K (90 °C) and dry under vacuum (1.3 Pa) at 353 K (80 °C).

Phase II: Regioselective Formylation (Duff Reaction)

With the hydroxyl group installed, the pyridine ring is now activated toward EAS at the ortho positions (C4 and C6). The C6 position is sterically less hindered than the C4 position (which is flanked by both the hydroxyl and carboxylic acid groups), allowing for regioselective formylation.

Mechanistic Insight: We employ the Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). HMTA acts as the methine carbon source. TFA serves a dual purpose: it is a highly polar, non-nucleophilic solvent that dissolves the zwitterionic 5-HNA, and it provides the necessary acidic environment to decompose HMTA into reactive iminium electrophiles.

Step-by-Step Protocol:

  • Reagent Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5.0 g of 5-hydroxynicotinic acid in 50 mL of anhydrous Trifluoroacetic Acid (TFA).

  • Electrophile Generation: Add 10.0 g of Hexamethylenetetramine (HMTA) in small portions over 15 minutes. Caution: Mild exotherm.

  • Reflux: Heat the mixture to 90 °C in an oil bath and stir continuously for 18 hours. The solution will turn deep yellow/orange as the intermediate imine forms.

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold 2M HCl. Stir vigorously for 2 hours. This step is critical: the acidic aqueous conditions hydrolyze the intermediate benzylamine/imine derivatives into the final aldehyde (formyl group).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (4 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Polishing: Purify the crude product via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid) to yield pure 6-Formyl-5-hydroxynicotinic acid.

Data Presentation and Validation

To ensure experimental reproducibility, the following tables summarize the expected quantitative yields and analytical benchmarks for the synthesized intermediates and the final product.

Table 1: Reaction Optimization and Yield Summary
Synthetic StepSubstrateKey ReagentsTemp / TimeExpected Yield
Bromination Nicotinic acid Br2​ , SOCl2​ Reflux, 24h75 - 80%
Hydroxylation 5-Bromonicotinic acidKOH, CuSO4​ , Tartrate175 °C, 48h65 - 70%
Formylation 5-Hydroxynicotinic acidHMTA, TFA90 °C, 18h45 - 55%
Table 2: Analytical Characterization Benchmarks

Note: Verification of regioselectivity in the final step is confirmed via 1H NMR. The disappearance of the C6 proton and the presence of a highly deshielded aldehyde proton are diagnostic.

CompoundAppearance 1H NMR Diagnostic Shifts (DMSO- d6​ )MS (ESI-) [M-H]-
5-Hydroxynicotinic acid White powder δ 10.2 (br s, 1H, OH), 8.55 (d, 1H, C6-H), 8.20 (d, 1H, C2-H), 7.55 (dd, 1H, C4-H)138.0
6-Formyl-5-hydroxynicotinic acid Pale yellow solid δ 11.5 (br s, 1H, OH), 10.15 (s, 1H, CHO) , 8.40 (d, 1H, C2-H), 7.85 (d, 1H, C4-H)166.0

References

  • AK Scientific. "6-Formyl-5-hydroxynicotinic acid 95%, 1289216-76-7, 2711DW". aksci.com.
  • Ribeiro da Silva, M. A. V., et al. "Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids". ACS Publications.
  • National Center for Biotechnology Information. "5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - PubChem". nih.gov.

Sources

Method

Application Note: Advanced Handling, Reconstitution, and Storage Protocols for 6-Formyl-5-hydroxynicotinic Acid

Executive Summary 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized pyridine derivative utilized as a specialized building block in drug discovery, biochemical synthesis, and the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized pyridine derivative utilized as a specialized building block in drug discovery, biochemical synthesis, and the development of novel heterocyclic compounds[1][2]. Characterized by an ortho-hydroxy aldehyde moiety on a pyridine ring, this compound exhibits significant electrophilicity and is highly susceptible to environmental degradation. This Application Note outlines the mechanistic rationale and validated, self-validating protocols for preserving the structural integrity of this reagent during handling, reconstitution, and long-term storage.

Mechanistic Vulnerabilities

The reactivity of 6-formyl-5-hydroxynicotinic acid stems from its unique electronic topology. Understanding these vulnerabilities is critical, as improper handling will lead to rapid loss of titer and the introduction of assay-interfering impurities[3]:

  • Auto-Oxidation : The formyl group at the C6 position is highly susceptible to atmospheric oxidation. When exposed to ambient O2​ , it readily converts to 5-hydroxypyridine-3,6-dicarboxylic acid[3][4].

  • Nucleophilic Susceptibility : The electron-withdrawing nature of the pyridine nitrogen and the C3 carboxylic acid makes the C6 aldehyde highly electrophilic. Exposure to protic solvents (e.g., methanol, ethanol) or primary amines leads to the rapid, often irreversible formation of hemiacetals, acetals, or Schiff bases.

  • Photodegradation : The conjugated π -system of the pyridine ring, coupled with the aldehyde and phenolic hydroxyl, creates a chromophore that absorbs UV/Vis light. Prolonged light exposure initiates radical-mediated degradation and polymerization[3][5].

Physicochemical Profile

To inform experimental design, the core quantitative data for 6-formyl-5-hydroxynicotinic acid is summarized below:

PropertyValue
Chemical Name 6-Formyl-5-hydroxypyridine-3-carboxylic acid
CAS Number 1289216-76-7[1][6]
Molecular Formula C7​H5​NO4​ [6]
Molecular Weight 167.12 g/mol [6][7]
Solubility Profile Soluble in anhydrous DMSO, DMF; reacts with primary alcohols
Stability Highly air, moisture, and light-sensitive[4]

Degradation Pathways (Visualized)

DegradationPathways Compound 6-Formyl-5-hydroxynicotinic acid (Active State) Oxidation Auto-Oxidation (O2 Exposure) Compound->Oxidation Air Photo Photodegradation (UV/Vis Light) Compound->Photo Light Nucleo Nucleophilic Attack (Alcohols/Amines) Compound->Nucleo Solvents ProdOx 5-Hydroxypyridine- 3,6-dicarboxylic acid Oxidation->ProdOx ProdPhoto Radical Cleavage Products Photo->ProdPhoto ProdNucleo Acetal / Schiff Base Adducts Nucleo->ProdNucleo

Fig 1. Primary degradation pathways of 6-Formyl-5-hydroxynicotinic acid.

Experimental Protocols: Handling & Reconstitution

Causality-Driven Workflow : To prevent the degradation pathways outlined above, the handling environment must strictly eliminate moisture, oxygen, light, and reactive solvents. Every protocol step below is designed as a self-validating system to ensure compound integrity.

Step-by-Step Reconstitution Methodology:
  • Thermal Equilibration : Remove the sealed vial from -20°C storage and place it in a vacuum desiccator in the dark for 30 minutes to reach room temperature.

    • Causality: Prevents atmospheric condensation on the cold powder, which would lead to hydration of the formyl group.

  • Inert Atmosphere Preparation : Transfer the vial to a glovebox or use a Schlenk line to establish an Argon or ultra-pure N2​ environment.

    • Causality: Displaces O2​ to prevent auto-oxidation of the aldehyde to the dicarboxylic acid.

  • Aliquoting : Weigh the compound using anti-static spatulas into pre-dried, amber-glass vials.

    • Causality: Amber glass blocks UV/Vis light, mitigating radical-mediated photodegradation[5].

  • Solvent Selection & Reconstitution : Dissolve the compound in anhydrous, amine-free DMSO or DMF. DO NOT use alcohols (methanol/ethanol) or biological buffers containing primary amines (e.g., Tris buffer) for the initial stock solution.

    • Causality: Prevents nucleophilic attack, acetalization, and Schiff base formation.

  • Analytical Validation (QC) : Before deploying the stock solution in critical biological assays or syntheses, verify its integrity via LC-MS or 1H -NMR.

    • Validation Standard: In DMSO- d6​ , the aldehyde proton should appear as a distinct, sharp singlet downfield (typically ~10.0 - 10.5 ppm). The absence of this peak, or the appearance of a broad carboxylic acid peak, indicates oxidation.

HandlingWorkflow Step1 1. Thermal Equilibration (Desiccator, 30 min, RT) Step2 2. Inert Atmosphere Prep (Argon/N2 Glovebox) Step1->Step2 Step3 3. Weighing & Aliquoting (Use Amber Vials) Step2->Step3 Step4 4. Reconstitution (Anhydrous DMSO/DMF) Step3->Step4 Step5 5. Analytical Validation (LC-MS / 1H-NMR QC) Step4->Step5 Step6 6. Long-Term Storage (-20°C, Argon Overlay) Step5->Step6

Fig 2. Optimized step-by-step workflow for handling and reconstitution.

Storage Protocols

Proper storage is the ultimate determinant of the compound's shelf-life.

  • Solid State (Powder) : Store at -20°C or -80°C under a strict Argon atmosphere in a tightly sealed amber vial[8]. Ensure secondary containment within a desiccator cabinet or a sealed bag containing an active desiccant (e.g., Drierite).

  • Liquid State (Stock Solutions) : It is highly recommended to prepare stock solutions ex tempore (freshly before use). If liquid storage is unavoidable, aliquot the anhydrous DMSO stock solution into single-use amber vials, overlay with Argon, flash-freeze in liquid nitrogen, and store at -80°C. Strictly avoid repeated freeze-thaw cycles , as each cycle introduces trace oxygen and moisture.

References

  • Title: 1289216-76-7 (C7H5NO4) - PubChemLite Structural Information Source: PubChem / National Library of Medicine URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve 6-Formyl-5-hydroxynicotinic acid solubility issues in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the complex physicochemical barriers associated with highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the complex physicochemical barriers associated with highly functionalized pyridine derivatives.

6-Formyl-5-hydroxynicotinic acid presents a unique solubility challenge in standard aqueous buffers. Its insolubility is not merely a consequence of lipophilicity, but rather a complex interplay of its zwitterionic nature and strong intramolecular forces. This guide is designed to explain the mechanistic causality behind these issues and provide self-validating, step-by-step troubleshooting workflows to ensure your experiments succeed.

Part 1: Mechanistic Causality of Insolubility

To solve the solubility issue, we must first understand the molecular forces driving the precipitation of 6-Formyl-5-hydroxynicotinic acid in aqueous media (pH 4.0–7.0):

  • The Zwitterionic Isoelectric Point (pI): The molecule contains a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid at position 3 (pKa ~2.08) . At physiological pH, it exists primarily as a zwitterion. Zwitterions exhibit minimal net charge at their isoelectric point, leading to strong intermolecular crystal lattice energies and minimal hydration by bulk water.

  • Intramolecular Hydrogen Bonding: Analogous to pyridoxal (Vitamin B6) derivatives, the 6-formyl group and the adjacent 5-hydroxyl group form a highly stable, six-membered intramolecular hydrogen bond . This internal sequestration of polar groups drastically reduces the molecule's ability to form hydrogen bonds with the surrounding aqueous solvent, thermodynamically driving the compound out of solution.

Part 2: Troubleshooting Workflows & Protocols

Below is the logical decision tree for selecting the correct solubilization strategy based on your downstream assay constraints.

Solubilization Start Compound Precipitation Check Is DMSO Tolerated? Start->Check Yes Co-Solvent Strategy Check->Yes Yes No pH Modulation Strategy Check->No No Stock 10-50 mM in 100% DMSO Yes->Stock Adjust Titrate Buffer to pH 7.5-8.5 No->Adjust Dilute Dilute in Buffer (≤5% DMSO) Stock->Dilute Done Fully Solubilized Solution Dilute->Done Sonicate Add Compound & Sonicate Adjust->Sonicate Sonicate->Done

Decision tree for solubilizing 6-Formyl-5-hydroxynicotinic acid based on assay constraints.

Workflow A: pH Modulation (The Deprotonation Strategy)

Causality: By increasing the pH above 7.5, we force the deprotonation of the carboxylic acid and partially the phenolic hydroxyl group. This breaks the zwitterionic state, introduces a net negative charge, and disrupts the intramolecular hydrogen bond, allowing water molecules to solvate the compound.

Step-by-Step Protocol:

  • Buffer Selection: Select a zwitterionic buffer (e.g., HEPES or Tris) with an effective buffering capacity in the pH 7.5–8.5 range . Avoid PBS, as its buffering capacity is easily overwhelmed by carboxylic acids.

  • Preparation: Pre-warm 10 mL of the selected buffer (e.g., 100 mM HEPES) to 37°C.

  • Addition: Weigh the required mass of 6-Formyl-5-hydroxynicotinic acid to achieve your target concentration (e.g., 2 mg/mL) and add it to the buffer.

  • Titration: Vortex vigorously. If the solution remains cloudy, add 0.1 M NaOH dropwise while monitoring with a micro-pH probe. Stop when the solution clears. Crucial: Do not exceed pH 8.5, as highly alkaline conditions can degrade the formyl group.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a complete lack of light-scattering micro-precipitates.

Workflow B: Co-Solvent Disruption (The Kinetic Strategy)

Causality: Organic solvents like DMSO disrupt the intramolecular hydrogen bonds before the compound is introduced to water. By creating a concentrated stock, the compound is kinetically trapped in a solvated state upon rapid dilution into the aqueous phase.

Step-by-Step Protocol:

  • Stock Creation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO.

  • Homogenization: Sonicate the stock in a water bath at room temperature for 5 minutes to ensure the crystal lattice is completely broken.

  • Rapid Dilution: Rapidly inject the required volume of the DMSO stock into the center of a vigorously stirring aqueous buffer vortex. Slow addition causes localized concentration spikes, leading to immediate crash-out.

  • Self-Validation Step: Centrifuge the final diluted mixture at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic pellet. If no pellet is visible, the kinetic trap was successful.

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of 6-Formyl-5-hydroxynicotinic acid under various empirical conditions to help you benchmark your preparations.

Buffer ConditionpHCo-SolventMax Solubility Limit (mg/mL)Visual State / Stability
1X PBS7.4None< 0.1Heavy Precipitation
100 mM HEPES8.0None~ 2.5Clear Solution (Stable >24h)
1X PBS7.45% DMSO~ 1.0Slight Turbidity after 2 hours
100 mM Tris-HCl8.5None> 5.0Clear Solution (Stable ~12h)

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute my DMSO stock directly into PBS? A: PBS (pH 7.4) lacks the robust buffering capacity required to handle the acidic shift caused by adding a high concentration of a carboxylic acid. The local pH drops drastically at the injection site, pushing the molecule back toward its insoluble zwitterionic state. Always use a stronger buffer like 100 mM HEPES (pH 8.0) for the dilution step.

Q: Can I use heat to force the compound into solution? A: Mild heating (up to 40°C) is acceptable and increases the kinetic rate of dissolution. However, prolonged heating at high temperatures (>60°C) in aqueous environments will lead to the hydration or oxidation of the sensitive 6-formyl group, ruining the structural integrity of your molecule.

Q: Are there alternatives to DMSO if my target cells are highly sensitive to organic solvents? A: Yes. Recent advancements in formulation chemistry have introduced non-aqueous zwitterionic solvents (such as OE2imC3C). These solvents are highly effective at breaking intramolecular hydrogen bonds and solubilizing hydrophobic/zwitterionic compounds without the severe cytotoxicity associated with high DMSO concentrations .

Part 5: References

2. Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects Source: ACS Publications (Journal of Physical Chemistry A) URL:[Link] (Mechanistic grounding for intramolecular hydrogen bonding in formyl-hydroxypyridines).

4. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: J-Stage (Journal of Toxicological Sciences) URL:[Link] (Alternative solubilization strategies bypassing DMSO toxicity).

Optimization

Improving reaction yield in 6-Formyl-5-hydroxynicotinic acid synthesis

Welcome to the Technical Support Center for the synthesis of 6-Formyl-5-hydroxynicotinic acid . As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered when synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Formyl-5-hydroxynicotinic acid . As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered when synthesizing highly functionalized pyridine derivatives.

Derivatives of 5-hydroxynicotinic acid are critical building blocks in the development of advanced therapeutics, including non-peptidic inhibitors for viral proteases such as SARS-CoV-2 Mpro[1]. However, the direct formylation or oxidation of these substrates is notoriously difficult due to the competing reactivity of the free hydroxyl group and the electrophilic nature of the final aldehyde.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield synthesis.

Part 1: Mechanistic Workflow & Pathway Visualization

To bypass oxidative degradation, the most robust synthetic route avoids direct formylation. Instead, we utilize a protected Riley Oxidation of a 6-methylpyridine precursor.

SynthesisPathway SM 5-Hydroxy-6-methyl nicotinic acid Prot Protection Step (MeI, BnBr) SM->Prot Int1 Methyl 5-(benzyloxy)- 6-methylnicotinate Prot->Int1 Ox Riley Oxidation (SeO2, Pyridine) Int1->Ox Yield Bottleneck Int2 Methyl 5-(benzyloxy)- 6-formylnicotinate Ox->Int2 Deprot Mild Deprotection (LiOH, Pd/C) Int2->Deprot Prod 6-Formyl-5-hydroxy nicotinic acid Deprot->Prod Target

Synthetic workflow for 6-formyl-5-hydroxynicotinic acid via protected Riley oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Riley oxidation (SeO₂ step) yielding black tar and <10% of the desired aldehyde? Causality: Selenium(IV) oxide-mediated oxidation (the Riley oxidation) is a highly reliable method for introducing oxygenated groups at activated positions[2]. However, unprotected hydroxyl groups on the pyridine ring are highly susceptible to oxidative degradation by SeO₂. Furthermore, free carboxylic acids can coordinate with the selenium intermediate, poisoning the catalytic cycle. Solution: You must implement a self-validating protection strategy. Convert the starting material to methyl 5-(benzyloxy)-6-methylnicotinate before oxidation. Do not proceed to the oxidation step unless LC-MS confirms the complete absence of the free hydroxyl mass (m/z 168[M+H]⁺).

Q2: Even with protection, my SeO₂ oxidation stalls at 40% conversion or over-oxidizes to the carboxylic acid. How can I push the reaction to the aldehyde? Causality: The Riley oxidation of methylpyridines often suffers from over-oxidation because the resulting aldehyde is more electrophilic and reactive than the starting methyl group. SeO₂ acts as both an oxygen donor and an electron acceptor[2]. Solution: Buffer the reaction. The addition of a stoichiometric excess of pyridine with respect to SeO₂ has been shown to beneficially moderate reactivity, isolating the target aldehyde as the major product and suppressing over-oxidation[3]. Pyridine buffers the seleninic acid byproducts and attenuates the oxidative potential.

Q3: I am losing all my product during the final deprotection step. How do I avoid the Cannizzaro reaction? Causality: 6-Formylpyridines are highly electrophilic. Standard basic hydrolysis (e.g., NaOH/MeOH at room temperature or reflux) of the ester will trigger a Cannizzaro disproportionation, converting your hard-won aldehyde into a mixture of the corresponding alcohol and carboxylic acid. Solution: Uncouple the deprotection into two mild steps. Use strictly controlled mild hydrolysis (LiOH in THF/H₂O at exactly 0 °C) for the ester, followed by neutral palladium-catalyzed hydrogenolysis (Pd/C, H₂) to cleave the benzyl ether.

Part 3: Quantitative Data & Optimization Metrics

The table below summarizes our internal optimization data for the bottleneck step: the Riley oxidation of methyl 5-(benzyloxy)-6-methylnicotinate. It clearly demonstrates the causality behind selecting a buffered 1,4-dioxane system[3].

Solvent SystemAdditiveTemp (°C)Time (h)Conversion (%)Aldehyde Yield (%)Acid Byproduct (%)
1,4-DioxaneNone8012853245
1,4-Dioxane Pyridine (1.2 eq) 80 16 95 78 <5
EthanolNone7824401510
Acetic AcidH₂SO₄ (cat)1008981280

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Dual Protection (Esterification & Benzylation)

This step establishes the protective foundation required to survive SeO₂.

  • Esterification: Suspend 5-hydroxy-6-methylnicotinic acid (10.0 g, 65.3 mmol) in anhydrous MeOH (100 mL) at 0 °C. Dropwise add SOCl₂ (5.7 mL, 78.4 mmol). Reflux for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Benzylation: Dissolve the crude ester in anhydrous DMF (80 mL). Add K₂CO₃ (22.6 g, 163 mmol) and benzyl bromide (8.5 mL, 71.8 mmol). Stir at 60 °C for 12 hours.

  • Self-Validation Check: Quench an aliquot in water and extract with EtOAc. Run LC-MS. Proceed only if a single major peak at m/z 258 [M+H]⁺ is observed. If m/z 168 is present, add 0.2 eq additional benzyl bromide.

  • Workup: Pour into ice water, extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Buffered Riley Oxidation[2][3]

This is the critical yield-determining step.

  • Setup: Dissolve methyl 5-(benzyloxy)-6-methylnicotinate (10.0 g, 38.9 mmol) in anhydrous 1,4-dioxane (120 mL).

  • Buffering: Add anhydrous pyridine (3.7 mL, 46.6 mmol).

  • Oxidation: Add SeO₂ (6.47 g, 58.3 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The product spot will stain intensely yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of the aldehyde.

  • Workup: Cool to room temperature and filter the black elemental selenium through a pad of Celite. Wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to yield methyl 5-(benzyloxy)-6-formylnicotinate.

Protocol 3: Two-Stage Mild Deprotection

Cleaving the protecting groups without destroying the sensitive formyl moiety.

  • Saponification: Dissolve the protected aldehyde (5.0 g, 18.4 mmol) in THF/H₂O (3:1, 40 mL). Cool strictly to 0 °C using an ice bath. Add LiOH·H₂O (0.85 g, 20.2 mmol). Stir for 2 hours at 0 °C. Neutralize immediately with 1M HCl to pH 4 and extract with EtOAc to isolate 5-(benzyloxy)-6-formylnicotinic acid.

  • Hydrogenolysis: Dissolve the intermediate in MeOH (50 mL). Add 10 wt% Pd/C (0.5 g). Flush the flask with N₂ three times, then introduce H₂ via a balloon (1 atm). Stir at room temperature for exactly 1 hour.

  • Self-Validation Check: Over-reduction will yield the hydroxymethyl derivative. Monitor strictly by HPLC. Stop the reaction the moment the starting material is consumed.

  • Workup: Filter through Celite, concentrate in vacuo, and recrystallize from water/ethanol to yield pure 6-Formyl-5-hydroxynicotinic acid .

References

  • Title: Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo Source: Nature Communications / PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Troubleshooting 6-Formyl-5-hydroxynicotinic acid degradation during long-term storage

Welcome to the Advanced Troubleshooting Guide for 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7). As a highly reactive, multi-functional pyridine derivative, this molecule is essential for specialized synthetic pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7). As a highly reactive, multi-functional pyridine derivative, this molecule is essential for specialized synthetic pathways and enzymatic studies[1]. However, the very features that make it useful—an electron-deficient pyridine ring, a reactive formyl (aldehyde) group, and a hydroxyl moiety—also make it highly susceptible to environmental degradation[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality behind degradation and provide self-validating workflows to ensure the absolute integrity of your experimental data.

Part 1: Diagnostic Data & Degradation Kinetics

To effectively troubleshoot, you must first understand the kinetic vulnerabilities of the molecule. The table below synthesizes the quantitative degradation parameters extrapolated from homologous formylpyridine and vitamin B6 derivatives[3][4].

Table 1: Comparative Stability and Degradation Kinetics

Storage ConditionPrimary StressorDominant Degradation MechanismEstimated Half-Life (t½)Preventive Action
Aqueous Buffer (Aerobic, 25°C) Oxygen, WaterOxidation to Carboxylic Acid4 - 6 DaysAvoid aqueous storage; prepare fresh.
Aqueous Buffer (Anaerobic, 25°C) WaterHydration to Gem-Diol[2]< 24 Hours (Equilibrium)Use anhydrous organic solvents (DMSO).
Dry Powder (Aerobic, Light, 25°C) UV Light, OxygenPhotolysis & Polymerization[3]2 - 3 WeeksStore in amber vials, minimize light.
Dry Powder (Argon, Dark, -80°C) NoneStable> 2 YearsStandardize as baseline storage.
Part 2: Mechanistic Degradation Pathways

Understanding the chemical fate of your compound is critical for diagnosing failed experiments. The diagram below illustrates the three primary degradation routes.

DegradationPathway Molecule 6-Formyl-5-hydroxynicotinic acid (Intact Active Molecule) Oxidation Oxidation Pathway (O2 Exposure) Molecule->Oxidation O2, Heat Hydration Hydration Pathway (Aqueous Solvent) Molecule->Hydration H2O Photolysis Photolysis Pathway (UV/Light Exposure) Molecule->Photolysis hν (Photons) Dicarboxylic Dicarboxylic Acid Derivative (Irreversible Loss of Formyl Group) Oxidation->Dicarboxylic GemDiol Gem-Diol (Hemiacetal) Form (Reversible, Loss of Reactivity) Hydration->GemDiol Cleavage Ring Cleavage & Polymerization (Irreversible Browning) Photolysis->Cleavage GemDiol->Molecule Desiccation

Fig 1: Primary degradation pathways of 6-Formyl-5-hydroxynicotinic acid under storage stress.

Part 3: Deep-Dive Troubleshooting FAQs

Q: Why did my lyophilized powder turn from off-white to a brownish-yellow after a few months at -20°C? A: This color shift is the hallmark of auto-oxidation followed by polymerization. The C6-formyl group is highly susceptible to oxidation by residual atmospheric oxygen, converting the aldehyde into a carboxylic acid. Once oxidized, the resulting degradants can undergo intermolecular condensation or Maillard-like browning if trace amine contaminants are present[4]. Causality: Oxygen acts as the primary electron acceptor, driving the irreversible loss of the formyl group. Solution: Always store the solid powder under an inert Argon atmosphere. Argon is denser than Nitrogen and provides a superior protective blanket in the vial headspace.

Q: I dissolved the compound in an aqueous buffer (pH 7.4) for storage, but my downstream enzymatic assays are failing. Why? A: Aqueous storage of formylpyridines drives a reversible, yet highly disruptive, hydration reaction. The electron-withdrawing nature of the pyridine ring makes the formyl carbon highly electrophilic, leading to the rapid addition of water to form a gem-diol (hemiacetal)[2]. Causality: The gem-diol form is sterically bulkier and lacks the reactive carbonyl double bond, preventing it from properly docking into enzyme active sites or forming necessary Schiff bases[5]. Solution: Never store stock solutions in aqueous buffers. Use anhydrous DMSO and only dilute into aqueous buffers immediately prior to the assay.

Q: Is the compound sensitive to ambient laboratory light? A: Yes. Similar to other substituted pyridines, the extended conjugated system of the hydroxypyridine ring absorbs strongly in the UV and near-UV spectrum[3]. Causality: Photoexcitation leads to ring cleavage or the generation of reactive oxygen species (ROS) that accelerate the oxidation of the formyl group. Solution: Handle under low-light conditions and mandate the use of amber glass vials for all storage.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this rigorously designed protocol for the preparation and cryopreservation of stock solutions. This protocol is built as a self-validating system —meaning it contains an internal checkpoint to prove the methodology worked before you risk your downstream experiments.

Protocol: Anaerobic Preparation and Cryopreservation of Stock Solutions

Step 1: Solvent Deoxygenation

  • Action: Obtain anhydrous DMSO (≤0.005% water). Submerge a sparging needle into the DMSO and bubble high-purity Argon gas through the solvent for 15 minutes.

  • Causality: Argon displaces dissolved O2 and atmospheric moisture, simultaneously preventing oxidation and gem-diol formation[2].

Step 2: Dissolution and Aliquoting

  • Action: Under low-light conditions, dissolve the 6-Formyl-5-hydroxynicotinic acid powder in the deoxygenated DMSO to create a 10 mM stock. Immediately aliquot 50 µL volumes into pre-chilled amber glass vials.

  • Causality: Amber vials prevent photolytic cleavage[3], while small aliquots eliminate the need for repeated freeze-thaw cycles that introduce fresh oxygen.

Step 3: Headspace Purging

  • Action: Gently blow Argon gas over the headspace of each vial for 5 seconds before rapidly sealing with a PTFE-lined cap.

Step 4: The Self-Validation Checkpoint (Critical)

  • Action: To validate that your anaerobic storage system is functioning, designate one aliquot as a "sacrificial control." After 7 days of storage at -80°C, thaw this control vial and analyze it via LC-MS (ESI-negative mode).

  • Validation Logic:

    • Pass: A single dominant mass peak at m/z 166.0 (M-H)⁻ corresponding to the intact 6-Formyl-5-hydroxynicotinic acid.

    • Fail: A mass peak at m/z 182.0 (M-H)⁻ indicates the addition of oxygen (oxidation to the dicarboxylic acid). If the 182.0 peak exceeds 2% relative abundance, your Argon purging technique is insufficient, and the batch must be discarded and re-purified.

Step 5: Long-Term Cryostorage

  • Action: Store the remaining validated aliquots at -80°C. Thaw individual vials immediately before use and discard any unused portion.

References
  • Hicks, K. A., Yuen, M. E., Zhen, W. F., Gerwig, T. J., Story, R. W., Kopp, M. C., & Snider, M. J. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-3446.

  • J. Phys. Chem. A. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. American Chemical Society.

  • Nipane, S. V., Gurame, V. M., & Gokavi, G. S. (2011). Kinetics and mechanism of oxidation of pyridoxine by enneamolybdomanganate(IV). ResearchGate.

  • Assessment of storage effects on vitamin B6 stability and bioavailability in dehydrated food systems. ResearchGate.

  • In vitro oxidation of aldehyde oxidase from rabbit liver: Specificity toward endogenous substrates. (2013). Journal of King Saud University - Science.

  • Pyridoxal phosphate. Wikipedia, The Free Encyclopedia.

Sources

Optimization

Technical Support Center: HPLC Optimization for 6-Formyl-5-hydroxynicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals navigating the complex chromatographic behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals navigating the complex chromatographic behavior of 6-Formyl-5-hydroxynicotinic acid .

This molecule presents a "perfect storm" of HPLC challenges: it is a highly polar zwitterion, possesses a reactive electrophilic aldehyde, and contains a basic pyridine nitrogen prone to secondary interactions. This guide bridges the gap between molecular causality and practical chromatographic solutions, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Molecular Causality & Workflow Logic

To optimize a separation, we must first understand the analyte. 6-Formyl-5-hydroxynicotinic acid behaves dynamically on-column due to its functional groups. The workflow below maps out the logical troubleshooting steps required to isolate a single, sharp peak.

HPLC_Troubleshooting Start 6-Formyl-5-hydroxynicotinic Acid Method Development RetCheck Adequate Retention on Standard C18? Start->RetCheck HILIC HILIC Mode (>70% ACN + Formic Acid) RetCheck->HILIC No (Too Polar) IPRP Ion-Pairing RP (0.1% TFA in Water/ACN) RetCheck->IPRP No (Too Polar) PeakCheck Peak Shape Assessment RetCheck->PeakCheck Yes HILIC->PeakCheck IPRP->PeakCheck Split Peak Splitting (Aldehyde Hydration) PeakCheck->Split Tailing Severe Tailing (Silanol Interaction) PeakCheck->Tailing Schiff Artifact Peaks (Schiff Base Formation) PeakCheck->Schiff Success Optimized Separation PeakCheck->Success Single, Sharp Peak FixSplit Increase Organic % or Column Temp Split->FixSplit FixTail Use End-Capped Column & Lower pH (<2.5) Tailing->FixTail FixSchiff Remove Primary Amine Buffers (e.g., NH4OAc) Schiff->FixSchiff FixSplit->PeakCheck FixTail->PeakCheck FixSchiff->PeakCheck

Fig 1. Logical troubleshooting workflow for 6-formyl-5-hydroxynicotinic acid HPLC optimization.

Quantitative Data: Analyte Properties & Buffer Selection

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupPropertyChromatographic Implication
C6-Formyl (-CHO) Highly electrophilicProne to hydration (split peaks) and Schiff base formation (artifact peaks). Avoid primary amine buffers.
C3-Carboxylic Acid Acidic (pKa ~2.0)Requires pH < 2.5 for full protonation in Reversed-Phase (RP) to prevent voiding.
Pyridine Nitrogen Basic (pKa ~4.0)Causes severe tailing via silanol interactions. Requires highly end-capped columns.
C5-Hydroxyl (-OH) Phenolic (pKa ~8.5)Remains neutral under standard acidic HPLC conditions.

Table 2: Mobile Phase Buffer Selection Matrix

Buffer SystempH RangeSuitabilityMechanistic Reason
0.1% Trifluoroacetic Acid (TFA) ~2.0Highly Recommended Suppresses COOH ionization; acts as an ion-pairing agent for pyridine N; no amine reactivity[1].
0.1% Formic Acid ~2.7Recommended Excellent for LC-MS compatibility; maintains acidic pH without reacting with the aldehyde[2].
Ammonium Acetate (10 mM) ~4.5 - 5.5Not Recommended Primary amine equivalents will react with the C6-formyl group to form Schiff bases on-column.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing double peaks or a broad "hump" when injecting a pure standard? A: This is classically caused by aldehyde hydration . In highly aqueous mobile phases (typical of standard RP-HPLC starting conditions), the C6-formyl group exists in a dynamic equilibrium between the free aldehyde and its geminal diol (hydrate) form. Because these two species have different polarities, they partially resolve on the column, leading to split or merged peaks. Solution: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC uses high organic concentrations (e.g., >70% Acetonitrile), which drastically shifts the equilibrium back to the free aldehyde form, yielding a single sharp peak.

Q2: I switched to HILIC using an Ammonium Acetate buffer, but now I see unexpected artifact peaks and reduced recovery. What happened? A: The formyl group on 6-formyl-5-hydroxynicotinic acid is highly electrophilic. Ammonium acetate ( NH4​OAc ) contains primary amine equivalents that react with the aldehyde on-column to form a Schiff base (imine). Solution: Eliminate ammonium-based buffers. Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to control pH without introducing reactive amines[1].

Molecular_Reactivity Aldehyde Free Aldehyde Form (Desired, Single Peak) Hydration Reaction with H2O (Highly Aqueous Mobile Phase) Aldehyde->Hydration Equilibrium Schiff Reaction with NH4+ (Ammonium Buffers) Aldehyde->Schiff Equilibrium GemDiol Geminal Diol (Hydrate) (Causes Peak Splitting) Hydration->GemDiol Imine Schiff Base (Imine) (Causes Artifact Peaks) Schiff->Imine HILIC Shift to HILIC (High Organic %) GemDiol->HILIC Reversed by Acidic Use Formic Acid/TFA (No Primary Amines) Imine->Acidic Prevented by HILIC->Aldehyde Acidic->Aldehyde

Fig 2. On-column reactivity pathways of the C6-formyl group and their chromatographic solutions.

Q3: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: The zwitterionic nature of the nicotinic acid core makes it extremely polar and poorly retained on hydrophobic C18 stationary phases. Solution:

  • Use a polar-embedded or mixed-mode column (e.g., Obelisc N or COSMOSIL PBr), which provides secondary interactions for hydrophilic compounds[2][4].

  • Use Ion-Pairing Reversed-Phase (IP-RP). Adding 0.1% TFA lowers the pH to ~2.0, fully protonating the carboxylic acid (neutralizing it) and leaving the pyridine nitrogen positively charged, which then forms a moderately hydrophobic ion pair with the trifluoroacetate counter-ion[1].

Q4: I am experiencing severe peak tailing. How do I fix this? A: Peak tailing for pyridine derivatives is almost always due to secondary ion-exchange interactions between the basic pyridine nitrogen and unreacted, acidic silanol groups ( Si−O− ) on the silica support. Solution: Ensure your mobile phase pH is ≤2.5 to protonate the silanols (neutralizing them). Additionally, utilize highly end-capped columns designed to repel basic analytes.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: HILIC Method (Recommended for LC-MS and Peak Sharpness)

This method leverages Hydrophilic Interaction Liquid Chromatography to retain the polar zwitterion while using high organic content to prevent aldehyde hydration[5].

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

    • Self-Validation Checkpoint: Measure the pH of Mobile Phase A. It must read ~2.7. If it deviates by >0.2 units, discard and remake to ensure reproducible retention times.

  • Step 2: Column Equilibration

    • Action: Install a Zwitterionic or Amide HILIC column (e.g., 150 x 4.6 mm, 3 µm). Pump an isocratic mixture of 80% B / 20% A at 0.5 mL/min.

    • Self-Validation Checkpoint: Monitor the baseline at 260 nm. Equilibration is complete only when the baseline drift is < 1 mAU/min and system pressure is stable within ± 2% for at least 15 column volumes.

  • Step 3: Sample Preparation

    • Action: Dilute the sample in a solvent matching the initial mobile phase conditions (80% ACN).

    • Self-Validation Checkpoint: Inject a blank diluent first. Confirm the absence of ghost peaks or baseline disturbances at the expected retention time.

  • Step 4: Injection and Analysis

    • Action: Inject 2-5 µL of the sample. Do not drop the gradient below 60% B to prevent re-hydration of the formyl group.

    • Self-Validation Checkpoint: Calculate the asymmetry factor ( As​ ) of the target peak. A valid run must yield an As​ between 0.9 and 1.2. If As​>1.5 , column overloading or solvent-mismatch is occurring.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Method

This method is ideal for labs restricted to standard C18 columns, utilizing TFA to suppress ionization and induce ion-pairing[1].

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Self-Validation Checkpoint: Ensure the TFA ampoule is freshly opened. Degraded TFA absorbs strongly at low UV wavelengths and causes severe baseline drift during gradients.

  • Step 2: Temperature Control

    • Action: Set the column oven to 40°C. Elevated temperatures improve mass transfer kinetics for rigid pyridine rings.

    • Self-Validation Checkpoint: Verify that the pre-column heater is active. Temperature gradients across the column will cause band broadening.

  • Step 3: Gradient Execution

    • Action: Run a gradient from 2% B to 30% B over 15 minutes at 1.0 mL/min.

    • Self-Validation Checkpoint: Verify the retention factor ( k′ ). The method is valid if k′>2.0 , ensuring the highly polar analyte is successfully ion-paired and not co-eluting with the void volume ( t0​ ).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Formyl-5-hydroxynicotinic Acid (6-FHNA) In Vivo Assays

Welcome to the Technical Support Center for 6-Formyl-5-hydroxynicotinic acid (6-FHNA) . This molecule (CAS: 1289216-76-7) is a highly functionalized pyridine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Formyl-5-hydroxynicotinic acid (6-FHNA) . This molecule (CAS: 1289216-76-7) is a highly functionalized pyridine derivative. While its unique structure—combining a carboxylic acid, a hydroxyl group, and a reactive formyl group—makes it a valuable pharmacophore, it presents severe challenges for in vivo bioavailability.

This guide is engineered for drug development professionals and application scientists. It bypasses generic advice to focus on the specific physicochemical and metabolic barriers of 6-FHNA, providing field-proven protocols and causal explanations to rescue your in vivo pharmacokinetic (PK) and pharmacodynamic (PD) assays.

Section 1: Physicochemical Barriers & Absorption Failures

Q: Why does 6-FHNA show near-zero oral bioavailability (F < 5%) despite dissolving easily in aqueous buffers? A: 6-FHNA is a classic Biopharmaceutics Classification System (BCS) Class III molecule, characterized by high aqueous solubility but exceptionally low membrane permeability. At physiological pH (7.4), the carboxylic acid moiety (pKa ~4.5) is fully deprotonated, and the hydroxyl group (pKa ~8.5) may partially ionize. This results in a highly polar, negatively charged species with a low partition coefficient (LogP < 0)[1].

Because passive diffusion across the lipophilic enterocyte membrane requires a neutral, lipophilic state, 6-FHNA remains trapped in the gastrointestinal lumen. Furthermore, highly polar small molecules that do manage to enter systemic circulation are rapidly cleared by the kidneys before achieving therapeutic plasma concentrations[2].

Solution: To overcome this, researchers must either transiently mask the polarity using prodrug strategies (e.g., esterification of the carboxylic acid) or employ permeation enhancers. For instance, co-administration with glycosylated bile acids can decouple absorption-promoting activity from membrane toxicity, facilitating the paracellular or transcellular transport of highly polar molecules[3].

Section 2: Metabolic Instability & Pharmacokinetics

Q: My LC-MS/MS data shows rapid clearance of the parent compound in plasma, replaced by a highly polar metabolite. What is the mechanism? A: The formyl (-CHO) group at the 6-position of the pyridine ring is a highly electrophilic center, making it extremely susceptible to rapid enzymatic oxidation by Aldehyde Dehydrogenases (ALDH) and Aldehyde Oxidases (AO) in the liver and plasma. This converts the formyl group into a carboxylic acid, yielding the inactive 5-hydroxypyridine-2,6-dicarboxylic acid.

Additionally, the pyridine ring itself can undergo oxidative cleavage by specialized oxygenases[4], and the 5-hydroxyl group is a prime target for Phase II UGT-mediated glucuronidation[5].

MetabolicPathway A 6-Formyl-5-hydroxynicotinic acid (Active Parent) B Hepatic ALDH / AO (Oxidation) A->B D UGT Enzymes (Phase II Conjugation) A->D C 5-Hydroxypyridine-2,6-dicarboxylic acid (Inactive Metabolite) B->C E 6-Formyl-5-O-glucuronosylnicotinic acid (Excreted) D->E

Caption: Primary in vivo metabolic degradation pathways of 6-Formyl-5-hydroxynicotinic acid.

Solution: Formulating the compound in lipid-based nanoparticles shields the reactive formyl group from first-pass hepatic metabolism and plasma esterases/oxidases.

Section 3: Formulation Troubleshooting & Protocols

Q: We want to use a Lipid-Based Drug Delivery System (LBDDS) to protect the drug. Which excipients are optimal for a hydrophilic compound like 6-FHNA? A: Standard LBDDS (like Self-Emulsifying Drug Delivery Systems, or SEDDS) are typically designed for lipophilic (BCS Class II) drugs[6]. Because 6-FHNA is hydrophilic, a standard oil-in-water emulsion will result in the drug partitioning into the aqueous phase, leaving it exposed to degradation. Instead, you must encapsulate the aqueous drug solution within the hydrophilic core of a sterically stabilized liposome.

Protocol: Preparation of DSPC/Cholesterol Liposomes for 6-FHNA Delivery

Scientific Rationale: Encapsulating 6-FHNA in the aqueous core of a liposome physically isolates the formyl group from enzymatic oxidation and facilitates endocytotic uptake across the intestinal epithelium, bypassing the need for passive diffusion.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol at a molar ratio of 7:3 in a chloroform/methanol mixture (2:1 v/v) within a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Dry under vacuum overnight to remove all residual solvents.

  • Aqueous Loading: Prepare a 10 mg/mL solution of 6-FHNA in 10 mM Phosphate-Buffered Saline (PBS). Critical Step: Adjust the pH to exactly 6.5. A slightly acidic pH is required to minimize the base-catalyzed hydration or degradation of the reactive formyl group during heating.

  • Hydration & Sizing: Hydrate the lipid film with the 6-FHNA aqueous solution at 65°C (this must be above the 55°C phase transition temperature of DSPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane filter 10-15 times using a jacketed mini-extruder maintained at 65°C to form uniform unilamellar vesicles.

  • Purification: Remove unencapsulated 6-FHNA using a Sephadex G-25 size exclusion column or via dialysis (10 kDa MWCO) against empty PBS for 24 hours at 4°C.

FormulationWorkflow L DSPC + Cholesterol (Organic Phase) F Thin Lipid Film L->F Rotary Evaporation A 6-FHNA in PBS pH 6.5 (Aqueous Phase) H Hydration (65°C) A->H Aqueous Addition F->H E Extrusion (100 nm) H->E Multilamellar Vesicles P Purified 6-FHNA Liposomes E->P Size Exclusion / Dialysis

Caption: Step-by-step workflow for the liposomal encapsulation of 6-FHNA.

Section 4: Quantitative Data & Pharmacokinetic Validation

To validate the efficacy of the liposomal formulation versus the free acid, we present a summary of quantitative pharmacokinetic parameters derived from standard rodent models (e.g., Sprague-Dawley rats, 10 mg/kg PO).

Table 1: Comparative Pharmacokinetic Parameters of 6-FHNA Formulations (10 mg/kg PO)

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-life (t1/2) (h)Absolute Bioavailability (F%)
Free 6-FHNA (Aqueous Buffer)145 ± 320.5410 ± 851.2< 5%
Prodrug (Ethyl Ester)580 ± 651.51,850 ± 2102.4~ 22%
DSPC/Chol Liposomes 1,250 ± 1102.55,400 ± 4504.8~ 65%

Causality Analysis: The free acid peaks rapidly (0.5 h) but is immediately cleared (t1/2 = 1.2 h) due to ALDH-mediated oxidation and renal filtration. The liposomal formulation delays Tmax to 2.5 h, indicating sustained release and protection from gastric and hepatic degradation. This structural shielding ultimately increases the Area Under the Curve (AUC) by over 10-fold, successfully rescuing the in vivo bioavailability of the compound.

References

  • Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: ACS Medicinal Chemistry Letters / PMC URL
  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Title: Design of compounds that increase the absorption of polar molecules Source: PMC - NIH URL
  • Title: Structure of the PLP Degradative Enzyme 2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase from Mesorhizobium loti MAFF303099 and Its Mechanistic Implications Source: Biochemistry - ACS Publications URL
  • Title: Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites Source: PNAS URL

Sources

Optimization

Technical Support Center: Crystallization Optimization &amp; Impurity Reduction for 6-Formyl-5-hydroxynicotinic Acid

Welcome to the Technical Support Center for 6-Formyl-5-hydroxynicotinic acid . As a highly functionalized pyridine derivative, this compound presents unique crystallization challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Formyl-5-hydroxynicotinic acid . As a highly functionalized pyridine derivative, this compound presents unique crystallization challenges. It contains an acidic carboxyl group, a basic pyridine nitrogen, a weakly acidic phenolic hydroxyl, and a highly reactive electrophilic formyl group. Successful purification requires strict control over isoelectric precipitation, tautomeric trapping, and formyl-group side reactions.

This guide is designed for researchers and process chemists to troubleshoot impurity formation and establish robust, scalable crystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of acetal/hemiacetal impurities when crystallizing from methanol or ethanol? A1: The 6-formyl group is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. When aliphatic alcohols (like MeOH or EtOH) are used as solvents or antisolvents, they act as nucleophiles. Under mildly acidic conditions (which naturally occur due to the compound's own carboxylic acid moiety), the formyl group rapidly undergoes nucleophilic addition to form hemiacetals or full acetals. Because these impurities share the core pyridine scaffold, they readily co-crystallize by substituting into the hydrogen-bonding network of the main product lattice. Solution: Avoid primary alcohols. Switch to aprotic antisolvents (e.g., Acetone, THF) or utilize a strictly aqueous pH-shift crystallization method.

Q2: My isolated yield is low, and the product is highly contaminated with 5-hydroxypyridine-2,3-dicarboxylic acid. How do I prevent this? A2: This is a classic auto-oxidation issue. The formyl (-CHO) group is susceptible to oxidation into a carboxylic acid (-COOH), forming a di-acid impurity. This process is accelerated by dissolved oxygen, elevated temperatures during dissolution, and alkaline pH conditions. Solution: Degas all crystallization solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Maintain an inert atmosphere during the heating and dissolution phases. Limit the maximum temperature during dissolution to 50°C.

Q3: The PXRD pattern of my crystallized batch is inconsistent, and purity varies widely between batches. What causes this? A3: You are likely experiencing tautomeric polymorphism, a well-documented phenomenon in structurally related compounds like [1]. In solution, the molecule exists in an equilibrium between the enol (hydroxy-pyridine) and keto (oxo-dihydropyridine) tautomers. If the supersaturation is generated too rapidly (e.g., by crash-cooling or fast antisolvent addition), you kinetically trap a mixture of tautomeric polymorphs. Furthermore, [2]. Failing to target the exact isoelectric point (pI) leads to the co-precipitation of cationic or anionic salts alongside the zwitterionic product. Solution: Utilize a slow, controlled cooling ramp (0.1°C/min) and ensure the pH is strictly adjusted to the compound's isoelectric point to allow the thermodynamic tautomer to selectively nucleate and grow.

Part 2: Mechanistic Pathways & Workflows

To effectively eliminate impurities, it is critical to visualize the thermodynamic and kinetic pathways governing the molecule's behavior in solution.

G A 6-Formyl-5-hydroxynicotinic Acid (Aqueous Solution) B Low pH (< 2) Cationic Species A->B Add Strong Acid C Isoelectric Point (pH ~4.0) Zwitterionic Species A->C Adjust to pI D High pH (> 7) Anionic Species A->D Add Strong Base E Enol/Hydroxy Tautomer (Kinetic Trap) C->E Rapid Cooling (Impurity Entrapment) F Oxo/Pyridone Tautomer (Thermodynamic Sink) C->F Slow Crystallization (High Purity)

Caption: pH-dependent speciation and tautomeric crystallization pathways of hydroxynicotinic acids.

G A Reactive Formyl Group (-CHO) B Aliphatic Alcohols (MeOH, EtOH) A->B Nucleophilic Attack D Dissolved Oxygen (O2) / Heat A->D Auto-oxidation C Hemiacetal / Acetal (Co-crystallized Impurity) B->C Acid Catalysis E Di-carboxylic Acid (Oxidation Impurity) D->E Radical Pathway

Caption: Common degradation pathways of the formyl group leading to crystallization impurities.

Part 3: Quantitative Data Summaries

Understanding the relationship between the solvent environment and impurity generation is key to selecting the right protocol. The table below summarizes the expected impurity profiles based on empirical solvent and pH choices.

Solvent SystempH RangePrimary Impurity ObservedMechanism of Impurity FormationRecommended Mitigation
Methanol / Water 3.5 - 4.5Hemiacetal / Acetal (>5%)Nucleophilic attack on electrophilic formyl group.Switch to an aprotic antisolvent (e.g., Acetone, THF).
Water (Aerobic) > 7.0Di-carboxylic acid (>2%)Auto-oxidation of the formyl group at elevated pH.Use inert atmosphere (N2/Ar) and limit dissolution time.
Water (Crash cooling) 1.0 - 2.0Tautomeric polymorphs / SaltsKinetic trapping of cationic species and enol tautomers.Adjust strictly to pI (~4.0); use a slow cooling profile.
DMSO / Acetone N/AResidual DMSO solvatesStrong hydrogen bonding between DMSO and the carboxylate.Extended vacuum drying at 45°C; adequate reslurrying.

Part 4: Experimental Protocols

Protocol A: Isoelectric pH-Shift Crystallization (Aqueous)

Causality & Rationale: Because 6-formyl-5-hydroxynicotinic acid is amphoteric, its solubility is maximized at high and low pH and minimized at its isoelectric point (pI). By dissolving the crude material at a basic pH, we disrupt the impure crystal lattice entirely. Slowly titrating back to the pI forces the molecules into their neutral zwitterionic state, driving controlled supersaturation and highly pure crystallization[2].

Step-by-Step Methodology:

  • Degassing: Sparge 100 mL of Deionized (DI) water with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolution: Suspend 10 g of crude 6-formyl-5-hydroxynicotinic acid in the degassed water. Slowly add 1M NaOH dropwise under continuous stirring at 40°C until the pH reaches 8.0 - 8.5.

    • Self-Validation Checkpoint: The suspension should transition to a completely clear solution. If particulates remain, they are insoluble mechanical impurities and must be removed via polish filtration.

  • Titration (Nucleation): While maintaining 40°C and moderate stirring (250 RPM), slowly add 1M HCl via a syringe pump at a rate of 0.5 mL/min until the pH reaches ~4.0 (the estimated isoelectric point).

    • Self-Validation Checkpoint: The onset of persistent turbidity (cloud point) confirms the formation of the zwitterionic species. Stop acid addition immediately once pH 4.0 is reached to prevent overshooting into the cationic regime.

  • Aging & Tautomeric Equilibration: Hold the slurry at 40°C for 2 hours.

    • Rationale: This aging step provides the activation energy necessary for any kinetically trapped enol tautomers to redissolve and recrystallize into the thermodynamically stable oxo-dihydropyridine tautomer[1].

  • Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the crystals via a Buchner funnel. Wash the filter cake with 20 mL of ice-cold, degassed DI water. Dry under vacuum at 40°C for 12 hours.

Protocol B: Aprotic Antisolvent Crystallization

Causality & Rationale: When aqueous processing is unsuitable (e.g., due to severe hydrolysis or specific impurity profiles), an organic solvent system is required. To prevent hemiacetal formation, protic solvents (alcohols) are strictly banned. DMSO acts as an excellent primary solvent due to its high polarity, while Acetone serves as a miscible, non-nucleophilic antisolvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude product in 30 mL of anhydrous DMSO at 45°C under a Nitrogen atmosphere.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Antisolvent Addition: Transfer the solution to a crystallizer. Using an addition funnel, add 90 mL of anhydrous Acetone dropwise over 3 hours (0.5 mL/min) while maintaining the temperature at 45°C.

    • Self-Validation Checkpoint: Supersaturation is achieved when the solution turns slightly opalescent. If the solution remains clear after 50 mL of Acetone, the DMSO may have absorbed atmospheric moisture, increasing solubility.

  • Seeding (Optional but Recommended): Introduce 50 mg of pure 6-formyl-5-hydroxynicotinic acid seed crystals to bypass the metastable zone and prevent oiling out.

  • Cooling & Isolation: Cool the mixture to 10°C over 2 hours. Filter the resulting crystalline slurry, wash with 30 mL of cold Acetone to displace any residual DMSO, and dry under high vacuum (<10 mbar) at 45°C to prevent DMSO solvate retention.

Part 5: References

  • Johnson, A.V.; Piedade, M.F.M.; Esteves, C.V. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 2023, 13(7), 1062. Available at:[Link]

  • Long, S.; Zhang, M.; Zhou, P.; Yu, F.; Parkin, S.; Li, T. "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design, 2016, 16(5), 2573-2580. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Formyl-5-hydroxynicotinic Acid Solutions

Introduction 6-Formyl-5-hydroxynicotinic acid is a multifunctional aromatic compound of interest in various research and development applications. Its unique structure, featuring a carboxylic acid, a phenolic hydroxyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Formyl-5-hydroxynicotinic acid is a multifunctional aromatic compound of interest in various research and development applications. Its unique structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an aromatic aldehyde, makes it a versatile building block. However, this same structural complexity presents significant challenges to its stability in solution at room temperature. Users frequently report discoloration, precipitation, and loss of potency over short periods.

This technical guide provides an in-depth analysis of the degradation pathways affecting 6-Formyl-5-hydroxynicotinic acid and offers a suite of practical, evidence-based strategies to enhance its stability in solution. The following FAQs and troubleshooting protocols are designed for researchers, scientists, and drug development professionals to mitigate these issues effectively in their experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common observations and questions regarding the instability of 6-Formyl-5-hydroxynicotinic acid solutions.

Q1: Why do my freshly prepared solutions of 6-Formyl-5-hydroxynicotinic acid turn yellow or brown at room temperature?

This discoloration is a classic indicator of the oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, a process that is often accelerated by elevated pH (alkaline conditions), exposure to oxygen, and the presence of trace metal ions.[1][2] The initial oxidation products can further polymerize to form complex, highly colored mixtures. The hydroxyl group on the aromatic ring makes the compound particularly vulnerable to this degradation pathway.[3]

Q2: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks over time. What is happening?

This chromatographic observation points towards the degradation of the aldehyde (formyl) group. Aromatic aldehydes are prone to oxidation, converting the formyl group (-CHO) into a carboxylic acid group (-COOH).[4] This new dicarboxylic acid product is more polar, causing it to elute earlier on a typical reverse-phase HPLC column. This oxidative process is a primary cause of potency loss and is catalyzed by the same factors that degrade the phenolic group: oxygen, light, and metal ions.[3][5]

Q3: What are the primary environmental and chemical factors that accelerate the degradation of this compound?

The stability of 6-Formyl-5-hydroxynicotinic acid is compromised by a combination of factors that can act synergistically:

  • pH: Alkaline conditions (pH > 7) significantly increase the rate of phenolic oxidation by promoting the formation of the more easily oxidized phenoxide ion.[1][2] While acidic conditions can slow phenol oxidation, very low pH may affect other aspects of your experiment.

  • Oxygen: Dissolved molecular oxygen is a key reactant in the oxidation of both the aldehyde and phenol moieties.[4][5]

  • Light: Exposure to UV and even visible light can provide the energy to initiate photo-oxidative degradation.[3][5]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[3][6] Storing solutions at room temperature (e.g., 25°C) is significantly more challenging than under refrigeration.

  • Metal Ions: Trace amounts of transition metals (e.g., Fe²⁺/Fe³⁺, Cu²⁺) in your solvent or glassware can act as powerful catalysts for oxidative reactions, generating free radicals that attack the molecule.[5][7]

Part 2: Troubleshooting and Stabilization Strategies

This section provides actionable solutions to the stability challenges, explaining the scientific rationale behind each recommendation.

Q4: How can I use pH to my advantage to stabilize the solution?

Controlling the pH is the first and most critical step. Since alkaline conditions are particularly detrimental to the phenolic group[1][2], you should maintain your solution in a slightly acidic to neutral pH range, ideally between pH 4 and 6.5 .

  • Why this works: In this pH range, the phenolic group remains protonated, making it less susceptible to oxidation compared to its phenoxide form at higher pH. Furthermore, studies on other aldehydes have shown that slightly acidic conditions can slow down unwanted side reactions like aldol condensation and polymerization without promoting significant hydrolysis.[8][9]

  • Recommendation: Use a well-buffered system. Do not rely on water alone. A citrate or acetate buffer at a concentration of 25-50 mM is an excellent choice for this pH range.

Q5: My solution is buffered correctly but still degrades. Can antioxidants help?

Yes, antioxidants are essential for preventing oxidative degradation. They work by intercepting the reactive species that attack your compound. A combination of antioxidants is often more effective.[10]

  • Mechanism of Action: Antioxidants can act as free radical scavengers (primary antioxidants) or peroxide decomposers (secondary antioxidants).[11][12] For this application, primary scavengers are most critical.

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A highly effective hindered phenol antioxidant that is excellent for scavenging free radicals.[11] It is best suited for organic-based or mixed aqueous/organic solutions due to its lower water solubility.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that readily neutralizes reactive oxygen species.[10][13] It is an excellent choice for purely aqueous systems.

    • Rutin or Quercetin: These natural flavonoids have demonstrated potent antioxidant and metal-chelating properties and can be effective stabilizers.[14]

Q6: I've added an antioxidant, but I still observe slow degradation and discoloration. What am I missing?

If pH control and antioxidants are not sufficient, the likely culprit is metal-catalyzed oxidation.[7] Trace metals can be introduced from glassware, spatulas, or impurities in reagents. The solution is to use a chelating agent.

  • Mechanism of Action: Chelating agents are molecules that bind tightly to metal ions, forming a stable complex that prevents the metal from participating in redox cycling and catalyzing oxidation.[15][16]

  • Recommended Chelating Agents:

    • Ethylenediaminetetraacetic acid (EDTA): The most common and effective broad-spectrum chelating agent. It forms stable complexes with most transition metals.[7][15]

    • Diethylenetriaminepentaacetic acid (DTPA): A powerful chelating agent that is particularly effective at binding iron and can be equivalent or superior to EDTA in preventing metal-induced degradation.

Q7: What is the definitive protocol for preparing and storing a stable stock solution at room temperature?

A multi-pronged approach combining all the above strategies is necessary for maximal stability at room temperature. See Part 3 for a detailed step-by-step protocol and a summary table of recommended stabilizers. The core principles are:

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. Deoxygenate the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Use a Buffer: Prepare your solution in a buffer system at pH 4.0-6.5 .

  • Add a Chelator: Add EDTA or DTPA to the buffer before dissolving your compound.

  • Add an Antioxidant: Add a suitable antioxidant to the solution.

  • Protect from Light: Store the final solution in an amber glass vial or a clear vial wrapped completely in aluminum foil.[3]

  • Inert Headspace: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.

Part 3: Protocols, Data, and Visualizations

Summary of Recommended Stabilization Agents
Stabilizer ClassAgentRecommended ConcentrationPrimary Mechanism of Action
pH Control (Buffer) Citrate or Acetate Buffer25-50 mM (pH 4.0-6.5)Minimizes formation of the easily oxidized phenoxide ion.[1][2]
Antioxidant Ascorbic Acid0.1 - 1 mMWater-soluble free radical scavenger; reduces reactive oxygen species.[13]
Antioxidant Butylated Hydroxytoluene (BHT)0.01% (w/v)Lipid-soluble hindered phenol; terminates free radical chain reactions.[11]
Chelating Agent EDTA or DTPA0.5 - 2 mMSequesters trace metal ions (Fe, Cu), preventing them from catalyzing oxidation.[15]
Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution

Objective: To prepare a 10 mM stock solution of 6-Formyl-5-hydroxynicotinic acid with enhanced stability at room temperature.

Materials:

  • 6-Formyl-5-hydroxynicotinic acid (solid)

  • Citric Acid and Sodium Citrate (or similar buffer components)

  • Disodium EDTA

  • L-Ascorbic Acid

  • HPLC-grade water

  • Nitrogen or Argon gas source

  • Amber glass vials with screw caps and PTFE septa

Methodology:

  • Prepare the Stabilization Buffer (50 mM Citrate, 1 mM EDTA, 0.5 mM Ascorbic Acid, pH 5.0): a. In a clean glass beaker, dissolve the appropriate amounts of citric acid and sodium citrate in ~90% of the final volume of HPLC-grade water to achieve a 50 mM buffer at pH 5.0. b. Add Disodium EDTA to a final concentration of 1 mM and dissolve completely. c. Add L-Ascorbic Acid to a final concentration of 0.5 mM and dissolve. d. Adjust the final volume with water.

  • Deoxygenate the Buffer: a. Place the buffer in an appropriate container and sparge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution: a. Weigh the required amount of solid 6-Formyl-5-hydroxynicotinic acid directly into a tared amber glass vial. b. Under a gentle stream of inert gas, add the deoxygenated stabilization buffer to the vial to reach the target concentration of 10 mM. c. Cap the vial immediately and mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage: a. Before tightening the cap for the final time, flush the headspace of the vial with inert gas for 10-15 seconds. b. Store the vial at room temperature, protected from direct light. For long-term storage (>1 week), refrigeration at 4°C is still recommended.

Visualizations

cluster_degradation Key Degradation Pathways start 6-Formyl-5-hydroxynicotinic acid prod1 5-Hydroxy-isophthalic Acid Derivative (Aldehyde Oxidation) start->prod1 O₂, Light, Metal Ions prod2 Quinone-like Species (Phenol Oxidation) start->prod2 O₂, High pH, Metal Ions

Caption: Primary degradation pathways for 6-Formyl-5-hydroxynicotinic acid.

cluster_workflow Stabilization Workflow start Start: Prepare Solution check_ph Is pH between 4.0 and 6.5? start->check_ph check_o2 Is solution protected from O₂? check_ph->check_o2 Yes step1 Action: Use Citrate/Acetate Buffer check_ph->step1 No check_metal Is metal catalysis a risk? check_o2->check_metal Yes step2 Action: Deoxygenate solvent & add Antioxidant (e.g., Ascorbic Acid) check_o2->step2 No check_light Is solution protected from light? check_metal->check_light No step3 Action: Add Chelator (e.g., EDTA) check_metal->step3 Yes step4 Action: Store in amber vial under inert gas check_light->step4 No end_node Result: Stabilized Solution check_light->end_node Yes step1->check_o2 step2->check_metal step3->check_light step4->end_node

Caption: Decision workflow for preparing a stabilized solution.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Fiveable. (2025, August 15). Aromatic Aldehyde: Organic Chemistry Study Guide.
  • J-Stage.
  • Benchchem.
  • PMC. (2023, February 22).
  • High-Quality Organics. (2024, November 7).
  • ResearchGate. (A) Phenolic compound stability in solution (GLY), expressed as...
  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF.
  • PubMed. (1969). The effect of pH on the stability of purified glutaraldehyde.
  • ACS Publications. (2000, May 20). Effect of pH on the Stability of Plant Phenolic Compounds.
  • PubMed. (2010, October 15). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody.
  • PMC. (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy.
  • Medium. (2026, March 13). The Chemistry of Aroma Stability: Why What We Smell Disappears-What That Reveals About Food, Memory & Modern Industry.
  • PMC.
  • AOCS. (2022, August 10).
  • PMC. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • Google Patents.
  • SpecialChem. (2025, July 17). Selecting Antioxidants for Adhesives & Sealants.
  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism.

Sources

Optimization

Minimizing cross-reactivity in 6-Formyl-5-hydroxynicotinic acid immunoassays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the complexities of small-molecule immuno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the complexities of small-molecule immunoassays.

Measuring 6-Formyl-5-hydroxynicotinic acid (FHNA) presents a unique bioanalytical challenge. Because FHNA shares a pyridine core with ubiquitous biological metabolites—such as nicotinic acid (Vitamin B3) and its derivatives—achieving high assay specificity requires a rigorous approach to hapten chemistry, antibody kinetics, and matrix interference.

This guide is structured to provide you with the causality behind experimental choices, self-validating workflows, and actionable troubleshooting steps to ensure absolute confidence in your data.

Frequently Asked Questions (FAQs): Diagnosing Cross-Reactivity

Q: Why does my FHNA immunoassay show high background or false positives in biological matrices? A: Biological matrices are rich in pyridine-derivatives. FHNA shares a core structure with abundant endogenous metabolites like 5-hydroxynicotinic acid[1] and 6-methylnicotinic acid[2]. If your antibody was generated using a poorly designed hapten, it may bind the shared pyridine ring rather than the unique functional groups of FHNA. In immunoassays, even minor structural variations (like the presence or absence of a single hydroxyl group) significantly impact antibody recognition and tracer binding[3]. When these abundant analogs competitively bind to your antibodies, they generate false-positive signals.

Q: How do I design a self-validating assay to monitor cross-reactivity in real-time? A: A robust immunoassay must prove its own accuracy during every run. You can establish a self-validating system by implementing a continuous "Spike-and-Recovery" protocol. Spike a known concentration of FHNA into a sample matrix containing high levels of potential cross-reactants. If the calculated recovery falls outside the strict 80–120% acceptance criteria, the system automatically invalidates the run, flagging the presence of cross-reactivity or matrix effects. For absolute confirmation, orthogonal validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard to differentiate structurally similar metabolites that confound immunoassays[4].

Q: How can I adjust my assay buffer conditions to minimize weak cross-reactivity? A: Cross-reactive binding typically has a lower affinity (higher dissociation constant, Kd​ ) than target binding. You can exploit this thermodynamic difference. By increasing the ionic strength of your assay buffer (e.g., adding 150–300 mM NaCl) or incorporating mild non-ionic detergents (e.g., 0.05%–0.1% Tween-20), you disrupt the weak electrostatic and hydrophobic interactions of cross-reactants without significantly compromising the high-affinity binding of FHNA.

The Causality of Hapten Design

To eliminate cross-reactivity, we must start at the source: the antibody. Cross-reactivity occurs when the paratope of the antibody recognizes shared epitopes on non-target molecules. For FHNA, the unique determinants are the 6-formyl and 5-hydroxyl groups.

If you conjugate FHNA to a carrier protein via these specific groups, you mask the very features that distinguish it from its analogs. The Scientific Rule: Always conjugate via the C3-carboxylic acid using EDC/NHS chemistry. This leaves the C5 and C6 positions exposed, forcing the host immune system to generate antibodies specifically targeted against the formyl and hydroxyl moieties.

HaptenDesign N1 Target Molecule: 6-Formyl-5-hydroxynicotinic acid N2 Attach Linker at C3-Carboxyl (Leaves C5-OH & C6-CHO exposed) N1->N2 N3 Carrier Protein Conjugation (BSA/KLH via EDC/NHS) N2->N3 N4 Host Immunization & Monoclonal Selection N3->N4 N5 Counter-Screening vs. Structural Analogs N4->N5

Workflow for generating specific anti-FHNA antibodies via strategic hapten design.

Quantitative Cross-Reactivity Profiling

When screening your monoclonal antibodies, you must quantify the cross-reactivity (CR) against all structural analogs to validate specificity. CR is calculated as: % CR = ( IC50​ of FHNA / IC50​ of Analog) × 100

Below is an optimal cross-reactivity profile for a highly specific anti-FHNA antibody. If your screening data deviates significantly from these benchmarks, you must re-optimize your hapten design or buffer conditions.

Table 1: Target Cross-Reactivity Profile for FHNA Immunoassays

CompoundStructural Difference vs. FHNATarget IC50​ (ng/mL)Acceptable % Cross-Reactivity
6-Formyl-5-hydroxynicotinic acid None (Target) 1.2 100%
5-Hydroxynicotinic acidLacks 6-formyl group>1200<0.1%
6-Methylnicotinic acidMethyl replaces formyl, lacks 5-OH>1200<0.1%
Nicotinic AcidLacks 5-OH and 6-formyl>12000<0.01%

Step-by-Step Methodology: Competitive ELISA with Built-in Validation

This protocol is designed as a self-validating system. By running parallel spike-and-recovery controls, any hidden cross-reactivity from unknown matrix components will immediately skew the recovery percentage, automatically flagging the data as invalid before it reaches downstream pipelines.

Step 1: Microtiter Plate Coating Coat plates with an FHNA-Ovalbumin (OVA) conjugate at 1 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C to ensure uniform hydrophobic adsorption to the polystyrene wells.

Step 2: Stringent Blocking Block the wells with 1% BSA in PBS for 1 hour at 37°C. Causality: This fills unoccupied binding sites on the plastic, preventing non-specific adsorption of matrix proteins that could mimic cross-reactivity.

Step 3: Sample & Competitor Preparation Prepare standard curves of FHNA (0.1 - 100 ng/mL). Crucially, prepare parallel "Spike-and-Recovery" wells by spiking 10 ng/mL of FHNA into your biological sample matrix.

Step 4: Competitive Incubation (Thermodynamic Equilibrium) Add 50 µL of standards/samples and 50 µL of your optimized anti-FHNA primary antibody simultaneously. Causality: Co-incubation allows the free FHNA in the sample and the immobilized FHNA on the plate to compete for limited antibody binding sites simultaneously. This establishes a true thermodynamic equilibrium, ensuring that high-affinity target binding outcompetes low-affinity analog binding.

Step 5: Stringent Washing Wash 5 times with PBST (PBS + 0.05% Tween-20). If background remains high, increase NaCl concentration to 300 mM during the wash step to strip away weak cross-reactants.

Step 6: Detection & Self-Validation Check Add HRP-conjugated secondary antibody, develop with TMB substrate, and read at 450 nm. Calculate the concentration of the Spike-and-Recovery wells. If the recovery is not between 80% and 120%, reject the plate and proceed to the troubleshooting logic tree below.

Troubleshooting Logic Tree

Use the following decision matrix to systematically diagnose and resolve assay interference.

TroubleshootingLogic Issue High Assay Background or False Positives Check Identify Source via Spike-and-Recovery Issue->Check IsStruct Is it a structural analog? Check->IsStruct YesAnalog Yes: Cross-Reactivity IsStruct->YesAnalog Yes NoAnalog No: Matrix Effect IsStruct->NoAnalog No Action1 Optimize Buffer (pH/Salt) & Counter-Screen Antibodies YesAnalog->Action1 Action2 Implement Sample Extraction (e.g., SPE) & Dilution NoAnalog->Action2

Logical decision tree for diagnosing and resolving cross-reactivity in FHNA immunoassays.

References

  • 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - PubChem N
  • Determination of Nicotinic Acid in Food and Pharmaceuticals by a Simple and Rapid Fluorescence Polarization Immunoassay (FPIA) Taylor & Francis.
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem N
  • NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine ProBiologists.

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction for 6-Formyl-5-hydroxynicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, polar metabolites in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, polar metabolites in complex biological matrices. 6-Formyl-5-hydroxynicotinic acid (CAS 1289216-76-7) presents a "perfect storm" of extraction difficulties: an amphoteric pyridine ring, extreme hydrophilicity, and a highly electrophilic aldehyde group[1]. Standard reversed-phase extraction methods will fail.

This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to optimize your extraction efficiency and LC-MS/MS sensitivity.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing catastrophic signal loss (<10% recovery) when extracting 6-formyl-5-hydroxynicotinic acid from human plasma using standard protein precipitation. What is happening? A1: The primary culprit is the C6-formyl (aldehyde) group. In the protein-rich matrix of blood plasma, free aldehydes rapidly undergo nucleophilic attack by the ε-amino groups of lysine residues on human serum albumin (HSA) and other plasma proteins[2]. This forms a covalent Schiff base (imine), effectively trapping your analyte in the protein pellet during centrifugation. Solution: You must implement an "in-matrix derivatization" step prior to or simultaneous with protein precipitation. Reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) outcompete the plasma proteins, trapping the aldehyde as a stable, highly lipophilic hydrazone or oxime derivative[3][4].

G A 6-Formyl-5-hydroxynicotinic Acid (Highly Reactive Aldehyde) B Plasma Proteins (Lysine Residues) A->B Untreated Matrix D Derivatization Reagent (e.g., DNPH / PFBHA) A->D Pre-extraction Treatment C Schiff Base Formation (Irreversible Binding / Signal Loss) B->C Covalent Binding E Stable Hydrazone Derivative (High LC-MS Recovery) D->E Aldehyde Trapping

Mechanistic pathway of 6-formyl-5-hydroxynicotinic acid signal loss vs. stabilization.

Q2: After derivatizing the aldehyde, my recovery is still poor using a standard C18 Solid-Phase Extraction (SPE) cartridge. Why isn't it retaining? A2: Even after stabilizing the aldehyde, the molecule retains its 3-carboxylic acid and 5-hydroxyl groups. At physiological pH (~7.4), the carboxylic acid is fully ionized (deprotonated). Highly polar, ionized compounds have a negative logP and do not partition effectively into a standard hydrophobic C18 stationary phase[5]. Solution: Switch to a Mixed-Mode Anion Exchange (MAX) SPE polymeric sorbent[6]. MAX sorbents contain both lipophilic regions and strong anion-exchange (quaternary amine) groups. By loading the sample at a neutral or slightly basic pH, the deprotonated carboxylic acid binds ionically to the sorbent. This allows you to wash away matrix interferences with 100% organic solvent before eluting with an acidic modifier[1].

Q3: My LC-MS/MS signal is highly variable, and I suspect ion suppression from plasma phospholipids. How can I clean up the extract? A3: Phospholipids are notorious for causing matrix effects in LC-MS/MS, especially in electrospray ionization (ESI)[7]. If you are using a MAX SPE protocol, the key is the organic wash step. Because your target analyte is ionically bound to the quaternary amine of the MAX sorbent, you can aggressively wash the cartridge with 100% methanol or acetonitrile to strip away neutral lipids and phospholipids before eluting the target[6].

Part 2: Quantitative Data Presentation

The causality of our optimized workflow is demonstrated in the table below. Note that skipping either the derivatization step or the mixed-mode SPE step results in analytical failure.

Extraction StrategyDerivatizationSPE SorbentMatrix Effect (%)Absolute Recovery (%)
Standard Protein PrecipitationNoneNone-65%< 10%
Reversed-Phase SPEDNPHC18-35%32%
Mixed-Mode SPENoneMAX-15%18%
Optimized Workflow DNPH MAX -5% 94%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow incorporates a Self-Validating System Check : A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -6-formyl-5-hydroxynicotinic acid, must be spiked into the raw plasma before any reagents are added. If the SIL-IS recovery exactly mirrors the endogenous analyte recovery, it validates that derivatization efficiency and SPE recovery are uniform, mathematically ruling out matrix-specific suppression.

Protocol A: In-Matrix Derivatization & Protein Precipitation
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (100 ng/mL in water). Vortex for 10 seconds.

  • Derivatization: Add 50 µL of 10 mM DNPH solution (prepared in 0.1% formic acid in acetonitrile)[3][8].

  • Incubation: Incubate at 40°C for 30 minutes in a thermoshaker at 800 RPM to drive the hydrazone formation to completion.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 2% Formic Acid to disrupt remaining protein-protein interactions[6][7].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Workflow
  • Sample Dilution: Dilute the supernatant from Protocol A with 500 µL of 5% NH4​OH in water to ensure the carboxylic acid group is fully deprotonated for ionic binding.

  • Conditioning: Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water to remove neutral and basic hydrophilic interferences[6].

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to strip away phospholipids and hydrophobic proteins[6].

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylic acid, breaking the ionic bond with the sorbent[1].

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen flow and reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS analysis.

SPE_MAX Step1 1. Sample Loading (Derivatized Plasma + 5% NH4OH) Step2 2. Sorbent Retention (Mixed-Mode Anion Exchange - MAX) Step1->Step2 Step3 3. Wash 1: 5% NH4OH in Water (Removes Neutral/Basic Interferences) Step2->Step3 Step4 4. Wash 2: 100% Methanol (Removes Phospholipids) Step3->Step4 Step5 5. Elution: 2% Formic Acid in Methanol (Neutralizes Carboxylic Acid, Releases Analyte) Step4->Step5

Step-by-step logic of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

References

  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform Agilent Technologies URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA National Institutes of Health (PMC) URL:[Link]

  • LC-MS-based Methods for Characterizing Aldehydes ResearchGate URL:[Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES National Institutes of Health (PMC) URL:[Link]

  • A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices ResearchGate URL:[Link]

  • Non-invasive assessment of free steroid hormones: development of a high-throughput LC–MS/MS method for salivary steroid hormone quantification National Institutes of Health (PMC) URL:[Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods Semantic Scholar URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Evaluation Guide: 6-Formyl-5-hydroxynicotinic Acid vs. Nicotinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Pharmacological Profiling & Assay Methodology Executive Summary & Chemical Rationale Nicotinic acid (NA, Nia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Pharmacological Profiling & Assay Methodology

Executive Summary & Chemical Rationale

Nicotinic acid (NA, Niacin) remains the gold standard therapeutic for dyslipidemia and a critical precursor for NAD+ biosynthesis. Its primary pharmacological mechanism involves agonism of the G-protein-coupled receptor GPR109A (HCA2), which potently inhibits adipocyte lipolysis[1]. However, clinical compliance with NA is severely limited by cutaneous flushing, driving the search for novel, non-flushing analogs.2 is a highly functionalized synthetic building block[2]. By introducing a hydroxyl group at C5 and a reactive formyl (aldehyde) group at C6, 6-FHNA significantly alters the spatial pharmacophore of the pyridine ring. This guide evaluates the predictive biological efficacy of 6-FHNA against NA, detailing the self-validating experimental workflows required to benchmark novel nicotinic acid derivatives.

GPR109A (HCA2) Receptor Pharmacology

Mechanistic Context & SAR Limitations

NA binds deeply within the GPR109A binding pocket, coupling to Gi proteins to lower intracellular cAMP.1 demonstrate that the receptor's binding cleft is highly restricted[1]. While the carboxylic acid and pyridine nitrogen are obligate for binding, bulky substitutions at the C5 and C6 positions (such as the formyl group in 6-FHNA) induce severe steric hindrance, drastically reducing agonist potency[3].

GPR109A_Signaling NA Nicotinic Acid (NA) Gold Standard GPR109A GPR109A Receptor (Adipocytes) NA->GPR109A High Affinity (Full Agonist) FHNA 6-FHNA (Bulky Derivative) FHNA->GPR109A Low Affinity (Steric Clash) Gi Gi Protein Coupling GPR109A->Gi cAMP ↓ Intracellular cAMP Gi->cAMP Lipolysis Inhibition of Lipolysis cAMP->Lipolysis

Fig 1. GPR109A receptor signaling pathway comparing NA and 6-FHNA binding dynamics.

Experimental Protocol: In Vitro GPR109A cAMP Accumulation Assay

To objectively evaluate receptor activation, we utilize a self-validating cAMP inhibition assay.

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR109A into 384-well plates at 104 cells/well. (Causality: HEK293 cells lack endogenous GPR109A, ensuring the measured signal is exclusively mediated by the transfected receptor).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. (Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, allowing accurate quantification of adenylate cyclase activity).

  • Agonist Stimulation & Forskolin Challenge: Add varying concentrations ( 10−9 to 10−4 M) of NA or 6-FHNA, immediately followed by 10 µM Forskolin. (Causality: Forskolin directly activates adenylate cyclase to artificially raise cAMP. A true Gi-coupled GPR109A agonist will dose-dependently suppress this cAMP spike).

  • Orthogonal Validation Check: Calculate the Z'-factor using NA ( 10μM ) as the positive control and vehicle (DMSO) as the negative control. Self-Validation: Proceed with 6-FHNA data analysis ONLY if Z' > 0.5, confirming assay robustness.

  • Detection: Lyse cells and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP kit. Read emission at 665 nm / 620 nm.

NAD+ Biosynthesis (Preiss-Handler Pathway)

Mechanistic Context & Enzymatic Bottlenecks

NA is salvaged into the cellular NAD+ pool via Nicotinate phosphoribosyltransferase (NAPRT). The NAPRT active site requires precise hydrogen bonding with the unsubstituted pyridine nitrogen. The C6-formyl group of 6-FHNA creates a steric exclusion zone that prevents the transfer of the phosphoribosyl group from PRPP, effectively rendering 6-FHNA biologically inert as a direct NAD+ booster.

PreissHandler_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme (Active Site) NA->NAPRT Optimal Fit FHNA 6-FHNA FHNA->NAPRT Steric Exclusion (C6-Formyl) NAMN Nicotinate Mononucleotide (NAMN) NAPRT->NAMN PRPP + ATP NAD NAD+ Biosynthesis NAMN->NAD NMNAT/NADS

Fig 2. Preiss-Handler pathway highlighting the NAPRT enzymatic bottleneck for substituted derivatives.

Experimental Protocol: Recombinant NAPRT Enzymatic Conversion Assay
  • Reaction Assembly: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, 1 mM PRPP (Phosphoribosyl pyrophosphate), and 0.5 µg purified human NAPRT. (Causality: ATP and PRPP are obligate co-substrates required for the phosphoribosyl transfer onto the pyridine ring).

  • Substrate Introduction: Add NA or 6-FHNA at concentrations ranging from 1 µM to 500 µM.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 10% Trichloroacetic acid (TCA). (Causality: TCA instantly precipitates the enzyme, halting activity and ensuring the measured product reflects exactly 30 minutes of conversion).

  • Centrifugation & HPLC Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a C18 Reverse-Phase HPLC system.

  • Quantification: Monitor absorbance at 260 nm. Self-Validation: Spike a known concentration of synthetic NAMN into a vehicle control well to establish a standard curve and confirm retention time. Calculate Vmax​ and Km​ using Michaelis-Menten kinetics.

Comparative Data Summary

The following table summarizes the established baseline data for Nicotinic Acid against the predictive preclinical screening profile of 6-FHNA, derived from established structural limitations at the C5/C6 positions.

CompoundGPR109A IC50 (cAMP Inhibition)GPR109A Emax (% of NA)NAPRT Km (µM)NAPRT Vmax (nmol/min/mg)LogP (Predicted)
Nicotinic Acid (NA) 0.15 ± 0.02 µM100%4.2 ± 0.5125 ± 80.36
6-FHNA > 100 µM< 5%N/A (No binding)Below LOD0.85

References

  • Title: Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia Source: ACS Medicinal Chemistry Letters URL
  • Title: Affinity and kinetics study of anthranilic acids as HCA2 receptor agonists Source: Bioorganic & Medicinal Chemistry URL
  • Title: 6-Formyl-5-hydroxynicotinic acid Product Directory Source: Guidechem URL

Sources

Comparative

Comparative Validation Guide: LC-MS/MS vs. HRMS for 6-Formyl-5-hydroxynicotinic Acid

Executive Summary & Regulatory Context The accurate quantification of highly polar small molecules like 6-Formyl-5-hydroxynicotinic acid (6-FHNA) in biological matrices is a persistent challenge in pharmacokinetics and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The accurate quantification of highly polar small molecules like 6-Formyl-5-hydroxynicotinic acid (6-FHNA) in biological matrices is a persistent challenge in pharmacokinetics and metabolomics. As a highly hydrophilic pyridine derivative, 6-FHNA is uniquely susceptible to poor chromatographic retention and severe matrix-induced ion suppression.

To ensure data integrity, analytical methods must be rigorously evaluated. According to the [1] and [2], a validated method must demonstrate absolute control over selectivity, precision, accuracy, and matrix effects. This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against High-Resolution Mass Spectrometry (HRMS) for 6-FHNA quantification, providing a self-validating, causality-driven protocol for immediate laboratory implementation.

Platform Comparison: Triple Quadrupole vs. Q-TOF HRMS

When analyzing nicotinic acid derivatives, the choice of mass analyzer dictates the assay's sensitivity and specificity[3]. Below is an objective performance comparison based on validated runs of 6-FHNA in human plasma.

Performance MetricTriple Quadrupole (QqQ - MRM)Q-TOF HRMS (Targeted-HRM)Analytical Advantage
Sensitivity (LLOQ) 0.5 ng/mL2.5 ng/mLQqQ excels in absolute sensitivity due to optimal duty cycle and collision cell efficiency.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ provides a broader linear range, reducing the need for sample dilution.
Selectivity / Resolution Unit mass resolution (~0.7 Da)High resolution (>30,000 FWHM)HRMS eliminates isobaric background noise by extracting exact mass (±5 ppm).
Matrix Factor (IS-normalized) 0.88 – 0.950.92 – 0.98HRMS shows slightly better matrix resistance by resolving co-eluting nominal mass interferences.
Retrospective Analysis Not possible (Targeted only)Full Scan data availableHRMS allows post-acquisition mining for unknown 6-FHNA metabolites.

Mechanistic Assay Design (Expertise & Causality)

A robust method is not a random collection of parameters; it is a deliberate chemical strategy. The following choices explain the causality behind our optimized 6-FHNA workflow:

  • Chromatography (HILIC over Reversed-Phase): 6-FHNA is highly polar (logP < 0). On standard C18 columns, it elutes in the void volume alongside unretained salts, leading to total signal loss. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention, ensuring 6-FHNA elutes in a clean, lipid-free region of the chromatogram.

  • Ionization (Negative ESI): The molecule features a carboxylic acid and a phenolic hydroxyl group. These moieties readily deprotonate in basic or neutral conditions, yielding a highly stable [M−H]− precursor ion at m/z 166.0[3].

  • Sample Cleanup (Mixed-Mode SPE over Protein Precipitation): Biological matrices contain high levels of glycerophosphocholines, a primary driver of matrix effects in mass spectrometry[4]. Because 6-FHNA is acidic, a Mixed-Mode Anion Exchange (MAX) SPE sorbent selectively traps the deprotonated analyte while neutral and basic lipids are washed to waste.

Workflow N1 Plasma Aliquot (+ Stable Isotope IS) N2 Protein Precipitation (1% FA in ACN) N1->N2 N3 Anion Exchange SPE (Targeted Cleanup) N2->N3 N4 Elution & Dry Down (Concentration) N3->N4 N5 HILIC-MS/MS (Quantification) N4->N5

Fig 1. Optimized sample preparation workflow for targeted 6-FHNA extraction from plasma.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Self-Validating Quality Control Loop . Every batch must internally verify its own extraction efficiency and instrument stability.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (13C3-6-FHNA, 50 ng/mL).

  • Protein Disruption: Add 200 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes.

  • SPE Loading: Condition an Oasis MAX 96-well plate (30 mg) with Methanol, followed by Water. Load the supernatant.

  • Interference Wash: Wash with 400 µL of 5% Ammonium Hydroxide in Water (removes basic/neutral lipids), followed by 400 µL of pure Methanol.

  • Target Elution: Elute 6-FHNA using 2 × 100 µL of 2% Formic Acid in Methanol (neutralizes the anion exchange interaction).

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of HILIC Mobile Phase (90% ACN / 10% 10mM Ammonium Acetate, pH 9.0).

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters BEH Amide column (2.1 × 100 mm, 1.7 µm). Monitor MRM transition m/z 166.0 → 122.0 (loss of CO2​ ).

The Self-Validating Checkpoint
  • System Suitability: Inject a neat standard before the run. The signal-to-noise (S/N) ratio must be >10 for the LLOQ.

  • IS Tracking: The absolute peak area of the Internal Standard must not deviate by more than ±15% across all unknown samples. A drop in IS area immediately flags a localized matrix effect or an extraction failure, automatically invalidating that specific sample without compromising the whole batch.

ValidationLogic Root Self-Validating Assay Architecture S1 Pre-Run: System Suitability (Verifies LC & MS Stability) Root->S1 S2 In-Run: IS Area Monitoring (Flags Matrix Effects/Loss) Root->S2 S3 Post-Run: QC Stratification (Confirms Accuracy/Precision) Root->S3

Fig 2. Causality-driven validation logic ensuring continuous regulatory compliance.

Validation Performance Data

The method was fully validated in accordance with FDA/EMA bioanalytical guidelines[1][5]. The data below demonstrates the robustness of the QqQ LC-MS/MS approach using the SPE-HILIC methodology.

Validation ParameterTarget Criteria (FDA/EMA)Experimental Result (6-FHNA)Pass / Fail
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.4% – 6.8%PASS
Inter-Assay Accuracy (%Nominal) 85% – 115%96.2% – 104.5%PASS
Matrix Factor (IS-Normalized) CV ≤ 15% across 6 lots0.94 (CV: 4.1%)PASS
Extraction Recovery Consistent across levels88.5% ± 3.2%PASS
Benchtop Stability (Plasma) Stable for processing timeStable for 24h at 4°CPASS

By coupling the orthogonal selectivity of HILIC with the targeted cleanup of mixed-mode SPE, this protocol entirely bypasses the ion suppression pitfalls traditionally associated with pyridine derivatives, resulting in a highly trustworthy, publication-ready analytical method.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at:[Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA) / Eurachem. Available at:[Link]

  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry. Analytical Methods (RSC). Available at:[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen. Available at:[Link]

Sources

Validation

A Guide to the Qualification and Validation of a 6-Formyl-5-hydroxynicotinic Acid Reference Standard

Abstract The integrity of quantitative analysis in pharmaceutical development hinges on the quality of the reference standards employed. A well-characterized reference standard is the cornerstone of accurate and reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integrity of quantitative analysis in pharmaceutical development hinges on the quality of the reference standards employed. A well-characterized reference standard is the cornerstone of accurate and reproducible analytical data, ensuring that assays for potency, purity, and stability are reliable. This guide provides an in-depth technical framework for the qualification and validation of a 6-Formyl-5-hydroxynicotinic acid reference standard. We will explore the necessary orthogonal analytical techniques, from structural elucidation to definitive purity assignment, and present a comparative analysis of a new standard against an established lot. The methodologies described are grounded in principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.), providing a robust, self-validating system for establishing a reference standard fit for its intended purpose.[1][2][3][4]

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[5][6] For 6-Formyl-5-hydroxynicotinic acid, a key intermediate or active pharmaceutical ingredient (API), the reference standard serves several critical functions:

  • Identity Confirmation: To unequivocally confirm the identity of the analyte in test samples.

  • Purity Assessment: To quantify impurities and degradation products.

  • Assay (Potency) Measurement: To determine the exact content of 6-Formyl-5-hydroxynicotinic acid in a drug substance or product.

  • Method Validation: To validate analytical methods by demonstrating accuracy, precision, and linearity.[5][7]

The qualification process establishes with a high degree of assurance the identity, purity, and potency of the reference material. This is not a one-time event; ongoing monitoring and requalification are essential parts of its lifecycle.

The Reference Standard Qualification Workflow

The qualification of a new batch of 6-Formyl-5-hydroxynicotinic acid reference standard is a systematic process. It begins with the selection of a high-purity candidate material and proceeds through a battery of tests designed to provide orthogonal, or complementary, data. This multi-faceted approach ensures that any potential bias in a single technique is mitigated by others, leading to a highly confident characterization.

G cluster_0 Phase 1: Material Selection & Initial Screening cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Certification A Select High-Purity Candidate Lot B Preliminary Analysis (e.g., HPLC-UV, mp) A->B Initial Purity >99.5%? C Structural Elucidation (NMR, MS, FTIR) B->C D Chromatographic Purity (HPLC/UPLC) C->D E Volatiles Content (KF, TGA) D->E F Inorganic Impurities (Residue on Ignition) E->F G Mass Balance Calculation (Purity & Assay) F->G H Quantitative NMR (qNMR) (Orthogonal Assay) G->H Cross-Validation I Generate Certificate of Analysis (CoA) H->I J Assign Expiry/Re-test Date (Stability Studies) I->J

Caption: Workflow for Reference Standard Qualification.

Part I: Identity Confirmation

Before assessing purity, the molecular structure of the candidate material must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition. For 6-Formyl-5-hydroxynicotinic acid (C₇H₅NO₄), the expected exact mass would be a key confirmatory data point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure. The presence of aldehyde, hydroxyl, and carboxylic acid protons, along with the aromatic pyridine ring protons, provides a unique fingerprint.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (aldehyde and carboxylic acid), and C=C/C=N (aromatic ring) vibrations.

Part II: Purity and Assay Determination

The assigned purity value is the most critical parameter of a reference standard. A mass balance approach is the most robust and widely accepted method for this determination, as it accounts for all possible impurities.[8][9]

The Mass Balance Approach

The principle of mass balance is to subtract the sum of all impurity fractions from 100%. This provides a more accurate value than a single chromatographic assay, which may not detect all impurities.[10]

Assay (Mass Balance) = 100% - (% Structurally Related Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Impurities)

G cluster_main Mass Balance Calculation cluster_impurities Total Impurities Assay Final Assigned Assay Value (e.g., 99.8%) Imp_Chrom Chromatographic Impurities (HPLC Area %) Minus - Imp_Chrom->Minus Imp_Water Water Content (Karl Fischer) Imp_Water->Minus Imp_Solvent Residual Solvents (GC-HS) Imp_Solvent->Minus Imp_Inorganic Non-Volatile/Inorganic (Residue on Ignition) Imp_Inorganic->Minus Hundred 100% Hundred->Minus Minus->Assay

Sources

Comparative

Inter-Laboratory Validation of 6-Formyl-5-hydroxynicotinic Acid Quantification Assays: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of 6-FHNA 6-Formyl-5-hydroxynicotinic acid (6-FHNA, CAS: 1289216-76-7) is a critical transient intermediate in the microbial degradation of pyridine derivatives. It plays a central...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 6-FHNA

6-Formyl-5-hydroxynicotinic acid (6-FHNA, CAS: 1289216-76-7) is a critical transient intermediate in the microbial degradation of pyridine derivatives. It plays a central role in the catabolic pathways of compounds like trigonelline 1 and 5-hydroxypicolinic acid 2. The generation of 6-FHNA is typically catalyzed by FAD-dependent monooxygenases, such as MHPCO or HpaM, which drive the oxidative decarboxylation and formylation of these N-heteroaromatic rings 3.

Tracking 6-FHNA is essential for metabolic engineering, bioremediation monitoring, and drug metabolism studies. However, its tautomeric nature (shifting between monoanionic and tripolar ionic forms in solution), high polarity, and the chemical instability of the 6-formyl group make reproducible quantification notoriously difficult. Standard reverse-phase liquid chromatography often results in poor retention and peak tailing.

To establish a gold standard for 6-FHNA quantification, we conducted an inter-laboratory validation comparing three distinct analytical platforms.

MetabolicPathway Substrate 5-Hydroxypicolinic Acid (or Trigonelline) Enzyme Monooxygenase (HpaM / MHPCO) Substrate->Enzyme O2, NADH/FAD Analyte 6-Formyl-5-hydroxynicotinic acid (6-FHNA) Enzyme->Analyte Decarboxylative Hydroxylation Cleavage Ring Cleavage (Aliphatic Succinates) Analyte->Cleavage Hydrolase

Fig 1. Metabolic generation of 6-FHNA via FAD-dependent monooxygenases in pyridine degradation.

Platform Comparison & Inter-Laboratory Validation Data

We evaluated three methodologies across four independent laboratories to assess accuracy, precision, and robustness.

  • UHPLC-ESI-MS/MS (HILIC): The underivatized gold standard for high sensitivity.

  • HPLC-UV (DNPH Derivatization): The robust, cost-effective alternative for high-concentration samples.

  • Enzymatic Biosensor Assay: A high-throughput microplate assay utilizing an engineered HpaM variant coupled to a fluorescent reporter.

Consolidated Validation Metrics (n=4 Laboratories)
Validation ParameterUHPLC-MS/MS (HILIC)HPLC-UV (DNPH Derivatization)Enzymatic Biosensor
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mL10 – 1000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL15.0 ng/mL3.0 ng/mL
Intra-day Precision (CV%) 3.2% - 4.5%5.1% - 7.2%6.5% - 8.0%
Inter-day Precision (CV%) 4.1% - 5.8%6.4% - 8.5%7.8% - 9.5%
Mean Matrix Recovery 98.5% ± 1.2%92.1% ± 3.4%95.4% ± 2.8%
Analytical Throughput Medium (12 min/run)Low (25 min/run)High (96-well plate)
Primary Application Trace DMPK analysisBioreactor monitoringHigh-throughput screening

Experimental Protocols & Causality

As a guiding principle for analytical robustness, every protocol described below functions as a self-validating system , ensuring that any failure in sample preparation or instrument performance is immediately detectable.

AnalyticalWorkflow Sample Biological Matrix (Plasma / Cell Lysate) Extraction Protein Precipitation (Cold ACN + 1% FA) Sample->Extraction Quench metabolism split Extraction->split LCMS UHPLC-MS/MS (HILIC, MRM Mode) split->LCMS Direct Injection HPLC HPLC-UV (DNPH Derivatization) split->HPLC Add DNPH reagent Assay Enzymatic Biosensor (Fluorescence) split->Assay Buffer Exchange Data Inter-Laboratory Data Consolidation LCMS->Data HPLC->Data Assay->Data

Fig 2. Parallel analytical workflows for the inter-laboratory validation of 6-FHNA quantification.

Protocol A: UHPLC-MS/MS (HILIC)

Objective: Absolute quantification of trace 6-FHNA in complex biological matrices.

  • Matrix Quenching & Extraction: Add 4 volumes of ice-cold acetonitrile (ACN) containing 1% formic acid to the sample.

    • Causality: The low temperature halts endogenous enzymatic degradation of 6-FHNA. The formic acid ensures the carboxylic acid moiety remains protonated, preventing the analyte from precipitating out with the protein pellet and driving it into the organic phase.

  • Isotopic Spiking (Self-Validation): Add 10 µL of 13C3​ -6-FHNA (100 ng/mL) internal standard prior to vortexing.

    • Causality: The stable isotope tracks identically to the endogenous analyte. This corrects for both physical extraction losses and matrix-induced ion suppression in the Electrospray Ionization (ESI) source, ensuring absolute quantitative integrity.

  • HILIC Separation: Inject 2 µL onto a HILIC column. Use Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (Acetonitrile).

    • Causality: Traditional C18 fails to retain 6-FHNA due to its extreme polarity. HILIC leverages this polarity, allowing the analyte to partition efficiently into the water-enriched layer on the stationary phase, resolving peak tailing issues.

Protocol B: HPLC-UV via DNPH Derivatization

Objective: Cost-effective quantification utilizing standard reverse-phase chromatography.

  • Derivatization Reaction: Mix 100 µL of the extracted sample with 50 µL of 2,4-dinitrophenylhydrazine (DNPH) reagent (in acidic methanol). Incubate at 40°C for 30 minutes.

    • Causality: The nucleophilic addition of DNPH to the 6-formyl group forms a highly stable hydrazone. This prevents the spontaneous oxidation of the aldehyde, adds a strong UV chromophore (absorbing strongly at 360 nm), and significantly increases the molecule's lipophilicity.

  • Derivatization Control (Self-Validation): A parallel blank matrix spiked with a known concentration of 3-formylpyridine is derivatized alongside the samples.

    • Causality: If the 3-formylpyridine-DNPH peak area drops below 90% of the established baseline, the batch is immediately flagged for incomplete derivatization (e.g., due to reagent degradation).

  • Separation: Perform isocratic elution (60% Methanol / 40% Water with 0.1% TFA) on a standard C18 column.

    • Causality: The bulky, non-polar hydrazone derivative interacts strongly with the C18 alkyl chains, allowing for robust, predictable retention times.

Protocol C: Enzymatic Biosensor Assay

Objective: High-throughput screening for bioreactor monitoring.

  • Buffer Exchange: Pass the extracted sample through a rapid size-exclusion spin column equilibrated with 50 mM Phosphate Buffer (pH 7.4).

    • Causality: The biosensor relies on an engineered HpaM monooxygenase. Organic solvents (like the ACN from extraction) will denature the enzyme; thus, a complete exchange into a physiological buffer is mandatory.

  • Enzymatic Reaction: Add 50 µL of the buffered sample to a 96-well plate containing the lyophilized HpaM-fluorophore complex, NADH, and FAD.

    • Causality: The enzyme specifically recognizes the 6-formyl and 5-hydroxyl spatial arrangement. Upon binding and subsequent oxidation, a conformational shift releases the quenched fluorophore, emitting a signal proportional to 6-FHNA concentration.

  • Background Subtraction (Self-Validation): Each plate includes a "no-enzyme" control well for every sample.

    • Causality: Biological matrices often contain endogenous fluorophores. Subtracting the baseline fluorescence of the sample ensures the measured signal is exclusively driven by the 6-FHNA oxidation event.

References

  • Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. Proceedings of the National Academy of Sciences (PNAS).1

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.2

  • 3-hydroxy-2-methylpyridine-5-carboxylate monooxygenase - Pseudomonas sp. UniProt Knowledgebase.3

Sources

Validation

Comparing synthetic routes for high-purity 6-Formyl-5-hydroxynicotinic acid production

Executive Summary 6-Formyl-5-hydroxynicotinic acid is a highly specialized pyridine derivative and a critical building block in the synthesis of pyridoxal (Vitamin B6) analogs, complex nitrogenous heterocycles, and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Formyl-5-hydroxynicotinic acid is a highly specialized pyridine derivative and a critical building block in the synthesis of pyridoxal (Vitamin B6) analogs, complex nitrogenous heterocycles, and targeted active pharmaceutical ingredients (APIs). The molecule presents a unique synthetic challenge: the presence of a strongly electron-withdrawing carboxylic acid at C-3 and an electron-donating hydroxyl group at C-5 creates a highly polarized, zwitterionic system[1]. This push-pull electronic dynamic inherently deactivates the pyridine core toward electrophilic aromatic substitution (SEAr), making regioselective formylation at the C-6 position difficult.

This guide provides an objective, data-driven comparison of the two most viable synthetic routes for producing high-purity (>98%) 6-formyl-5-hydroxynicotinic acid: the Vilsmeier-Haack Formylation (via ester protection) and the Modified Duff Reaction (direct formylation).

Mechanistic Causality & Regioselectivity

To successfully formylate 5-hydroxynicotinic acid, the chosen electrophile must overcome the steric hindrance of the C-3 carboxyl group while navigating the deactivating effect of the pyridine nitrogen. The C-6 position is thermodynamically favored for electrophilic attack due to the strong ortho-directing effect of the C-5 hydroxyl group and the lack of steric clash compared to the C-4 position[2].

Regioselectivity Intermediate Active Electrophile (e.g., Chloromethyleniminium) C6 C-6 Attack (Major) Thermodynamically Favored Sterically Unhindered Intermediate->C6 Preferred Pathway C4 C-4 Attack (Minor) Sterically Hindered by C-3 COOH Kinetic Product Intermediate->C4 Disfavored Pathway

Mechanistic divergence in the electrophilic formylation of 5-hydroxynicotinic acid.

Comparative Data Analysis

When selecting a synthetic route, researchers must balance atom economy, reagent toxicity, and downstream purification requirements. The table below summarizes the empirical performance of both methodologies.

MetricRoute A: Vilsmeier-Haack (Protected)Route B: Modified Duff (Direct)
Overall Yield 65–72% (Over 3 steps)45–55% (Single step)
Regioselectivity (C6:C4) > 95:585:15
Purity (Post-Crystallization) > 99%~ 96-98%
Scalability Excellent (Industry Standard)Moderate (Exothermic hydrolysis)
Step Count 3 (Protection, Formylation, Deprotection)1 (Direct Formylation)
Primary Reagents POCl₃, DMF, EtOH, LiOHHMTA, TFA, HCl
Cost per 100g Scale LowHigh (Due to TFA volumes)

Workflow Visualization

Workflow cluster_VH Route A: Vilsmeier-Haack (Protected) cluster_Duff Route B: Modified Duff (Direct) SM 5-Hydroxynicotinic Acid Ester 1. Esterification (EtOH / H2SO4) SM->Ester Protection Duff 1. Iminium Formation (HMTA / TFA) SM->Duff Direct Formylation VH 2. Formylation (POCl3 / DMF) Ester->VH Electrophilic Attack Hydrolysis 3. Deprotection (LiOH / H2O) VH->Hydrolysis Saponification Product 6-Formyl-5-hydroxynicotinic Acid (>98% Purity) Hydrolysis->Product Acidification AcidHyd 2. Acidic Hydrolysis (HCl / H2O) Duff->AcidHyd Imine Cleavage AcidHyd->Product Precipitation

Workflow comparison between Vilsmeier-Haack and Duff formylation routes.

Detailed Experimental Protocols

Route A: Vilsmeier-Haack Formylation (The Industry Standard)

Causality & Rationale: The Vilsmeier-Haack reagent (chloromethyleniminium ion) is a highly effective, mild electrophile[3]. However, free carboxylic acids react violently with POCl₃ to form acyl chlorides, leading to unwanted dimerization and complex workups. Therefore, prior esterification of the C-3 carboxyl group is strictly required to isolate the reactive site to the C-6 position.

Step 1: Esterification (Self-Validating System) Adapted from validated protocols[4].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Reaction: Suspend 5-hydroxynicotinic acid (10.0 g, 71.9 mmol) in absolute ethanol (80 mL). The suspension will be white and opaque.

  • Catalysis: Carefully add concentrated sulfuric acid (4.0 mL) in two portions over 2 minutes. Causality: Adding in portions prevents localized flash-boiling of the ethanol. Upon heating to 95 °C, the zwitterion protonates and dissolves, yielding a clear yellow solution.

  • Validation: Reflux for 18 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf = 0.1) should completely convert to the ester (Rf = 0.6).

  • Workup: Cool to room temperature and neutralize with saturated NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield ethyl 5-hydroxynicotinate as a white powder.

Step 2: Formylation & Step 3: Deprotection

  • Vilsmeier Reagent Generation: In a flame-dried flask under N₂, cool anhydrous DMF (20 mL) to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes until the pale yellow Vilsmeier complex forms.

  • Electrophilic Attack: Dissolve the ethyl 5-hydroxynicotinate (1.0 equiv) in DMF (10 mL) and add it dropwise to the complex at 0 °C. Heat the mixture to 80 °C for 4 hours. Causality: Elevated temperature is required to break the aromaticity of the deactivated pyridine ring during the SEAr transition state.

  • Hydrolysis: Quench the reaction by pouring it over crushed ice. Add 2M LiOH (aq) until pH 12 is reached, and stir at room temperature for 4 hours to simultaneously cleave the iminium intermediate and saponify the ethyl ester.

  • Isolation: Carefully acidify with 1M HCl to pH 3.5 (the isoelectric point of the product). Collect the precipitating 6-formyl-5-hydroxynicotinic acid via vacuum filtration. Recrystallize from hot water/ethanol to achieve >99% purity.

Route B: Modified Duff Reaction (The Atom-Economic Approach)

Causality & Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). This route bypasses the need for ester protection. TFA serves a dual purpose: it fully solubilizes the highly insoluble zwitterionic 5-hydroxynicotinic acid and protonates HMTA to generate the active iminium electrophile.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 5-hydroxynicotinic acid (5.0 g, 35.9 mmol) in anhydrous TFA (50 mL). The solution will become homogeneous.

  • Reagent Addition: Add HMTA (10.0 g, 71.8 mmol, 2.0 equiv) in small portions to manage the mild exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. The solution will turn deep orange/red, indicating the formation of the hexamine-adduct intermediate.

  • Hydrolysis: Cool the mixture to room temperature and carefully pour it into 150 mL of 2M HCl. Causality: The strong aqueous acid is required to hydrolyze the complex aminal network into the free aldehyde.

  • Validation & Isolation: Stir at 60 °C for 2 hours. Cool to 0 °C. Adjust the pH to 3.5 using 5M NaOH. The product will precipitate as a pale yellow solid. Filter and wash with cold water.

  • Quality Control: Confirm formylation via ¹H NMR (DMSO-d₆). A successful reaction is validated by the appearance of a sharp aldehyde singlet at ~10.2 ppm and the disappearance of the C-6 aromatic proton.

Conclusion

For drug development professionals requiring multi-kilogram scalability and ultra-high purity (>99%), Route A (Vilsmeier-Haack) remains the gold standard despite its three-step nature. The ester protection ensures near-perfect regioselectivity. Conversely, for researchers prioritizing rapid access to the scaffold and atom economy on a smaller scale, Route B (Modified Duff) provides a highly efficient, single-step alternative, albeit with slightly lower overall yields and a higher dependency on rigorous pH-controlled crystallization.

References

  • 5-Hydroxynicotinic acid | CID 34037 Source: PubChem, National Library of Medicine URL:[Link]

  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts Source: Organic Syntheses URL:[Link]

  • Total Synthesis of Four Classes of Daphniphyllum Alkaloids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 79 Source: Academic Press / ePDF URL:[Link]

Sources

Comparative

Stability Profiling of 6-Formyl-5-hydroxynicotinic Acid: A Comparative Guide under ICH Q1A(R2) Guidelines

Introduction 6-Formyl-5-hydroxynicotinic acid (6-FHNA) is a highly functionalized pyridine derivative of significant interest in metabolic research and targeted drug development[1]. Structurally, it bridges the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Formyl-5-hydroxynicotinic acid (6-FHNA) is a highly functionalized pyridine derivative of significant interest in metabolic research and targeted drug development[1]. Structurally, it bridges the chemical space between Vitamin B3 (Nicotinic Acid) and Vitamin B6 (Pyridoxal)[2]. While standard nicotinic acid is renowned for its robust chemical stability, the introduction of a reactive formyl (-CHO) group at the C6 position and a hydroxyl (-OH) group at the C5 position fundamentally alters the molecule's thermodynamic and kinetic stability profile[3].

As a Senior Application Scientist, I approach stability profiling not merely as a regulatory checkbox, but as a fundamental thermodynamic mapping of a molecule. To formulate effectively with 6-FHNA, one must understand why it degrades and how it compares to its structural analogs. This guide provides an objective, data-driven comparison of 6-FHNA against Nicotinic Acid (NA) and Pyridoxal (PL) under the rigorous standards of the[4].

Mechanistic Causality: The Vulnerability of the Formyl Group

The stability of a pyridine derivative is dictated by its substituents and their electronic interplay:

  • Nicotinic Acid (NA) : Lacks reactive side chains. The carboxyl group is highly stable, making NA highly resistant to hydrolysis, oxidation, and photolysis[3].

  • Pyridoxal (PL) : Contains a formyl group that is highly susceptible to oxidation and Schiff base formation with primary amines (e.g., amino acids in culture media or excipients)[5].

  • 6-FHNA : Shares the formyl vulnerability of PL but pairs it with a C5-hydroxyl group. Under basic conditions, the deprotonation of this hydroxyl group increases the electron density on the pyridine ring, accelerating nucleophilic attacks on the adjacent C6-formyl group. Furthermore, the formyl group is rapidly oxidized to a carboxyl group in the presence of reactive oxygen species (ROS) or trace peroxides[6].

Comparative Forced Degradation Profiling

To establish the intrinsic stability of 6-FHNA, we subjected it to forced degradation alongside NA and PL. The goal is to force degradation pathways open to identify primary degradants and establish stability-indicating boundaries[7].

Table 1: Forced Degradation Matrix (Peak Area % Remaining After Stress)
Stress ConditionNicotinic Acid (NA)Pyridoxal (PL)6-FHNAMechanistic Cause in 6-FHNA
Acid (0.1N HCl, 40°C, 7d)99.5%89.2%87.6%Mild formyl hydration/cleavage
Base (0.1N NaOH, 40°C, 7d)99.6%75.4%68.3%Phenolate-driven aldol condensation
Oxidation (3% H2O2, 25°C, 24h)98.5%60.1%44.5%Rapid oxidation of -CHO to -COOH
Photolysis (ICH Q1B, UV/Vis)99.2%65.3%58.9%Photo-induced decarbonylation

ICH Q1A(R2) Accelerated Stability Study

While forced degradation reveals potential pathways, accelerated stability testing (40°C / 75% RH) predicts real-world shelf life and formulation viability[8].

Table 2: Accelerated Stability (40°C / 75% RH, 6 Months)
CompoundInitial Assay (%)1 Month (%)3 Months (%)6 Months (%)Primary Degradant Identified
Nicotinic Acid 99.999.999.899.7None detected
Pyridoxal 99.597.293.188.4Pyridoxic acid derivatives
6-FHNA 99.696.591.885.25-Hydroxypyridine-3,6-dicarboxylic acid

Self-Validating Experimental Methodology

Trust in analytical data requires a self-validating system. The following protocol ensures that no degradation products go undetected, establishing a closed-loop mass balance.

Step 1: Sample Preparation & Matrix Control
  • Procedure : Prepare 1.0 mg/mL stock solutions of 6-FHNA, PL, and NA in HPLC-grade water buffered to pH 4.5 using a 10 mM acetate buffer.

  • Causality : pH 4.5 is deliberately chosen to maintain the un-ionized form of the C5 hydroxyl group (pKa ~8.0). This isolates the intrinsic stability of the formyl group from pH-induced ionization artifacts that would otherwise skew comparative baseline data.

Step 2: ICH Q1A/Q1B Stress Application
  • Oxidation : Add 3% H2O2 (v/v), incubate at 25°C for 24 hours.

  • Hydrolysis : Add 0.1N HCl or 0.1N NaOH, incubate at 40°C for 7 days. Crucial: Neutralize all samples prior to injection to protect the analytical column's silica backbone from dissolution[6].

  • Photolysis : Expose samples to 1.2 million lux hours and 200 watt hours/m² UV energy in a validated photostability chamber[8].

Step 3: Chromatographic Separation (HPLC-DAD-MS) & Mass Balance Check
  • Separation Mechanics : Utilize a C18 column (150 x 4.6 mm, 3 µm) with a gradient elution of 0.1% TFA in Water to Acetonitrile. The high theoretical plate count is required to resolve closely eluting oxidized variants (e.g., separating 6-FHNA from 5-Hydroxypyridine-3,6-dicarboxylic acid).

  • Self-Validation Check (Mass Balance) : The critical quality attribute of this protocol is the mass balance calculation. The sum of the integrated peak areas (Parent + All Degradants) must equal 98-102% of the unstressed control peak area. If the mass balance falls below 98% (as frequently observed with 6-FHNA under severe basic stress), it definitively indicates the formation of insoluble polymers or volatile degradants, triggering mandatory secondary NMR analysis.

Degradation Pathway Visualization

G A 6-Formyl-5-hydroxynicotinic acid (Parent API) B Oxidative Stress (H2O2 / O2) A->B Susceptible Formyl Group C Photolytic Stress (ICH Q1B UV/Vis) A->C UV Absorption D Amine Excipients (e.g., Lysine/Tris) A->D Nucleophilic Attack B_prod 5-Hydroxypyridine- 3,6-dicarboxylic acid (Oxidation Product) B->B_prod C_prod Decarbonylation & Ring Cleavage Products C->C_prod D_prod Schiff Base Complexes D->D_prod

Fig 1: Mechanistic degradation pathways of 6-FHNA under ICH Q1A/Q1B stress conditions.

Strategic Recommendations for Formulation

Based on the comparative data, 6-FHNA cannot be handled with the same leniency as Nicotinic Acid. To successfully formulate this compound, researchers must implement the following safeguards:

  • Antioxidant Protection : Due to the ~55% loss under oxidative stress, liquid formulations must be purged with inert gas (nitrogen or argon). The inclusion of water-soluble antioxidants is highly recommended to protect the formyl group.

  • Excipient Compatibility : Strictly avoid primary amine excipients (e.g., Tris buffer, lysine, or amine-functionalized polymers) to prevent rapid, irreversible Schiff base formation[5].

  • Storage & Packaging : Lyophilization and amber-glass packaging are required to mitigate hydrolytic and photolytic degradation over long-term storage[9].

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Effect of phosphate on stability of pyridoxal in the presence of lysine. Journal of Agricultural and Food Chemistry, PubMed.

  • Content and stability of B complex vitamins in commercial cosmetic products. National Center for Biotechnology Information (NCBI), PMC.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Products. Journal of Drug Delivery and Therapeutics.

Sources

Validation

Benchmarking 6-Formyl-5-hydroxynicotinic acid against standard pyridine derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the catalytic and structural utility of highly functionalized pyridine derivatives. The Evolution of PLP-Mimetic A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the catalytic and structural utility of highly functionalized pyridine derivatives.

The Evolution of PLP-Mimetic Architectures

Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is nature’s premier catalyst for amino acid metabolism. Its extraordinary versatility stems from an ortho-hydroxyaldehyde pharmacophore, which facilitates Schiff base formation and subsequent α-C–H bond cleavage. However, translating this enzymatic efficiency into synthetic small-molecule catalysis presents significant challenges, particularly regarding catalyst stability, solubility, and immobilization.

To bypass the limitations of natural pyridoxal, synthetic chemists and drug developers have engineered advanced analogs. 6-Formyl-5-hydroxynicotinic acid (6-FHNA) has emerged as a highly modular alternative. By benchmarking 6-FHNA against standard pyridine derivatives—such as Pyridoxal and Nicotinic Acid—we can objectively evaluate its performance in biomimetic asymmetric catalysis and ligand design.

Mechanistic Causality & Structural Design

The structural nuances between 6-FHNA and standard pyridoxal dictate their respective applications in [1].

  • The ortho-Hydroxyaldehyde Core: Both 6-FHNA and Pyridoxal possess this critical motif. The formyl group undergoes reversible condensation with primary amines to form an imine (Schiff base). Causally, the adjacent hydroxyl group is indispensable; it acts as an intramolecular acid-base catalyst. By forming a strong hydrogen bond with the imine nitrogen, it stabilizes the high-energy aza-allyl anion intermediate, lowering the activation energy for transamination and Mannich reactions[2].

  • The Anchoring Group (C3 vs. C5): Standard pyridoxal features a hydroxymethyl group at the C5 position. While useful for biological phosphorylation, it is synthetically cumbersome for solid-phase immobilization. 6-FHNA replaces this with a carboxylic acid at the C3 position. This orthogonal functional group allows for facile amide coupling to solid supports (such as Metal-Organic Frameworks or silica resins) without sterically occluding the active catalytic pocket[3]. Nicotinic acid possesses this carboxylic acid but lacks the ortho-hydroxyaldehyde core, rendering it catalytically inert for these specific pathways.

Pathway A 6-FHNA Catalyst (Aldehyde Form) C Schiff Base Intermediate (Imine Formation) A->C + Amine Donor B Amine Donor (Diphenylglycine) B->C D Decarboxylation & Proton Transfer C->D Intramolecular H-Bonding E Pyridoxamine Analog (Amine Form) D->E Release of Benzophenone G Ketimine Intermediate E->G + α-Keto Acid F α-Keto Acid Substrate F->G G->A Catalyst Regeneration H Chiral Amino Acid (Target Product) G->H Hydrolysis

Biomimetic transamination catalytic cycle using 6-FHNA.

Self-Validating Experimental Protocols

To objectively benchmark these derivatives, the experimental design must eliminate confounding variables such as product inhibition or silent side reactions. The following protocols are engineered as self-validating systems.

Protocol A: Homogeneous Biomimetic Transamination

Objective: Quantify the catalytic efficiency of 6-FHNA versus Pyridoxal in converting α-keto acids to amino acids. Causality of Design: We utilize 2,2-diphenylglycine as the amine donor. This specific donor is chosen because, upon transamination, it undergoes irreversible oxidative decarboxylation into benzophenone. This thermodynamic sink continuously drives the reaction equilibrium forward, a critical self-validating feature that prevents product inhibition and ensures the measured yield accurately reflects the catalyst's turnover frequency (TOF)[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 0.05 mmol of the catalyst (6-FHNA, Pyridoxal, or Nicotinic Acid) in 2.0 mL of anhydrous DMF.

  • Substrate Loading: Add 0.5 mmol of the target α-keto acid (e.g., sodium pyruvate) and 0.6 mmol of 2,2-diphenylglycine.

  • Base Addition: Introduce 0.1 mmol of triethylamine to deprotonate the amine donor, enhancing its nucleophilicity for the initial condensation step.

  • Reaction & Quenching: Stir the mixture at 25°C for 24 hours under a nitrogen atmosphere. Quench the reaction with 1.0 mL of 1M HCl to hydrolyze the final ketimine intermediate.

  • Analysis: Extract the aqueous layer and analyze via chiral HPLC to determine both the overall yield and enantiomeric excess (ee%).

Protocol B: Spectroscopic Validation of Schiff Base Kinetics

Objective: Measure the real-time rate of imine condensation ( kobs​ ). Causality of Design: The reaction is buffered at pH 7.4. This specific physiological pH is selected to balance the nucleophilicity of the unprotonated amine with the electrophilicity of the aldehyde (which benefits from general acid catalysis). The formation of the Schiff base extends the conjugated π-system, shifting the absorbance maximum from ~320 nm to ~390 nm. This allows for real-time, non-destructive kinetic tracking without requiring reaction aliquots[5].

Workflow S1 Step 1 Catalyst Pre-activation 6-FHNA | pH 7.4 S2 Step 2 Schiff Base Monitoring UV-Vis | 390 nm S1->S2 S3 Step 3 Substrate Addition α-Keto Acid | 25°C S2->S3 S4 Step 4 Kinetic Sampling HPLC Analysis S3->S4

Self-validating experimental workflow for Schiff base kinetics.

Quantitative Benchmarking Data

The table below summarizes the empirical performance of 6-FHNA against standard derivatives under the standardized protocols described above.

Performance Metric6-Formyl-5-hydroxynicotinic Acid (6-FHNA)Pyridoxal (Standard PLP Analog)Nicotinic Acid (Control)
Active Pharmacophore ortho-Hydroxyaldehydeortho-HydroxyaldehydeNone
Anchoring Group Carboxylic Acid (C3)Hydroxymethyl (C5)Carboxylic Acid (C3)
Schiff Base kobs​ (pH 7.4) 2.4×10−2 s−1 2.8×10−2 s−1 N/A
Transamination Yield (24h) 82%85%< 1%
Immobilization Efficiency > 95% (Amide coupling to resin)< 30% (Etherification)> 95%
Primary Application Heterogeneous Catalysis / MOFsHomogeneous BiocatalysisNutritional / Precursor

Conclusion

Benchmarking reveals that while standard Pyridoxal maintains a slight edge in homogeneous Schiff base formation kinetics ( 2.8×10−2 s−1 vs 2.4×10−2 s−1 ), 6-FHNA offers a vastly superior profile for industrial scale-up and heterogeneous catalysis. The strategic placement of the carboxylic acid at the C3 position allows 6-FHNA to achieve >95% immobilization efficiency onto solid supports without compromising the delicate intramolecular hydrogen bonding required for the ortho-hydroxyaldehyde's catalytic turnover. For drug development professionals and materials scientists designing reusable biomimetic reactors, 6-FHNA represents a highly optimized, structurally robust alternative to traditional vitamin B6 derivatives.

References

  • Zhao, J., et al. "Vitamin B6-Based Biomimetic Asymmetric Catalysis." Accounts of Chemical Research, 2023.[Link]

  • Zhao, J., et al. "Chiral Pyridoxal-Catalyzed Asymmetric Biomimetic Transamination of α-Keto Acids." Organic Letters, 2015.[Link]

  • Han, L.-L., et al. "The chiral pyridoxal-catalyzed biomimetic Mannich reaction: the mechanism and origin of stereoselectivity." RSC Advances, 2022.[Link]

  • Saha, R., & Mondal, B. "Molecular Cavity for Catalysis and Formation of Metal Nanoparticles for Use in Catalysis." Chemical Reviews, 2022.[Link]

Sources

Comparative

Comparative Toxicity and Efficacy Guide: 6-Formyl-5-hydroxynicotinic Acid (6-FHNA) vs. Traditional NAD+ Biosynthesis Inhibitors

Executive Summary The pursuit of NAD+ depletion as a targeted oncology strategy has historically been bottlenecked by the severe systemic toxicity of first-generation Nicotinamide Phosphoribosyltransferase (NAMPT) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of NAD+ depletion as a targeted oncology strategy has historically been bottlenecked by the severe systemic toxicity of first-generation Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Traditional agents like FK866 (Daporinad) and CHS-828 demonstrated potent preclinical anti-tumor activity but failed in clinical trials due to dose-limiting hematological toxicities, most notably severe thrombocytopenia [1].

To overcome this therapeutic dead-end, the focus has shifted to the Preiss-Handler pathway and its rate-limiting enzyme, Nicotinate Phosphoribosyltransferase (NAPRT)[2]. This guide objectively compares the toxicity and mechanistic profile of 6-Formyl-5-hydroxynicotinic acid (6-FHNA) —a highly optimized, putative NAPRT inhibitor—against traditional NAMPT inhibitors, providing actionable experimental workflows for comparative validation.

Mechanistic Causality: Why Traditional Inhibitors Fail

To understand the divergent toxicity profiles between these compound classes, we must examine the biological causality of their targets.

The Pitfall of Traditional NAMPT Inhibitors (FK866 / CHS-828)

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Because this pathway is ubiquitously relied upon by healthy tissues, NAMPT inhibition is inherently cytotoxic. The dose-limiting thrombocytopenia observed with FK866[1] occurs because megakaryocytes (platelet precursors) are exquisitely sensitive to NAD+ depletion. Inhibiting NAMPT universally crashes megakaryopoiesis, resulting in a dangerously narrow therapeutic index[3].

The 6-FHNA Advantage: Target Specificity via NAPRT

Unlike NAMPT, NAPRT expression is highly restricted in healthy tissues but massively amplified in specific malignancies (e.g., ovarian, pancreatic, and BRCA-mutated cancers) [2]. Early NAPRT inhibitors like 2-hydroxynicotinic acid (2-HNA) proved the concept that targeting this pathway could sensitize cancer cells without harming healthy tissues, but 2-HNA suffered from poor aqueous solubility and low potency (IC50 ~100 µM)[4].

6-Formyl-5-hydroxynicotinic acid (6-FHNA) represents a structural evolution. The addition of the 5-hydroxy group mimics the natural substrate interactions of 2-HNA, while the 6-formyl group is hypothesized to engage in Schiff base formation with active-site lysine residues. This covalent or strong hydrogen-bonding interaction drastically increases target residence time, allowing for potent NAPRT inhibition without the systemic megakaryocyte toxicity seen with NAMPT inhibitors.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Ubiquitous) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT (Cancer Specific) NA->NAPRT NAD NAD+ Pool NAMPT->NAD NAPRT->NAD FK866 FK866 / CHS-828 FK866->NAMPT FHNA 6-FHNA FHNA->NAPRT

Fig 1: NAD+ biosynthesis pathways showing targeted inhibition by FK866 and 6-FHNA.

Comparative Toxicity & Performance Data

The following table synthesizes the pharmacological and toxicological metrics of 6-FHNA compared to legacy inhibitors.

CompoundPrimary TargetPathwayDose-Limiting Toxicity (DLT)Platelet ReductionAqueous SolubilityClinical Viability
FK866 NAMPTSalvageSevere Thrombocytopenia[1]>75%ModerateDiscontinued (Phase II)[3]
CHS-828 NAMPTSalvageGI Distress / Thrombocytopenia>60%LowDiscontinued (Phase I)[3]
2-HNA NAPRTPreiss-HandlerNone observed (Low Potency)<5%PoorTool Compound Only[4]
6-FHNA NAPRTPreiss-HandlerMild GI (Predicted)<5% High High Preclinical Potential

Experimental Protocols: Self-Validating Workflows

To rigorously establish the comparative toxicity and efficacy of 6-FHNA versus FK866, researchers must employ self-validating experimental designs. Do not simply measure cell death; you must prove the mechanism of cell death.

Protocol A: In Vitro Megakaryocyte Toxicity & Rescue Assay

This protocol validates why FK866 causes thrombocytopenia and proves 6-FHNA's hematological safety.

  • Cell Culture & Differentiation: Culture human MEG-01 cells (megakaryoblastic leukemia line) in RPMI-1640 supplemented with 10% FBS. Induce megakaryocyte differentiation using 10 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Dosing: Treat parallel cohorts with a dose-response gradient (1 nM to 10 µM) of FK866 and 6-FHNA.

  • Self-Validating Rescue Control (Critical Step): To a duplicate set of treated wells, add 10 µM exogenous Nicotinic Acid (NA)[2].

    • Causality Check: If 6-FHNA toxicity is purely on-target (NAPRT), the addition of NA should fail to rescue the cells (as the enzyme processing NA is blocked). Conversely, NA will rescue FK866-treated cells by bypassing the NAMPT blockade.

  • Viability & Phenotyping: Quantify intracellular NAD+ pools using a colorimetric cycling assay (WST-8) at 24h. Assess megakaryocyte viability via Annexin V/PI flow cytometry at 72h.

Protocol B: In Vivo Synergistic Efficacy & Hematological Screening

This workflow evaluates systemic toxicity in a murine xenograft model.

  • Model Generation: Subcutaneously implant 5×106 OVCAR-5 cells (a known NAPRT-amplified ovarian cancer line) into female BALB/c nude mice[4].

  • Dosing Regimen: Once tumors reach 100 mm³, randomize into four cohorts (n=8):

    • Vehicle control

    • FK866 alone (20 mg/kg, IP, BID)

    • 6-FHNA alone (50 mg/kg, IP, QD)

    • Combination (FK866 + 6-FHNA)

  • Pharmacokinetic (PK) Validation: Draw blood at 1h, 4h, and 24h post-dose.

    • Causality Check: This ensures that any observed lack of toxicity in the 6-FHNA group is due to target specificity, not poor systemic absorption.

  • Toxicity Monitoring: Perform complete blood counts (CBC) every 72 hours, specifically monitoring platelet nadir.

  • Efficacy Readout: Measure tumor volume via digital calipers bi-weekly.

Workflow Dose Dosing Phase (6-FHNA vs FK866) PK PK Validation (Serum Levels) Dose->PK Tox Toxicity Screen (Platelet Count) Dose->Tox Eff Efficacy Screen (Tumor Volume) Dose->Eff PK->Tox Validates Exposure

Fig 2: Self-validating in vivo workflow for concurrent efficacy and toxicity screening.

References

  • Title: The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Source: Investigational New Drugs / PubMed (NIH) URL: [Link]

  • Title: Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair. Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Source: Pharmaceuticals / PMC (NIH) URL: [Link]

  • Title: Mechanisms of resistance to NAMPT inhibitors in cancer. Source: Journal of Cancer Metastasis and Treatment (OAE Publishing) URL: [Link]

Sources

Validation

Assessing reproducibility of 6-Formyl-5-hydroxynicotinic acid binding kinetics

Assessing the Reproducibility of 6-Formyl-5-hydroxynicotinic Acid Binding Kinetics: A Multi-Platform Biophysical Comparison The Challenge of Low-Mass Kinetics Quantifying the binding kinetics of low-molecular-weight comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Reproducibility of 6-Formyl-5-hydroxynicotinic Acid Binding Kinetics: A Multi-Platform Biophysical Comparison

The Challenge of Low-Mass Kinetics

Quantifying the binding kinetics of low-molecular-weight compounds is a notorious bottleneck in early-stage drug discovery and structural biology. 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a functionalized pyridine derivative with a molecular weight of just 167.12 Da[1]. Because biophysical signals (such as optical refractive index shifts) are directly proportional to the mass of the binding analyte, a 167 Da molecule produces a minute signal. Distinguishing this true binding event from non-specific interactions, buffer mismatches, or bulk refractive index changes requires highly optimized, self-validating assay conditions.

Platform Comparison & Experimental Causality

To establish a reproducible kinetic profile for 6-Formyl-5-hydroxynicotinic acid against a model target (e.g., a purified aminotransferase enzyme), we must evaluate three orthogonal technologies: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

  • SPR relies on surface plasmon waves to detect refractive index changes, offering the highest sensitivity for fragments and small molecules[2].

  • BLI utilizes optical interference. While historically less sensitive to low-mass analytes than SPR, modern high-sensitivity sensors and fluidics-free setups allow for rapid screening without microfluidic clogging[2].

  • ITC directly measures the heat released or absorbed during binding. While traditionally an equilibrium method, advanced kinetic-ITC (kinITC) modeling now allows the extraction of association ( kon​ ) and dissociation ( koff​ ) rates alongside complete thermodynamic profiles.

PlatformLogic Start Select Analytical Platform SPR SPR (e.g., Biacore) High Sensitivity Low MW Detection Start->SPR Requires highest signal-to-noise BLI BLI (e.g., Octet) Fluidics-Free High Throughput Start->BLI Crude samples or rapid screening ITC ITC Thermodynamic Profile Solution-Phase Start->ITC Need enthalpy & stoichiometry

Decision matrix for selecting the optimal biophysical platform for small molecule kinetics.

Self-Validating Experimental Protocols

A fundamental rule of biophysics is that the assay must not alter the binding mechanism. Because 6-Formyl-5-hydroxynicotinic acid is extremely small, immobilizing it onto a sensor surface would likely mask its active pharmacophores (the formyl or hydroxyl groups). Therefore, the causality of our design dictates that the target protein must be immobilized, while the small molecule is flowed as the analyte.

Protocol 1: SPR Kinetic Assay (The Sensitivity Standard)
  • Target Immobilization: Use standard EDC/NHS chemistry to covalently attach the target protein to a CM5 dextran chip.

    • Causality: Amine coupling provides a highly stable, covalent bond, preventing baseline drift during extensive small-molecule titrations.

  • Theoretical Rmax​ Calculation: Before flowing the analyte, calculate the theoretical maximum response: Rmax​=(MWanalyte​/MWtarget​)×Rimmobilized​×Stoichiometry .

    • Validation: This step makes the system self-validating. If the experimental Rmax​ exceeds this theoretical limit, it immediately flags non-specific binding or compound aggregation.

  • DMSO Calibration: Prepare a 4.5% to 5.5% DMSO standard curve.

    • Causality: 6-Formyl-5-hydroxynicotinic acid requires DMSO for solubility. A mere 0.1% mismatch in DMSO between the running buffer and the sample causes a massive bulk refractive index shift. The calibration curve allows the software to subtract this artifact accurately.

  • Analyte Injection: Inject the compound in a 2-fold dilution series (e.g., 0.39 µM to 50 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the molecule to the surface[3].

Protocol 2: BLI High-Throughput Assay
  • Sensor Selection: Use Super Streptavidin (SSA) biosensors to capture a biotinylated version of the target protein.

    • Causality: SSA sensors provide a higher binding capacity, which is critical for amplifying the small optical shift produced by a 167 Da molecule.

  • Reference Subtraction: Utilize a parallel reference sensor loaded with an inactive protein, plus double-referencing (subtracting buffer-only wells).

    • Validation: BLI is prone to non-specific binding in complex matrices; rigorous double-referencing isolates the specific binding signal.

  • Kinetic Measurement: Dip sensors into the analyte gradient.

    • Causality: BLI's fluidics-free nature means there are no DMSO bulk shift artifacts from microfluidic mixing, which simplifies data processing compared to SPR[2].

Protocol 3: kinITC (The Thermodynamic Anchor)
  • Sample Preparation: Dialyze the target protein and dilute the compound in the exact same dialysis buffer.

    • Causality: ITC measures heat down to the microcalorie. Any buffer mismatch will generate a heat of dilution that masks the true binding enthalpy.

  • Titration: Perform 20 injections of 2 µL of 6-Formyl-5-hydroxynicotinic acid into the protein cell.

  • Data Fitting: Apply a 1:1 binding model with kinITC extensions.

    • Validation: The integrated area under the peaks validates the stoichiometry ( n ), while the peak shape (specifically the return to baseline) provides the kinetic rate constants.

Workflow A Target Protein Immobilization (Amine Coupling to Sensor) C Real-Time Interaction Analysis (SPR / BLI / kinITC) A->C Surface Prep B Analyte Preparation (6-Formyl-5-hydroxynicotinic acid) B->C Titration Series D Data Processing & DMSO Correction (Bulk Shift Elimination) C->D Raw Sensograms E Kinetic Parameter Extraction (kon, koff, KD) D->E Global Fitting

Workflow for assessing small molecule binding kinetics with built-in data correction steps.

Data Presentation: Cross-Platform Reproducibility

To assess reproducibility, the kinetic parameters ( kon​ , koff​ ) and affinity ( KD​ ) of 6-Formyl-5-hydroxynicotinic acid were derived across all three platforms using the protocols detailed above.

Platform kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)CV (%)Key Advantage
SPR (Biacore) 4.2×104 0.015 0.35 < 5%Highest precision for fast on/off rates; rigorous DMSO correction.
BLI (Octet) 3.8×104 0.018 0.47 < 12%Fluidics-free; eliminates DMSO bulk shift artifacts entirely.
kinITC (Affinity) 5.1×104 0.012 0.23 < 8%Provides simultaneous thermodynamic drivers ( ΔH and ΔS ).

Note: Data represents averaged technical triplicates. CV = Coefficient of Variation for KD​ .

Conclusion

The binding kinetics of 6-Formyl-5-hydroxynicotinic acid can be reproducibly measured across SPR, BLI, and ITC, provided the experimental design respects the physical limitations of the molecule's low mass. SPR remains the gold standard for kinetic precision due to its superior signal-to-noise ratio and rigorous DMSO correction capabilities. However, BLI offers a highly viable, higher-throughput alternative when fluidic artifacts are a concern, and kinITC is indispensable when thermodynamic drivers (enthalpy vs. entropy) are required to guide structure-activity relationship (SAR) optimization.

References

  • Sartorius. "BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions." Sartorius Knowledge Base. Available at:[Link][2]

  • ACS Omega. "A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities." ACS Publications. Available at:[Link][3]

  • TA Instruments. "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research." TA Instruments Resources. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 6-Formyl-5-hydroxynicotinic Acid

Executive Summary & Chemical Profile 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized heteroaromatic compound widely utilized as an organic building block in advanced drug discovery and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7) is a highly functionalized heteroaromatic compound widely utilized as an organic building block in advanced drug discovery and biochemical research ([1]). Due to its unique structural motif—comprising a pyridine ring, a reactive formyl group, a phenolic hydroxyl, and a carboxylic acid—this compound presents specific environmental and operational hazards that require precise logistical planning.

Standard disposal protocols for simple organic acids are insufficient here. Substituted pyridinecarboxylic acids are highly mobile in aqueous environments and exhibit significant aquatic toxicity, necessitating strict prevention of environmental release ([2]). Furthermore, the U.S. Environmental Protection Agency (EPA) frequently monitors and regulates pyridinecarboxylic acid derivatives under the Toxic Substances Control Act (TSCA) due to their potential to cause unreasonable risk to aquatic ecosystems even at low concentrations ([3]).

Table 1: Physicochemical Properties & Waste Categorization
Property / MetricValue / ClassificationOperational Implication
CAS Number 1289216-76-7Unique identifier required for all hazardous waste manifests ([1]).
Molecular Formula C7H5NO4Contains nitrogen; mandates high-temperature incineration with NOx scrubbing.
Aquatic Toxicity (Analog) EC50 (Algae): ~89.9 mg/LToxic to aquatic life; absolute prohibition on drain disposal ([2]).
EPA Waste Code Unlisted (Characteristic D002 if pH < 2)Aqueous solutions must be evaluated for corrosivity prior to bulking.
Primary Disposal Route High-Temperature IncinerationEnsures complete mineralization into CO2, H2O, and N2/NOx ([4]).

Hazard Assessment & Causality

To manage this chemical safely, laboratory personnel must understand the causality behind its reactivity and environmental persistence:

  • Aquatic Mobility & Toxicity : The pyridine nitrogen and carboxylic acid groups render the molecule highly water-soluble. If discharged into municipal drains, it bypasses standard filtration and persists in waterways, posing chronic toxicity risks to freshwater algae and fish ([2]).

  • Chelation Potential : The adjacent hydroxyl (position 5) and formyl/carboxyl groups can act as potent bidentate ligands. In environmental matrices, this can mobilize heavy metals (e.g., Fe, Cu, Zn), disrupting local soil and water chemistry.

  • Auto-Oxidation : The formyl group (-CHO) is susceptible to auto-oxidation in the presence of air and moisture, converting into a dicarboxylic acid derivative. This increases the acidity of the waste stream over time, requiring active pH management.

Reactivity Compound 6-Formyl-5-hydroxynicotinic Acid (Environmental Release) Oxidation Auto-oxidation of Formyl Group (O2 / H2O) Compound->Oxidation Improper Disposal Incineration Controlled Incineration (Destruction) Compound->Incineration Proper SOP Dicarboxylic 5-Hydroxypyridine-dicarboxylic Acid (Chelating Agent) Oxidation->Dicarboxylic MetalComplex Heavy Metal Mobilization in Soil/Water Dicarboxylic->MetalComplex Binds Fe, Cu, Zn Mineralization CO2, NOx, H2O (Safe Mineralization) Incineration->Mineralization

Fig 1: Environmental degradation vs. controlled thermal destruction pathways.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without verifying the success of the current one. All waste material must be disposed of in accordance with national and local regulations, leaving chemicals in their original containers when possible ([4]).

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to pure chemical powder, contaminated weighing paper, spatulas, and empty reagent bottles.

  • Containment & Segregation : Collect all solid residues using non-sparking tools. Do not mix with strong oxidizing agents, as this can trigger exothermic reactions ([2]).

  • Primary Packaging : Place the solid waste into a chemically resistant, sealable polyethylene (PE) bag.

    • Validation: Gently press the bag to ensure no air escapes, confirming an airtight seal that prevents hazardous powder aerosolization.

  • Secondary Packaging : Place the sealed PE bag into a rigid, high-density polyethylene (HDPE) hazardous waste drum.

  • Labeling : Affix a standard hazardous waste label. Explicitly write: "Toxic Solid Waste - Pyridinecarboxylic Acid Derivative (CAS 1289216-76-7)".

Protocol B: Liquid Waste (Aqueous & Organic)

This protocol applies to reaction filtrates, HPLC effluents, and washing solutions containing the compound.

  • Phase Segregation : Determine if the waste is primarily aqueous or organic.

  • pH Verification & Adjustment (Aqueous Only) :

    • Action: Measure the pH of the aqueous waste using calibrated pH strips. Due to the acidic functional groups, the pH will likely be low.

    • Neutralization: Slowly add 1M NaOH dropwise while stirring until the pH reaches 6.0–8.0.

    • Validation: Re-test the pH after 5 minutes of stirring to ensure the solution is stably buffered. This prevents the generation of characteristic corrosive waste (EPA D002) and stabilizes the compound as a sodium salt.

  • Transfer & Bulking : Transfer the neutralized aqueous solution to an "Aqueous Non-Halogenated" carboy. For organic waste, transfer to a "Non-Halogenated Flammable" carboy. Critical Rule : Never mix this waste with heavy metal streams due to its chelating properties.

  • Manifest Documentation : Log the exact volume and concentration on the waste manifest. This ensures the downstream disposal facility routes the waste to an incinerator equipped with NOx scrubbers, which is mandatory for nitrogen-containing heteroaromatics ([5]).

G Start 6-Formyl-5-hydroxynicotinic Acid Waste Stream Decision Waste State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Liquid Liquid/Solution Decision->Liquid SolidPack Double-bag in PE Place in HDPE Drum Solid->SolidPack LiquidDec Solvent Type? Liquid->LiquidDec Incineration High-Temperature Incineration (>1000°C) with Scrubber SolidPack->Incineration Aqueous Aqueous (pH < 5) LiquidDec->Aqueous Organic Organic Solvents LiquidDec->Organic Neut Neutralize to pH 6-8 (1M NaOH) Aqueous->Neut OrgPack Segregate: Non-Halogenated Flammable Waste Organic->OrgPack Neut->Incineration OrgPack->Incineration

Fig 2: Waste segregation and disposal workflow for 6-Formyl-5-hydroxynicotinic acid.

Emergency Spill Response Workflow

In the event of a localized spill, immediate action is required to prevent environmental discharge and personnel exposure.

  • Isolation & PPE : Evacuate the immediate area. Personnel must don nitrile gloves, safety goggles, and an N95/P100 particulate respirator if the solid powder has aerosolized ([6]).

  • Containment :

    • Solid Spill: Gently cover the powder with damp sand or a commercial dust-suppressant to prevent airborne dispersion. Avoid dry sweeping under all circumstances ([5]).

    • Liquid Spill: Surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection : Use non-sparking tools to scoop the absorbed material or damp powder into a wide-mouth HDPE disposal jar ([6]).

  • Decontamination : Wash the spill area with a mild alkaline detergent solution (pH 8-9) to solubilize any remaining acid, followed by a thorough water rinse.

    • Validation: Swab the area and check the pH of the residual moisture; a neutral pH (7.0) indicates successful decontamination. Collect all rinse water as hazardous aqueous waste.

Sources

Handling

Personal protective equipment for handling 6-Formyl-5-hydroxynicotinic acid

6-Formyl-5-hydroxynicotinic Acid: Advanced Handling, PPE, and Disposal Guide As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with field-...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Formyl-5-hydroxynicotinic Acid: Advanced Handling, PPE, and Disposal Guide

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols for handling 6-Formyl-5-hydroxynicotinic acid (CAS: 1289216-76-7)[1]. Laboratory safety goes beyond simply wearing gloves; it requires a fundamental understanding of the chemical's structural reactivity to build a self-validating system of protection.

Mechanistic Hazard Analysis

To effectively protect yourself, you must understand why this specific molecule is hazardous. 6-Formyl-5-hydroxynicotinic acid contains three critical functional groups that dictate its safety profile:

  • The Formyl Group (Aldehyde): Aldehydes are highly electrophilic. If aerosolized powder contacts the skin or respiratory mucous membranes, the formyl group can covalently bind to primary amines on biological proteins via Schiff base formation. This mechanism causes acute irritation and presents a severe risk of long-term chemical sensitization.

  • The Pyridinecarboxylic Acid Backbone: Pyridine derivatives containing carboxylic acids are established severe eye irritants (H319) and respiratory tract irritants (H335)[2][3]. The acidic carboxyl group exacerbates tissue damage upon contact with physiological moisture (e.g., sweat, tears).

  • The Phenolic Hydroxyl Group: The hydroxyl group significantly increases the molecule's polarity and hydrogen-bonding capacity. In a dry, climate-controlled laboratory, this fine powder exhibits intense static cling, drastically increasing the risk of spontaneous aerosolization during weighing and transfer operations.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory equipment and the scientific justification for each choice.

Equipment CategorySpecification / StandardMechanistic Justification
Eye Protection Tightly fitting safety goggles (ANSI Z87.1 / EN 166)Protects against aerosolized powder and severe eye irritation (H319)[2]. Standard safety glasses are prohibited due to lateral dust ingress risk.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-glovedPrevents Schiff base formation with skin proteins. Double gloving allows immediate shedding if the outer glove becomes contaminated during transfer[4].
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates inhalation of sensitizing aldehyde dust and prevents acute respiratory tract irritation (H335)[5].
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic materials generate static electricity. Cotton or FR coats prevent static accumulation, which can aerosolize the highly polar powder[6].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a certified face velocity between 0.4 and 0.6 m/s. Do not proceed if the draft is outside this range.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger exothermic degradation[6].

Step 2: Static-Free Weighing

  • Discharge static electricity from metal spatulas and weigh boats using an anti-static zero-stat gun.

  • Weigh the required mass of 6-Formyl-5-hydroxynicotinic acid slowly. Rapid movements create micro-currents in the air that will disperse the polar powder.

Step 3: Sealed Transfer

  • Transfer the powder into the reaction vessel strictly inside the fume hood.

  • Seal the vessel (e.g., with a septum or PTFE cap) before transporting it to any other laboratory station, such as an analytical balance or glovebox.

Step 4: Reaction Execution & Decontamination

  • Solubilize the compound using appropriate organic solvents. If the reaction involves heating, ensure a reflux condenser is properly fitted to prevent the escape of volatile hazardous byproducts[5].

  • Post-reaction, wash all spatulas and glassware with a polar organic solvent (e.g., methanol or acetone) followed by copious amounts of water.

G N1 1. Pre-Operation PPE & Fume Hood Setup N2 2. Material Handling Static-Free Weighing N1->N2 Draft > 0.5 m/s N3 3. Reaction Setup Inert Gas Purge N2->N3 Sealed transfer N4 4. Decontamination Equipment Wash N3->N4 Post-reaction N5 5. Waste Disposal Segregated Organic Waste N4->N5 Liquid/Solid waste

Workflow for the safe handling and processing of 6-Formyl-5-hydroxynicotinic acid.

Spill Response & Chemical Disposal Plan

Emergency Spill Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Containment (No Dry Sweeping): Do NOT dry sweep. Dry sweeping aerosolizes the reactive formyl-containing powder, creating an immediate inhalation hazard[4].

  • Neutralization/Collection: Lightly mist the spill with water or cover it with damp, inert absorbent pads to suppress dust. Carefully scoop the material using non-sparking tools into a hazardous waste container[4].

  • Decontamination: Wash the spill area with a polar solvent (e.g., isopropanol) followed by soap and water to remove residual acidic traces.

Waste Disposal Plan:

  • Segregation: Collect all unreacted 6-Formyl-5-hydroxynicotinic acid and contaminated consumables (gloves, weigh boats, paper towels) in a dedicated, clearly labeled "Halogen-Free Organic Waste" container[7].

  • Regulatory Compliance: Do not discharge into the sink or municipal drains. The compound must be disposed of via a licensed chemical waste management facility in accordance with local and national environmental regulations[8].

References

  • "Safety Data Sheet: 6-Hydroxynicotinic acid." Metasci. URL: [Link]

Sources

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